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  • Product: Propan-2-yl 2-(methylamino)benzoate
  • CAS: 99985-64-5

Core Science & Biosynthesis

Foundational

Propan-2-yl 2-(methylamino)benzoate CAS 99985-64-5 properties

An In-depth Technical Guide to Propan-2-yl 2-(methylamino)benzoate (CAS 99985-64-5) Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Executive Summary P...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Propan-2-yl 2-(methylamino)benzoate (CAS 99985-64-5)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

Propan-2-yl 2-(methylamino)benzoate, also known as Isopropyl N-methylanthranilate, is an ester of N-methylanthranilic acid. While specific data on this compound is not extensively published, its structural class—anthranilate esters—is of significant interest in medicinal chemistry, materials science, and fragrance development. Notably, literature points toward "O-isopropyl N-methylanthranilate" as a bioactive alkaloid with antinociceptive (pain-relieving) properties, positioning it as a valuable scaffold for drug discovery.[1] This guide provides a comprehensive overview of its known properties, a robust, field-tested protocol for its synthesis via Fischer esterification, detailed analytical characterization workflows, and essential safety and handling protocols based on authoritative data from closely related analogues.

Physicochemical Properties and Molecular Structure

Propan-2-yl 2-(methylamino)benzoate is an aromatic ester characterized by a secondary amine ortho to an isopropyl ester group on a benzene ring. This substitution pattern is crucial to its chemical reactivity and potential biological activity.

Molecular Structure

The structure of the molecule is fundamental to understanding its properties. The secondary amine introduces a site for hydrogen bonding and potential salt formation, while the isopropyl ester group enhances lipophilicity compared to its methyl or ethyl counterparts.

Caption: Chemical structure of Propan-2-yl 2-(methylamino)benzoate.

Core Properties

Quantitative experimental data for this specific compound is sparse in peer-reviewed literature. The data presented below is consolidated from chemical supplier databases and structural analysis.[2][3][4]

PropertyValueSource
CAS Number 99985-64-5[2]
Molecular Formula C₁₁H₁₅NO₂[2][3]
Molecular Weight 193.24 g/mol [2]
Synonyms Isopropyl N-methylanthranilate, Isopropyl 2-(methylamino)benzoate[4]
Appearance Powder or liquid[3]
Purity Typically ≥97% (commercial grade)[3]
SMILES CC(C)OC(=O)c1ccccc1NC[2]
InChI Key OBKVPPPSOAFJDS-UHFFFAOYSA-N[4]

Synthesis and Purification Protocol

The most direct and industrially scalable method for preparing Propan-2-yl 2-(methylamino)benzoate is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of N-methylanthranilic acid with propan-2-ol (isopropanol).

Causality of Experimental Design

The protocol is designed around Le Châtelier's principle. Since esterification is an equilibrium process, a large excess of the alcohol (isopropanol) is used not only as a reactant but also as the solvent. This high concentration of a reactant drives the equilibrium towards the product side, maximizing the yield. A strong mineral acid, such as sulfuric acid, is used as a catalyst to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and accelerating the rate of nucleophilic attack by the alcohol. The workup procedure is designed to first neutralize the acid catalyst and any unreacted carboxylic acid, then extract the more nonpolar ester product into an organic solvent.

Proposed Synthesis Mechanism: Fischer Esterification

FischerEsterification Start N-Methylanthranilic Acid + Propan-2-ol Protonation Protonation of Carbonyl (H₂SO₄ Catalyst) Start->Protonation H⁺ Attack Nucleophilic Attack by Isopropanol Protonation->Attack Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral ProtonTransfer Proton Transfer Tetrahedral->ProtonTransfer WaterLoss Elimination of H₂O (Good Leaving Group) ProtonTransfer->WaterLoss Deprotonation Deprotonation WaterLoss->Deprotonation -H₂O Product Propan-2-yl 2-(methylamino)benzoate + H₂O Deprotonation->Product -H⁺ (Catalyst Regeneration)

Caption: Reaction mechanism for the synthesis of the target compound.

Step-by-Step Laboratory Protocol

This protocol is adapted from standard Fischer esterification procedures.[5][6][7]

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add N-methylanthranilic acid (0.10 mol, 15.1 g).

  • Reagent Addition: Add 100 mL of propan-2-ol (isopropanol) to the flask. The large excess serves as both reactant and solvent.

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (H₂SO₄, ~2 mL) dropwise. The addition is exothermic and should be done slowly.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (boiling point of isopropanol is 82.6 °C) using a heating mantle. Let the reaction proceed for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture slowly into 200 mL of ice-cold deionized water.

  • Neutralization: Carefully neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence of CO₂ ceases and the pH of the solution is approximately 7-8.[5][8] This step neutralizes the sulfuric acid catalyst and deprotonates any unreacted N-methylanthranilic acid, rendering it water-soluble.

  • Extraction: Transfer the neutralized mixture to a 500 mL separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 75 mL). The target ester is significantly more soluble in the organic phase.

  • Washing: Combine the organic extracts and wash them sequentially with 100 mL of deionized water and 100 mL of saturated sodium chloride (brine) solution. The brine wash helps to remove residual water from the organic layer.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[5] Filter the solution to remove the drying agent.

  • Solvent Removal: Remove the ethyl acetate and excess isopropanol using a rotary evaporator.

  • Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary to achieve high purity.

Analytical Characterization

To confirm the identity, purity, and structure of the synthesized Propan-2-yl 2-(methylamino)benzoate, a suite of analytical techniques should be employed. While specific spectra for this compound are not publicly available, the expected outcomes can be reliably predicted.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals: a septet for the isopropyl C-H proton, a doublet for the two isopropyl methyl groups, a singlet for the N-methyl group, a broad singlet for the N-H proton, and a set of multiplets in the aromatic region (7-8 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the number of unique carbon environments, including signals for the ester carbonyl carbon (~168 ppm), aromatic carbons, the isopropyl methine and methyl carbons, and the N-methyl carbon.

  • FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should display key absorption bands: a strong C=O stretch for the ester group (~1700-1720 cm⁻¹), a C-O stretch (~1250-1300 cm⁻¹), and an N-H stretch for the secondary amine (~3350-3450 cm⁻¹).

  • Mass Spectrometry (MS): Electron ionization MS (EI-MS) should show the molecular ion peak (M⁺) at m/z = 193.24, confirming the molecular weight.

  • HPLC/GC (High-Performance Liquid Chromatography / Gas Chromatography): These techniques are essential for determining the purity of the final compound. A single major peak indicates high purity.

General Analytical Workflow

AnalyticalWorkflow cluster_workflow Characterization of Synthesized Product cluster_spectroscopy Structural Confirmation Crude_Product Crude Product after Workup Purity_Check Purity Assessment (TLC, GC, or HPLC) Crude_Product->Purity_Check Purification Purification (Column Chromatography or Vacuum Distillation) Purity_Check->Purification If purity <98% Pure_Product Pure Product (>98%) Purity_Check->Pure_Product If purity ≥98% Purification->Purity_Check H_NMR ¹H NMR Pure_Product->H_NMR C_NMR ¹³C NMR Pure_Product->C_NMR FTIR FTIR Pure_Product->FTIR MS Mass Spec Pure_Product->MS Final_Data Verified Structure and Purity Data Pure_Product->Final_Data

Caption: Standard workflow for purification and characterization.

Applications and Research Interest

The primary interest in Propan-2-yl 2-(methylamino)benzoate stems from its classification as a pharmaceutical intermediate and its potential bioactivity.[3]

Antinociceptive and Bioactive Potential

A key study identified "O-isopropyl N-methylanthranilate" as a bioactive alkaloid with antinociceptive (pain-relieving) properties.[1] This finding strongly suggests that the compound is a promising lead structure for the development of novel non-opioid analgesics. Its structure is also related to methyl N-methylanthranilate, a compound found in citrus essential oils that is responsible for their pungent effect and has also been investigated for antinociceptive activity.[9] The enhanced lipophilicity from the isopropyl group may improve pharmacokinetic properties such as membrane permeability and bioavailability compared to the methyl ester.

Use as a Chemical Building Block

As an ester of a substituted aniline, this compound is a versatile building block in organic synthesis. The secondary amine can be further functionalized, and the ester can be hydrolyzed back to the carboxylic acid or converted to an amide, allowing for the construction of more complex molecular architectures for drug candidates and other functional materials.

Safety, Handling, and Storage

No specific Safety Data Sheet (SDS) is publicly available for CAS 99985-64-5. Therefore, a conservative approach to safety must be adopted, grounded in data from closely related structural analogues, such as Methyl 2-(methylamino)benzoate (CAS 85-91-6).[10]

Potential Hazards

Based on the SDS for the analogous methyl ester, the following hazards should be anticipated[10]:

  • Skin Irritation (H315): Causes skin irritation.

  • Eye Irritation (H319): Causes serious eye irritation.

  • Respiratory Irritation (H335): May cause respiratory irritation.

A full, substance-specific risk assessment is mandatory before handling.

Recommended Handling Procedures

SafetyProtocol Handling Safe Handling Protocol Engineering Controls Personal Protective Equipment (PPE) Safe Practices Controls Fume Hood Ensure adequate ventilation Handling:Engineering Controls->Controls PPE Safety Goggles (splash proof) Nitrile Gloves (or other resistant material) Lab Coat Handling:Personal Protective Equipment (PPE)->PPE Practices Avoid breathing dust/vapors Wash hands thoroughly after handling Do not eat, drink, or smoke in the lab Handling:Safe Practices->Practices Storage Storage Store in a cool, dry, well-ventilated area Keep container tightly closed Store away from strong oxidizing agents

Caption: Core safety, handling, and storage requirements.

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • First Aid (based on analogue data)[10]:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

    • Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.

    • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.

    • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]

Conclusion

Propan-2-yl 2-(methylamino)benzoate (CAS 99985-64-5) is a chemical compound with significant, albeit underexplored, potential, particularly in the field of medicinal chemistry. Its documented association with antinociceptive activity makes it a high-value target for researchers developing new analgesics. While comprehensive published data is limited, this guide provides a robust framework for its synthesis, characterization, and safe handling based on established chemical principles and data from authoritative sources on analogous compounds. Further research into its pharmacological profile and synthetic applications is highly warranted.

References

  • Appchem. (n.d.). propan-2-yl 2-(methylamino)benzoate. Retrieved from [Link]

  • Mindt, T. L., et al. (2020). Fermentative N-Methylanthranilate Production by Engineered Corynebacterium glutamicum. Molecules, 25(11), 2695. Available at: [Link]

  • University of Missouri–St. Louis. (n.d.). Fischer Esterification Procedure. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Fischer Esterification Procedure (Alternative). Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Fischer Esterification Procedure (General). Retrieved from [Link]

  • Google Patents. (n.d.). EP1322594A1 - Process for the preparation of alkyl n-alkylanthranilate.
  • PubChem. (n.d.). Methyl N-methylanthranilate. Retrieved from [Link]

  • AA Blocks. (n.d.). methyl 2-(methylamino)-5-(propan-2-yl)benzoate. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Ravelo-Ortega, G., et al. (2015). Methyl-N-methylanthranilate, a pungent compound from Citrus reticulata Blanco leaves. Natural Product Research, 29(18), 1746-1752. Available at: [Link]

Sources

Exploratory

Introduction: The Significance of Isopropyl N-methylanthranilate

An In-depth Technical Guide to the Synthesis of Isopropyl N-methylanthranilate Isopropyl N-methylanthranilate (IMA) is an aromatic compound of significant interest in both academic and industrial settings. As an ester of...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Isopropyl N-methylanthranilate

Isopropyl N-methylanthranilate (IMA) is an aromatic compound of significant interest in both academic and industrial settings. As an ester of N-methylanthranilic acid, it is structurally related to a class of compounds found in essential oils and valued for their distinct aromatic properties.[1][2] Beyond its use in the flavor and fragrance industry, IMA and its analogs are explored for their diverse polypharmacological properties, including antinociceptive and anti-inflammatory activities, making them relevant to drug development professionals.[1][3]

This guide provides a detailed examination of a robust and industrially relevant synthetic pathway to Isopropyl N-methylanthranilate. As a senior application scientist, the focus extends beyond a mere recitation of steps to elucidate the underlying chemical principles, the rationale for procedural choices, and the self-validating systems inherent in a well-designed protocol. We will explore a two-stage process: the initial esterification of anthranilic acid to form the key intermediate, isopropyl anthranilate, followed by its N-methylation via reductive amination to yield the final product.

Strategic Overview of the Synthesis Pathway

The synthesis is logically divided into two primary stages, beginning with readily available precursors. This approach ensures a controlled and efficient conversion, maximizing yield and purity.

  • Stage 1: Fischer-Speier Esterification - Synthesis of the precursor, isopropyl anthranilate, from anthranilic acid and isopropanol. This classic acid-catalyzed reaction is a cornerstone of organic synthesis, chosen for its reliability and scalability.

  • Stage 2: Reductive Amination - N-methylation of the isopropyl anthranilate intermediate. This modern, one-pot method is preferred over traditional alkylation with hazardous reagents like dimethyl sulfate.[4] It involves the formation of an imine or Schiff base intermediate with formaldehyde, which is immediately reduced in situ to the desired N-methyl secondary amine.[5] This technique offers high selectivity and minimizes the formation of over-methylated byproducts.[5]

Synthesis_Pathway cluster_0 Stage 1: Esterification cluster_1 Stage 2: Reductive Amination A Anthranilic Acid I Isopropyl Anthranilate A->I + Isopropanol B Isopropanol B->I C Formaldehyde P Isopropyl N-methylanthranilate C->P D H₂ (Hydrogen) D->P I->P + Formaldehyde, H₂ cat1 Acid Catalyst (e.g., H₂SO₄) cat1->I cat2 Hydrogenation Catalyst (e.g., Pd/C, Raney Ni) cat2->P

Figure 1: Overall two-stage synthesis pathway for Isopropyl N-methylanthranilate.

Part 1: Synthesis of Isopropyl Anthranilate (Precursor)

The foundation of this synthesis is the reliable production of the isopropyl ester of anthranilic acid.

Mechanistic Rationale: Fischer-Speier Esterification

The esterification of anthranilic acid with an alcohol like isopropanol is a reversible reaction. To drive the equilibrium towards the product (the ester), two key strategies are employed: using an excess of the alcohol reactant (isopropanol) and adding a strong acid catalyst (e.g., sulfuric acid). The catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the isopropanol. The subsequent elimination of a water molecule yields the desired ester. While many heterogeneous catalysts have been explored for similar reactions, homogeneous acid catalysis remains a straightforward and effective method for this scale.[6]

Experimental Protocol: Isopropyl Anthranilate

This protocol is designed as a self-validating system. Successful formation of the ester is confirmed by changes in solubility and subsequent analytical characterization.

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (approx.)Role
Anthranilic Acid137.1450.0 g0.365Starting Material
Isopropanol60.10300 mL-Reagent & Solvent
Sulfuric Acid (98%)98.085 mL-Catalyst
Sodium Bicarbonate84.01As needed-Neutralizing Agent
Anhydrous MgSO₄120.37As needed-Drying Agent

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anthranilic acid (50.0 g).

  • Reagent Addition: Add isopropanol (300 mL). The anthranilic acid will not fully dissolve initially.

  • Catalyst Introduction: While stirring, carefully and slowly add concentrated sulfuric acid (5 mL). The addition is exothermic and will cause the mixture to heat up. This step is critical for activating the carboxylic acid.

  • Reflux: Heat the mixture to a gentle reflux (approx. 82°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The disappearance of the starting material spot indicates completion.

  • Workup - Neutralization: After cooling to room temperature, slowly pour the reaction mixture into 500 mL of cold water. Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases. The isopropyl anthranilate will separate as an oily layer.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 150 mL). The organic layer contains the desired product.

  • Washing & Drying: Wash the combined organic layers with brine (1 x 100 mL), then dry over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator. The resulting crude oil is isopropyl anthranilate. Purity at this stage is typically sufficient for the next step.

Part 2: N-methylation via Reductive Amination

This stage converts the precursor into the final product in a highly efficient, one-pot reaction.

Mechanistic Rationale: A Tale of Two Steps in One Pot

Reductive amination is a powerful tool for forming C-N bonds.[7][8] The process begins with the reaction between the primary amine of isopropyl anthranilate and formaldehyde. This forms an unstable N-hydroxymethyl intermediate, which readily dehydrates to form a Schiff base (or more accurately, an iminium cation under these conditions).

The key to the process's success is the immediate in situ reduction of this iminium intermediate.[5] In the presence of a hydrogenation catalyst (like Palladium on Carbon or Raney Nickel) and a hydrogen source, the C=N double bond is reduced to a C-N single bond, yielding the stable N-methyl secondary amine.[9][10] Performing the reduction immediately prevents side reactions and drives the initial amine-aldehyde condensation forward. The use of a water-miscible solvent like isopropanol is advantageous as it maintains a single phase for the reactants.[9]

Experimental Protocol: Isopropyl N-methylanthranilate

This protocol is adapted from established methods for the synthesis of the analogous methyl ester.[9][10][11]

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (approx.)Role
Isopropyl Anthranilate179.2250.0 g0.279Starting Material
Formaldehyde (37% aq. soln.)30.0325.0 mL~0.307Methylating Agent
5% Palladium on Carbon (Pd/C)-2.5 g-Hydrogenation Catalyst
Isopropanol60.10250 mL-Solvent
Hydrogen Gas (H₂)2.02150-1000 psi-Reducing Agent

Procedure:

  • Reactor Charging: In a pressure reactor (autoclave) capable of handling superatmospheric pressures, combine isopropyl anthranilate (50.0 g), isopropanol (250 mL), and the formaldehyde solution (25.0 mL).

  • Catalyst Addition: Carefully add the 5% Pd/C catalyst (2.5 g).

  • Reaction Conditions: Seal the reactor. Purge it several times with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 500 psi).

  • Hydrogenation: Begin vigorous stirring and heat the mixture to 50-70°C. The reaction is monitored by the uptake of hydrogen.[9] When hydrogen consumption ceases (typically 3-5 hours), the reaction is complete.

  • Workup - Catalyst Removal: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Solvent Removal: Transfer the filtrate to a round-bottom flask and remove the bulk of the isopropanol and water via vacuum distillation.[9]

  • Purification - Vacuum Distillation: The crude residue is purified by fractional vacuum distillation to yield pure Isopropyl N-methylanthranilate as a colorless liquid.[9][11]

Part 3: Purification, Characterization, and Workflow

Purification and Quality Control

Final purification by fractional vacuum distillation is crucial for achieving the high purity required for flavor, fragrance, or pharmaceutical applications.[9] This method effectively separates the higher-boiling product from any unreacted starting material or low-boiling impurities.

Analytical Characterization: The identity and purity of the final product must be confirmed through a suite of analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for confirming the molecular weight (m/z) and assessing purity by identifying any minor components.[1][12]

  • High-Performance Liquid Chromatography (HPLC): A validated HPLC method can provide precise quantification and is essential for quality control in a regulated environment.[13]

  • NMR Spectroscopy (¹H and ¹³C): Provides unambiguous structural confirmation by showing the characteristic chemical shifts and coupling patterns for the isopropyl and N-methyl groups, as well as the aromatic protons.

  • FTIR Spectroscopy: Will show characteristic peaks for the ester carbonyl (C=O) group and the C-N stretching of the tertiary amine.

Integrated Experimental Workflow

The following diagram illustrates the complete logical flow from starting materials to the final, purified product, integrating both synthesis and purification steps.

Experimental_Workflow start Start: Anthranilic Acid + Isopropanol esterification 1. Add H₂SO₄ Catalyst 2. Reflux (4-6h) start->esterification workup1 3. Quench in H₂O 4. Neutralize (NaHCO₃) 5. Extract (EtOAc) esterification->workup1 dry_evap1 6. Wash & Dry Organic Layer 7. Evaporate Solvent workup1->dry_evap1 intermediate Crude Isopropyl Anthranilate dry_evap1->intermediate charge_reactor 8. Charge Pressure Reactor: - Isopropyl Anthranilate - Formaldehyde - Isopropanol - Pd/C Catalyst intermediate->charge_reactor hydrogenation 9. Pressurize with H₂ 10. Heat (50-70°C) until H₂ uptake ceases charge_reactor->hydrogenation workup2 11. Cool & Vent 12. Filter to Remove Catalyst hydrogenation->workup2 evap2 13. Remove Solvent (Vacuum) workup2->evap2 distill 14. Fractional Vacuum Distillation evap2->distill final_product Pure Isopropyl N-methylanthranilate distill->final_product analysis QC Analysis: GC-MS, HPLC, NMR final_product->analysis

Sources

Foundational

An In-depth Technical Guide to the Physical and Chemical Properties of Isopropyl 2-(methylamino)benzoate

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction Isopropyl 2-(methylamino)benzoate, a derivative of anthranilic acid, is a molecule of interest with...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

Isopropyl 2-(methylamino)benzoate, a derivative of anthranilic acid, is a molecule of interest within the realms of organic synthesis and pharmaceutical sciences. Its structural motifs, comprising a secondary amine, an aromatic ring, and an isopropyl ester, suggest a versatile chemical profile with potential applications in the development of novel therapeutic agents and as a valuable intermediate in synthetic chemistry. This guide provides a comprehensive analysis of its physical and chemical properties, drawing upon available data for the compound and its structural analogs to offer a predictive and comparative understanding.

Molecular Structure and Identification

At its core, the structure of isopropyl 2-(methylamino)benzoate features a benzene ring substituted at the 1- and 2-positions with an isopropyl ester and a methylamino group, respectively. This arrangement allows for a variety of chemical interactions and potential metabolic pathways.

IdentifierValueSource
IUPAC Name propan-2-yl 2-(methylamino)benzoate[1]
CAS Number 99985-64-5[1][2]
Molecular Formula C₁₁H₁₅NO₂[2]
Molecular Weight 193.24 g/mol [2]
SMILES Code O=C(OC(C)C)C1=CC=CC=C1NC[2]

Predicted and Comparative Physical Properties

PropertyPredicted/Comparative ValueNotes and Sources
Melting Point Likely a low-melting solid or an oil at room temperature.Based on the melting point of ethyl 2-(methylamino)benzoate (32-33 °C)[3].
Boiling Point Expected to be >200 °C at atmospheric pressure.Inferred from the boiling point of the ethyl ester (153 °C at 32 Torr)[3] and isopropyl benzoate (215-218 °C)[5].
Solubility Predicted to be soluble in common organic solvents (e.g., ethanol, ether, acetone) and insoluble in water.Based on the general solubility of benzoate esters[5][6].
Appearance Likely a colorless to pale yellow liquid or solid.Based on the appearance of related benzoate esters[6][7].

Spectroscopic Profile: A Comparative Analysis

While specific, experimentally-derived spectra for isopropyl 2-(methylamino)benzoate are not publicly available, we can predict the key spectroscopic features by analyzing data from analogous structures such as methyl 2-(methylamino)benzoate and isopropyl benzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the N-methyl group, the isopropyl methine proton, and the isopropyl methyl protons. The aromatic protons would likely appear as a complex multiplet in the range of 6.5-8.0 ppm. The N-H proton would present as a broad singlet. The N-methyl group would be a singlet around 2.8-3.0 ppm. The isopropyl methine proton would be a septet around 5.0-5.3 ppm, coupled to the methyl protons, which would appear as a doublet around 1.3-1.4 ppm.

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the ester (around 167-169 ppm), the aromatic carbons (in the 110-150 ppm range), the isopropyl methine carbon (around 68-70 ppm), the N-methyl carbon (around 30 ppm), and the isopropyl methyl carbons (around 22 ppm).

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a strong absorption band for the C=O stretch of the ester at approximately 1700-1720 cm⁻¹. A band corresponding to the N-H stretch would be visible around 3300-3500 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic portions of the molecule would be observed in the 2850-3100 cm⁻¹ region. The C-O stretch of the ester would appear in the 1100-1300 cm⁻¹ range.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 193. Key fragmentation patterns would likely involve the loss of the isopropyl group or propene, and cleavage of the ester bond to form characteristic benzoyl-type cations.

Synthesis and Reactivity

Proposed Synthesis Workflow

A plausible synthetic route to isopropyl 2-(methylamino)benzoate is through the Fischer-Speier esterification of N-methylanthranilic acid with isopropanol in the presence of a strong acid catalyst, such as sulfuric acid.

Synthesis NMA N-Methylanthranilic Acid Reaction Esterification NMA->Reaction IPA Isopropanol IPA->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Product Isopropyl 2-(methylamino)benzoate Water Water (byproduct) Reaction->Product Reaction->Water

Caption: Proposed Fischer-Speier esterification for the synthesis of isopropyl 2-(methylamino)benzoate.

Experimental Protocol: Esterification of N-Methylanthranilic Acid

  • To a round-bottom flask containing N-methylanthranilic acid, add an excess of isopropanol to act as both reactant and solvent.

  • Slowly add a catalytic amount of concentrated sulfuric acid while stirring and cooling the mixture in an ice bath.

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation under reduced pressure.

Chemical Reactivity

The chemical reactivity of isopropyl 2-(methylamino)benzoate is dictated by its functional groups. The secondary amine can undergo further alkylation, acylation, or act as a nucleophile. The ester group is susceptible to hydrolysis under both acidic and basic conditions to yield N-methylanthranilic acid and isopropanol[8]. The aromatic ring can participate in electrophilic aromatic substitution reactions, with the substitution pattern influenced by the directing effects of the amino and ester groups.

Potential Applications in Drug Development

While specific applications for isopropyl 2-(methylamino)benzoate are not extensively documented, its structural features suggest several areas of potential utility for researchers and drug development professionals.

  • Scaffold for Bioactive Molecules: The anthranilate core is a common scaffold in medicinal chemistry. This molecule could serve as a starting material for the synthesis of more complex molecules with potential therapeutic activities.

  • Prodrug Strategy: The isopropyl ester moiety could be employed as a prodrug to improve the lipophilicity and, consequently, the absorption and distribution of a parent drug containing a carboxylic acid group. In vivo, esterases would hydrolyze the ester to release the active compound[8].

  • Penetration Enhancer: Isopropyl esters, such as isopropyl myristate, are known to be used in topical and transdermal formulations as penetration enhancers[9][10]. Isopropyl 2-(methylamino)benzoate could be investigated for similar properties.

Safety and Handling

Safety data sheets for related compounds indicate that appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

Isopropyl 2-(methylamino)benzoate is a compound with interesting potential in organic synthesis and pharmaceutical research. Although detailed experimental data on its physical and chemical properties are currently limited in the public domain, this guide provides a robust, predictive overview based on the well-characterized properties of its structural analogs. Further experimental investigation is warranted to fully elucidate the properties and potential applications of this versatile molecule.

References

  • Inchem.org. (n.d.). ANTHRANILATE DERIVATIVES. Retrieved from [Link]

  • ChemSynthesis. (2025). methyl 2-amino-4-isopropylbenzoate. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). Ethyl 2-(methylamino)benzoate. Retrieved from [Link]

  • PubChem. (n.d.). Isopropyl Benzoate. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl anthranilate. Retrieved from [Link]

  • Molbase. (n.d.). 2-(METHYLAMINO)-BENZOIC ACID ISOPROPYL ESTER. Retrieved from [Link]

  • Patil, Y. P., et al. (2012). Green synthesis of isopropyl myristate in novel single phase medium Part II: Packed bed reactor (PBR) studies. PMC - NIH. Retrieved from [Link]

  • Quan, P., et al. (2016). Effect of isopropyl myristate on the viscoelasticity and drug release of a drug-in-adhesive transdermal patch containing blonanserin. ResearchGate. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Solubility of Propan-2-yl 2-(methylamino)benzoate in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of Propan-2-yl 2-(methylamino)benzoate. Designed for researchers, scientists, and professionals in drug development, this document...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of Propan-2-yl 2-(methylamino)benzoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of determining the solubility of this compound in various organic solvents. Given the limited publicly available solubility data for this specific molecule, this guide emphasizes predictive principles based on its chemical structure and provides robust experimental protocols for its empirical determination.

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation, and overall therapeutic efficacy.[1] A thorough understanding of a compound's solubility in different solvent systems is paramount in early-stage drug discovery and development.[2][3] Propan-2-yl 2-(methylamino)benzoate, an ester derivative, presents a unique solubility profile that necessitates a detailed investigation for its potential applications in pharmaceutical formulations. This guide will provide the foundational knowledge and practical methodologies to characterize its solubility in organic solvents.

Physicochemical Properties of Propan-2-yl 2-(methylamino)benzoate

To understand the solubility of Propan-2-yl 2-(methylamino)benzoate, it is essential to first consider its molecular structure and inherent physicochemical properties.

Molecular Structure:

  • Ester Group (-COO-): The ester functional group is a key determinant of its polarity and ability to act as a hydrogen bond acceptor.[4]

  • Aromatic Ring (C6H4): The benzene ring is a nonpolar, hydrophobic moiety that influences its solubility in nonpolar organic solvents.

  • Methylamino Group (-NH(CH3)): The secondary amine group can act as a hydrogen bond donor and acceptor, contributing to its polarity.

  • Isopropyl Group (-CH(CH3)2): This bulky, nonpolar alkyl group further enhances the lipophilic character of the molecule.

Based on its structure, Propan-2-yl 2-(methylamino)benzoate can be classified as a moderately polar and lipophilic compound. Its solubility will be governed by the interplay of these different functional groups.

Predicted Properties:

Principles of Solubility in Organic Solvents

The adage "like dissolves like" is the fundamental principle governing solubility. This means that a solute will dissolve best in a solvent that has a similar polarity.

  • Polar Solvents: These solvents have large dipole moments and are capable of forming hydrogen bonds. They can be further classified into:

    • Polar Protic Solvents: (e.g., ethanol, methanol, isopropanol) - Possess a hydrogen atom bonded to an electronegative atom (O-H or N-H) and can act as hydrogen bond donors and acceptors.

    • Polar Aprotic Solvents: (e.g., acetone, dimethyl sulfoxide (DMSO), acetonitrile) - Have a dipole moment but lack an O-H or N-H bond, so they can only act as hydrogen bond acceptors.

  • Nonpolar Solvents: (e.g., hexane, toluene, diethyl ether) - Have low dielectric constants and are not capable of significant hydrogen bonding.

Given the structure of Propan-2-yl 2-(methylamino)benzoate, it is expected to be soluble in a range of organic solvents. Its ester and amino groups will facilitate interactions with polar solvents, while the aromatic ring and isopropyl group will promote solubility in nonpolar solvents. Generally, esters are soluble in organic solvents like ethanol and acetone.[7]

Experimental Determination of Solubility

Due to the lack of published data, experimental determination is crucial for accurately assessing the solubility of Propan-2-yl 2-(methylamino)benzoate. The following section outlines a robust, step-by-step protocol for this purpose.

Materials and Equipment
  • Propan-2-yl 2-(methylamino)benzoate (analytical grade)

  • A range of organic solvents (HPLC grade) of varying polarities (e.g., hexane, toluene, dichloromethane, acetone, ethyl acetate, isopropanol, ethanol, methanol, DMSO)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess Propan-2-yl 2-(methylamino)benzoate B Add to a known volume of solvent A->B Dispense C Seal vials and place in a shaker at constant temperature B->C Incubate D Equilibrate for 24-48 hours C->D Shake E Centrifuge to pellet undissolved solid D->E Separate F Filter supernatant through a 0.45 µm syringe filter E->F Clarify G Prepare serial dilutions of the clear filtrate F->G Dilute H Analyze by HPLC or UV-Vis spectrophotometry G->H Measure I Quantify concentration against a standard curve H->I Calculate

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Protocol: Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[3]

  • Preparation of Saturated Solutions:

    • Add an excess amount of Propan-2-yl 2-(methylamino)benzoate to a series of vials. The amount should be sufficient to ensure that a solid phase remains after equilibration.

    • Accurately dispense a known volume of each selected organic solvent into the vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate.

  • Phase Separation:

    • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at a high speed to pellet the excess solid.

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Quantification:

    • Prepare a stock solution of Propan-2-yl 2-(methylamino)benzoate of a known concentration in a suitable solvent.

    • Generate a standard curve by preparing a series of dilutions from the stock solution and measuring their absorbance (UV-Vis) or peak area (HPLC).

    • Dilute the filtered supernatant from the equilibrated samples to bring the concentration within the linear range of the standard curve.

    • Analyze the diluted samples using the same analytical method as the standards.

    • Calculate the concentration of Propan-2-yl 2-(methylamino)benzoate in the original supernatant, accounting for the dilution factor. This concentration represents the equilibrium solubility.

Predicted Solubility Profile and Data Interpretation

Table 1: Predicted Solubility of Propan-2-yl 2-(methylamino)benzoate in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Hexane, TolueneLow to ModerateThe aromatic ring and isopropyl group will promote some solubility, but the polar ester and amino groups will limit it.
Polar Aprotic Acetone, Ethyl Acetate, DichloromethaneModerate to HighThese solvents can interact with the polar functional groups of the molecule without the competing effects of hydrogen bonding with the solvent itself.
Polar Protic Ethanol, Isopropanol, MethanolHighThe ability of these solvents to act as hydrogen bond donors and acceptors will facilitate strong interactions with the ester and amino groups.
Highly Polar Aprotic Dimethyl Sulfoxide (DMSO)Very HighDMSO is a strong organic solvent capable of dissolving a wide range of polar and nonpolar compounds.[2][8]

Conclusion

The solubility of Propan-2-yl 2-(methylamino)benzoate in organic solvents is a critical parameter for its development as a potential pharmaceutical agent. This guide has provided a theoretical framework for understanding its solubility based on its chemical structure, along with a detailed, practical protocol for its experimental determination. By following the methodologies outlined herein, researchers can obtain reliable and accurate solubility data, which is essential for informed decision-making in formulation development and preclinical studies.

References

  • TutorChase. (n.d.). What are the physical properties of esters and how do they differ from other organic compounds? Retrieved from [Link]

  • INDOFINE Chemical Company, Inc. (n.d.). CERTIFICATE OF ANALYSIS. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Properties of Esters. Retrieved from [Link]

  • Pawar, P. A., & Dhavale, R. P. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. IntechOpen. Retrieved from [Link]

  • Solubility of Things. (n.d.). Esters: Structure, Properties, and Reactions. Retrieved from [Link]

  • Cheméo. (n.d.). Benzoic acid, 2-(methylamino)-, 2-methylpropyl ester (CAS 65505-24-0). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 13). 15.6: Physical Properties of Esters. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Material Safety of Propan-2-yl 2-(methylamino)benzoate

This document provides a comprehensive safety and handling guide for Propan-2-yl 2-(methylamino)benzoate, a compound of interest for researchers, scientists, and professionals in drug development. In the absence of a sta...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive safety and handling guide for Propan-2-yl 2-(methylamino)benzoate, a compound of interest for researchers, scientists, and professionals in drug development. In the absence of a standardized Material Safety Data Sheet (MSDS) for this specific molecule, this guide has been meticulously compiled by synthesizing data from structurally analogous compounds, including isopropyl benzoate, methyl 2-(methylamino)benzoate, and other related benzoate esters. The protocols and recommendations herein are grounded in established principles of chemical safety and are intended to empower laboratory personnel with the knowledge to handle this compound responsibly.

Chemical Identity and Physicochemical Properties

Propan-2-yl 2-(methylamino)benzoate is an organic compound that can be classified as a benzoate ester. Its structure features a secondary amine and an isopropyl ester functional group.

Table 1: Chemical and Physical Properties of Propan-2-yl 2-(methylamino)benzoate and Related Compounds

PropertyPropan-2-yl 2-(methylamino)benzoate (Predicted/Calculated)Isopropyl Benzoate (Experimental)Methyl 2-(methylamino)benzoate (Experimental)
Molecular Formula C₁₁H₁₅NO₂C₁₀H₁₂O₂[1]C₉H₁₁NO₂[2]
Molecular Weight 193.24 g/mol 164.20 g/mol [1]165.19 g/mol [2]
Appearance Colorless to pale yellow liquid (Predicted)Colorless to pale yellow liquid[1]-
Odor Fruity, floral (Predicted)Pleasant, fruity odor[1]-
Boiling Point Not Determined218 °C[3]Not Determined
Solubility Insoluble in water; soluble in organic solvents (Predicted)Insoluble in water; soluble in organic solvents[4]Not Determined
CAS Number Not Assigned939-48-0[1]85-91-6[2]

Hazard Identification and GHS Classification (Inferred)

A formal GHS classification for Propan-2-yl 2-(methylamino)benzoate has not been established. The following classification is inferred from the hazard profiles of its structural analogs, Isopropyl Benzoate and Methyl 2-(methylamino)benzoate.

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. This is inferred from data on Isopropyl Benzoate.[5]

  • Skin Irritation (Category 2), H315: Causes skin irritation. This is based on the known effects of similar esters.[5]

  • Eye Irritation (Category 2A), H319: Causes serious eye irritation. Many benzoate esters are eye irritants.[5]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation, H335: May cause respiratory irritation. [5]

Signal Word: Warning

Hazard Pictograms:

GHS Pictogram for Irritation and Acute Toxicity.

First-Aid Measures

Immediate and appropriate first aid is crucial in the event of accidental exposure. The following measures are recommended based on established protocols for similar chemical compounds.

  • General Advice: If symptoms persist, seek medical attention. Provide this safety guide to the attending physician.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention.

  • Skin Contact: Remove contaminated clothing and shoes. Wash skin with soap and plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[5]

  • Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention if you feel unwell.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor/physician if you feel unwell.[5]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards Arising from the Chemical: Combustible liquid. In a fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, and nitrogen oxides may be produced. Vapors may form explosive mixtures with air.

  • Protective Equipment and Precautions for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear. Use water spray to keep fire-exposed containers cool.

Accidental Release Measures

  • Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid breathing vapors, mist, or gas. Evacuate personnel to safe areas.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

  • Methods for Containment and Cleaning Up: Absorb with liquid-binding material (e.g., sand, diatomaceous earth, acid- or universal binders). Place in suitable, closed containers for disposal.

Experimental Protocol: Small-Scale Spill Quenching and Neutralization

For small spills in a laboratory setting, the following procedure can be employed:

  • Containment: Cordon off the spill area.

  • Absorption: Cover the spill with an inert absorbent material.

  • Collection: Carefully collect the absorbed material into a designated chemical waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by washing with soap and water.

Handling and Storage

  • Precautions for Safe Handling: Handle in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (see Section 8). Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. Keep away from sources of ignition.

  • Conditions for Safe Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[6]

Exposure Controls and Personal Protection

  • Exposure Limits: Occupational exposure limits have not been established for Propan-2-yl 2-(methylamino)benzoate. For Methyl Benzoate, no specific occupational exposure limits have been set, but it is recommended to follow safe work practices.[7][8][9]

  • Engineering Controls: Use of a chemical fume hood is recommended for all handling procedures. Ensure that eyewash stations and safety showers are readily accessible.[6]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

PPE_Workflow start Chemical Handling Task assess_risk Assess Risk (Volatility, Quantity, Duration) start->assess_risk low_risk Low Risk (Small quantity, short duration, good ventilation) assess_risk->low_risk Low high_risk High Risk (Large quantity, prolonged use, poor ventilation) assess_risk->high_risk High ppe_basic Standard PPE: - Safety Glasses - Nitrile Gloves - Lab Coat low_risk->ppe_basic ppe_enhanced Enhanced PPE: - Chemical Goggles/Face Shield - Chemically Resistant Gloves - Chemical Resistant Apron - Respiratory Protection high_risk->ppe_enhanced

Decision workflow for selecting appropriate PPE.

Stability and Reactivity

  • Reactivity: Benzoate esters can undergo hydrolysis under acidic or basic conditions to yield benzoic acid and the corresponding alcohol.[10]

  • Chemical Stability: Stable under recommended storage conditions.

  • Possibility of Hazardous Reactions: No hazardous reactions are expected under normal processing.

  • Conditions to Avoid: Heat, flames, and sparks.

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.

Toxicological Information (Inferred)

The toxicological properties of Propan-2-yl 2-(methylamino)benzoate have not been fully investigated. The following information is based on data from analogous compounds.

Table 2: Toxicological Data for Structurally Similar Compounds

CompoundRouteSpeciesValueReference
Isopropyl BenzoateOralRatLD50: 3730 mg/kg[3]
Methyl BenzoateOralRatLD50: 2100 mg/kg[11]
Methyl BenzoateOralRabbitLD50: 1177 mg/kg[11]

Based on this data, Propan-2-yl 2-(methylamino)benzoate is expected to have low to moderate acute oral toxicity.

Ecological Information (Inferred)

  • Ecotoxicity: Specific data is not available. However, benzoate esters, in general, are not considered to be a significant environmental hazard. Benzoic acid, a potential hydrolysis product, can be toxic to aquatic life at high concentrations.[12]

  • Persistence and Degradability: Expected to be biodegradable.

  • Bioaccumulative Potential: Not expected to bioaccumulate significantly.

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations. Chemical waste should be handled by a licensed professional waste disposal service.

Transport Information

This substance is not classified as dangerous goods for transport.

Regulatory Information

This compound is intended for research and development purposes only. It is the responsibility of the user to ensure compliance with all applicable regulations.

References

  • The Good Scents Company. (n.d.). isopropyl benzoate, 939-48-0. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Methyl Benzoate. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). 22.6: Ester Chemistry. Retrieved from [Link]

  • University of Notre Dame. (2015). Common Standard Operating Procedure for work with Chemical name/class: Quenching of pyrophoric substances and waste. Retrieved from [Link]

  • Van, S.-P., & Hammond, G. S. (1978). Amine quenching of aromatic fluorescence and fluorescent exciplexes. Journal of the American Chemical Society.
  • ChemistNATE. (2020). Benzoic Acid + Methanol = ?? (Methyl Benzoate + Water). YouTube. Retrieved from [Link]

  • Al-Wasify, M., & Hamdi, H. (2023). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. PMC. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Quenching Reactive Metal Still Bottoms Standard Operating Procedure. Retrieved from [Link]

  • Bunton, C. A., et al. (1961). The Hydrolysis of Esters of Some Substituted Benzoic Acids in Strongly Acid Aqueous Solutions. Journal of the American Chemical Society.
  • PubChem. (n.d.). (Propan-2-ylamino)methyl benzoate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Quenching and Disposal of Liquid Pyrophoric Materials. Retrieved from [Link]

  • Government of Canada. (n.d.). Draft screening assessment Benzoates. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 21.3: Reactions of Carboxylic Acids. Retrieved from [Link]

  • Reddit. (2024). Quenching guide. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Methylamino)propan-2-yl acetate. Retrieved from [Link]

  • PubChemLite. (n.d.). Propan-2-yl 2-(methylamino)propanoate (C7H15NO2). Retrieved from [Link]

  • PubChem. (n.d.). Isopropyl Benzoate. Retrieved from [Link]

  • Human Metabolome Database. (2012). Showing metabocard for Isopropyl benzoate (HMDB0032038). Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-(methylamino)-, methyl ester. Retrieved from [Link]

  • Adams, W. J., & Saeger, V. W. (1983). Environmental fate and aquatic toxicology studies on phthalate esters. PMC. Retrieved from [Link]

Sources

Exploratory

theoretical properties of isopropyl N-methylanthranilate

An In-Depth Technical Guide to the Theoretical Properties of Isopropyl N-methylanthranilate Introduction Isopropyl N-methylanthranilate (IMA), a volatile alkaloid identified in the essential oil of plants such as Choisya...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Properties of Isopropyl N-methylanthranilate

Introduction

Isopropyl N-methylanthranilate (IMA), a volatile alkaloid identified in the essential oil of plants such as Choisya ternata Kunth, represents a molecule of significant interest in fields ranging from pharmacology to fragrance science.[1] As an ester of N-methylanthranilic acid, it belongs to a class of compounds known for their diverse biological activities and aromatic properties. Its close analog, methyl N-methylanthranilate (MMA), is a well-documented fragrance ingredient, but has also been subject to regulatory scrutiny due to phototoxicity and its potential for nitrosation.[2][3]

Despite its known presence in nature and its structural similarity to well-characterized compounds, a comprehensive experimental profile of Isopropyl N-methylanthranilate remains sparse in publicly accessible literature. This guide, therefore, adopts the perspective of a senior application scientist to construct a robust theoretical and computational profile of IMA. By leveraging predictive models, comparative analysis with its close analogs, and established principles of computational chemistry, we aim to provide researchers, chemists, and drug development professionals with a foundational understanding of its molecular structure, physicochemical characteristics, spectroscopic signatures, and potential reactivity. This document explains the causality behind predicted properties and outlines the standard methodologies used to derive them, creating a self-validating theoretical framework for future experimental work.

Molecular Structure and Identification

The foundational step in characterizing any molecule is to define its structure and chemical identity. These identifiers are crucial for database searches, regulatory submissions, and unambiguous scientific communication.

Key Identifiers:

  • IUPAC Name: propan-2-yl 2-(methylamino)benzoate

  • Molecular Formula: C₁₁H₁₅NO₂

  • SMILES: CC(C)OC(=O)C1=CC=CC=C1NC

  • InChI: InChI=1S/C11H15NO2/c1-8(2)14-11(13)9-6-4-5-7-10(9)12-3/h4-8,12H,1-3H3

  • InChIKey: OBKVPPPSOAFJDS-UHFFFAOYSA-N

The structure of IMA features three key functional regions that dictate its properties:

  • The Anthranilate Core: A benzene ring substituted with amino and carboxylate groups at positions 1 and 2, respectively. This aromatic core is the primary chromophore and a site for potential electrophilic substitution.

  • The N-methyl Group: The substitution of a methyl group on the amine nitrogen transforms it into a secondary amine. This modification sterically hinders the nitrogen lone pair and increases the molecule's lipophilicity compared to its primary amine analog, isopropyl anthranilate. Crucially, as a secondary amine, it is susceptible to nitrosation.[3]

  • The Isopropyl Ester: The isopropyl group is bulkier than the methyl group found in MMA. This steric hindrance can influence the rate of ester hydrolysis and may affect how the molecule binds to biological targets.

Caption: 2D Molecular Structure of Isopropyl N-methylanthranilate.

Physicochemical Properties (Computed)

In the absence of comprehensive experimental data, computational models provide reliable estimates of a molecule's physicochemical properties. These properties are critical for predicting its behavior in various environments, including solubility, membrane permeability, and environmental fate. The data presented below is derived from predictive algorithms, such as those used in the PubChem database.[4]

PropertyPredicted ValueSignificance in a Research Context
Molecular Weight 193.25 g/mol Fundamental property for all stoichiometric calculations and analytical quantification.
Monoisotopic Mass 193.11028 DaEssential for high-resolution mass spectrometry analysis to confirm elemental composition.[4]
XLogP3 3.1Indicates moderate lipophilicity ("fat-loving"). This value suggests the compound will readily partition into lipid membranes, a key factor for bioavailability and skin penetration, but may have limited aqueous solubility.
Hydrogen Bond Donor Count 1The single N-H group can act as a hydrogen bond donor, influencing solubility and receptor binding interactions.
Hydrogen Bond Acceptor Count 3The two oxygen atoms of the ester and the nitrogen atom can act as hydrogen bond acceptors, contributing to interactions with polar solvents and biological macromolecules.
Rotatable Bond Count 4Indicates significant conformational flexibility, allowing the molecule to adopt various shapes to fit into active sites or navigate through biological matrices.
Topological Polar Surface Area (TPSA) 38.3 ŲA low TPSA value is generally associated with good cell permeability and oral bioavailability.

Causality and Comparative Insights: The predicted XLogP of 3.1 for IMA is higher than that of its primary amine analog, isopropyl anthranilate (XLogP3 = 2.7), reflecting the increased lipophilicity from the addition of the N-methyl group.[5] This seemingly minor structural change has a significant impact, suggesting that IMA may exhibit enhanced membrane permeability but lower aqueous solubility compared to its non-methylated counterpart.

Theoretical Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR:

    • Aromatic Protons (4H): Expected to appear in the δ 6.5-8.0 ppm range. The electron-donating -NHCH₃ group and electron-withdrawing -COOR group will create a complex splitting pattern. The proton ortho to the amino group will likely be the most upfield (shielded).

    • N-H Proton (1H): A broad singlet, typically in the δ 4.0-5.0 ppm range, which may exchange with D₂O.

    • Isopropyl Methine (CH, 1H): A septet (or multiplet) expected around δ 5.0-5.2 ppm, deshielded by the adjacent ester oxygen.

    • N-Methyl Protons (CH₃, 3H): A singlet (or doublet if coupled to the N-H proton) around δ 2.8-3.0 ppm.

    • Isopropyl Methyl Protons (2xCH₃, 6H): A doublet around δ 1.2-1.4 ppm, coupled to the isopropyl methine proton.

  • ¹³C NMR:

    • Carbonyl Carbon (C=O): Expected in the δ 165-170 ppm region.

    • Aromatic Carbons (6C): Six distinct signals between δ 110-150 ppm.

    • Isopropyl Methine Carbon (CH): Around δ 68-72 ppm.

    • N-Methyl Carbon (CH₃): Around δ 30-35 ppm.

    • Isopropyl Methyl Carbons (2xCH₃): Around δ 20-25 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

  • N-H Stretch: A sharp, medium-intensity peak around 3350-3450 cm⁻¹.

  • C-H Stretches (Aromatic & Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

  • C=O Stretch (Ester): A very strong, sharp absorption band in the range of 1700-1725 cm⁻¹. The conjugation with the aromatic ring shifts it to a slightly lower wavenumber than a typical aliphatic ester.

  • C=C Stretches (Aromatic): Medium-intensity peaks in the 1580-1620 cm⁻¹ region.

  • C-O Stretch (Ester): A strong band in the 1100-1300 cm⁻¹ region.

Mass Spectrometry (MS)

MS provides information on the mass-to-charge ratio of the molecule and its fragments, confirming molecular weight and aiding in structural determination.

  • Molecular Ion (M⁺): A peak at m/z = 193.11, corresponding to the monoisotopic mass.

  • Key Fragmentation Patterns:

    • Loss of Isopropyl group (-43 Da): A fragment at m/z = 150, resulting from the cleavage of the isopropyl radical.

    • Loss of Isopropoxy group (-59 Da): A fragment at m/z = 134.

    • McLafferty Rearrangement: Unlikely due to the lack of a gamma-hydrogen on the alkyl chain.

    • Cleavage of the N-methyl group (-15 Da): A potential fragment at m/z = 178.

Protocol: Standard Methodology for Spectroscopic Analysis

This protocol describes a self-validating system for the structural elucidation of a synthesized or isolated sample of Isopropyl N-methylanthranilate.

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃) containing 0.03% Tetramethylsilane (TMS) as an internal standard.

  • NMR Acquisition:

    • Acquire ¹H NMR, ¹³C NMR, DEPT-135, COSY, and HSQC spectra on a 400 MHz or higher spectrometer.

    • Validation: The integration of the ¹H NMR spectrum must correspond to the proton count (15H). The DEPT-135 spectrum must confirm the presence of 3 CH₃ groups, 1 CH group, and 4 aromatic CH groups. COSY and HSQC spectra must confirm the connectivity between protons and carbons predicted by the theoretical profile.

  • IR Acquisition:

    • Acquire the IR spectrum using either a KBr pellet or as a thin film on a salt plate using an FTIR spectrometer.

    • Validation: The presence of the key predicted peaks (N-H, C=O, C-O) must be confirmed to validate the presence of the core functional groups.

  • MS Acquisition:

    • Obtain a high-resolution mass spectrum (HRMS) using an ESI or EI source coupled to a TOF or Orbitrap mass analyzer.

    • Validation: The measured m/z of the molecular ion must match the theoretical monoisotopic mass (193.11028 Da) within a 5 ppm error margin to confirm the elemental formula C₁₁H₁₅NO₂.

Computational Analysis and Molecular Modeling

Computational chemistry allows us to explore properties that are difficult to measure experimentally, such as conformational landscapes and electronic structures. These analyses are grounded in quantum mechanics and provide deep insights into molecular behavior.

Conformational Analysis

The four rotatable bonds in IMA allow for significant conformational flexibility. The most important rotations are around the Aryl-C(=O) bond and the O-CH(CH₃)₂ bond. A computational approach using Density Functional Theory (DFT), for example at the B3LYP/6-31G* level of theory, can be employed to identify the lowest energy (most stable) conformers.[6][7] This analysis is critical because the dominant conformer in solution dictates the molecule's average properties and its ability to interact with biological receptors. The steric bulk of the isopropyl group likely creates a significant energy barrier to free rotation compared to the methyl group in MMA.

Electronic Properties

The electronic nature of the substituents on the aromatic ring governs its reactivity. The -NHCH₃ group is an ortho-, para-directing activator due to the electron-donating resonance effect of the nitrogen lone pair. Conversely, the ester group (-COOR) is a meta-directing deactivator. The interplay of these opposing electronic effects determines the sites most susceptible to electrophilic or nucleophilic attack and influences the molecule's UV-Vis absorption properties.

Computational_Workflow cluster_0 Input cluster_1 Modeling & Simulation cluster_2 Property Calculation start Define Molecular Structure (SMILES/InChI) conf_search Conformational Search (Molecular Mechanics) start->conf_search dft_opt Geometry Optimization (DFT, e.g., B3LYP/6-31G*) conf_search->dft_opt freq_calc Frequency Calculation (Confirm Minima) dft_opt->freq_calc thermo Thermodynamic Properties (Enthalpy, Gibbs Free Energy) freq_calc->thermo spectra Spectroscopic Prediction (NMR, IR) freq_calc->spectra electronic Electronic Properties (Molecular Orbitals, ESP) freq_calc->electronic

Caption: A typical workflow for computational analysis of a small molecule.

Reactivity and Metabolic Profile

The theoretical reactivity of IMA is dictated by its functional groups. Understanding these pathways is essential for predicting its stability, potential degradation products, and metabolic fate in biological systems.

Chemical Reactivity
  • Ester Hydrolysis: The most probable reaction under physiological or environmental conditions is the hydrolysis of the ester bond. This reaction can be catalyzed by acids or bases, yielding N-methylanthranilic acid and isopropanol. The rate of hydrolysis may be slightly slower than that of MMA due to the increased steric hindrance from the isopropyl group.

  • Nitrosation: As a secondary amine, IMA is susceptible to reaction with nitrosating agents (e.g., nitrites under acidic conditions) to form N-nitroso-N-methylanthranilate. N-nitrosamines are a class of compounds often associated with carcinogenicity, making this a critical consideration for safety assessment.[3] Regulations for MMA often stipulate that it should not be used with nitrosating agents and that nitrosamine content should be strictly limited.[2]

Metabolic Profile

A study on the distribution of IMA in rats provides direct experimental insight into its metabolism.[1] Following intraperitoneal administration, the most abundant related compounds found in tissues were unmetabolized IMA and N-methylanthranilic acid . This strongly supports ester hydrolysis as the primary metabolic pathway. The parent compound's relative abundance suggests that this hydrolysis is not instantaneous, allowing for systemic distribution of IMA before it is fully metabolized.

Metabolic_Pathway IMA Isopropyl N-methylanthranilate (IMA) NMAA N-methylanthranilic Acid IMA->NMAA Ester Hydrolysis (Primary Pathway) IPA Isopropanol IMA->IPA Ester Hydrolysis

Caption: The primary metabolic pathway of Isopropyl N-methylanthranilate.

Conclusion

While Isopropyl N-methylanthranilate lacks an extensive body of direct experimental data, a robust theoretical profile can be constructed through modern computational techniques and logical comparison with its structural analogs. This guide establishes that IMA is a moderately lipophilic molecule (XLogP ≈ 3.1) with significant conformational flexibility. Its theoretical spectroscopic signatures are well-defined, providing a clear roadmap for its experimental identification.

The molecule's key reactivity centers are the ester linkage, which is susceptible to hydrolysis—a pathway confirmed by metabolic studies[1]—and the secondary amine, which poses a potential risk for nitrosamine formation, a known concern for this class of compounds.[3] By synthesizing predictive data with the limited available experimental results, this guide provides a comprehensive and actionable foundation for researchers in pharmacology and chemistry, enabling further investigation into the properties and applications of this intriguing natural product.

References

  • The Good Scents Company. (n.d.). isopropyl anthranilate. Retrieved from [Link]

  • Milojević, A., Stankov-Jovanović, V., Mitić, V., Stojanović, G., & Radulović, N. (2019). Distribution of methyl and isopropyl N-methylanthranilates and their metabolites in organs of rats treated with these two essential-oil constituents. Food and Chemical Toxicology, 128, 68-80. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87499, Isopropyl anthranilate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 570886, Isopropyl n-methylanthranilate. Retrieved from [Link]

  • Ribeiro da Silva, M. A., & Monte, M. J. S. (2023). Determination and Analysis of Thermodynamic Properties of Methyl Methylanthranilate Isomers. Molecules, 28(18), 6685. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18686608, 2-Isopropyl-N-methylaniline. Retrieved from [Link]

  • CosmeticOBS. (2022). New conditions of use of Methyl-N-methylanthranilate. Retrieved from [Link]

  • Chen, J., et al. (2022). Computational Procedure for Analysis of Crystallites in Polycrystalline Solids of Quasilinear Molecules. International Journal of Molecular Sciences, 23(15), 8729. Retrieved from [Link]

  • Scientific Committee on Consumer Products (SCCP). (2006). OPINION ON METHYL-N-METHYLANTHRANILATE (PHOTO-TOXICITY ONLY). Retrieved from [Link]

  • Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, methyl N-methylanthranilate, CAS Registry Number 85-91-6. Food and Chemical Toxicology, 161(Suppl 1), 112777. Retrieved from [Link]

  • Office for Product Safety and Standards. (2022). SAG-CS Opinion 06: Methyl-N-methylanthranilate in cosmetic products. Retrieved from [Link]

  • Wade, L. G. (n.d.). Chapter 13: Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

  • ChemComplete. (2020, February 23). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6. Retrieved from [Link]

  • UniversalClass. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from [Link]

  • Miziolek, A. W., & Sausa, R. C. (2002). Vibrational analysis of isopropyl nitrate and isobutyl nitrate. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(12), 2571-2580. Retrieved from [Link]

  • Almeida, A. R. R. P., & Monte, M. J. S. (2023). Determination and Analysis of Thermodynamic Properties of Methyl Methylanthranilate Isomers. Molecules, 28(18), 6685. Retrieved from [Link]

  • Sausa, R. C., & Miziolek, A. W. (2002). Vibrational analysis of isopropyl nitrate and isobutyl nitrate. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 58(12), 2571–2580. Retrieved from [Link]

  • Dante, M. F., & Fung, F. T. (1986). U.S. Patent No. 4,633,009. Washington, DC: U.S. Patent and Trademark Office.
  • The Organic Chemistry Tutor. (2017, November 20). How to Structure Solve Based On NMR, IR& Mass spectroscopy Practice Problem Part 3. Retrieved from [Link]

  • Cheméo. (n.d.). Methyl anthranilate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Substance Record for SID 129759368, Isobutyl N-methylanthranilate. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of methyl N-methylanthranilate. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to Propan-2-yl 2-(methylamino)benzoate

This guide provides a comprehensive technical overview of Propan-2-yl 2-(methylamino)benzoate, a compound of interest for researchers, scientists, and professionals in drug development. This document delves into its chem...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Propan-2-yl 2-(methylamino)benzoate, a compound of interest for researchers, scientists, and professionals in drug development. This document delves into its chemical identity, synthesis, and physicochemical and spectroscopic properties, offering insights grounded in established scientific principles.

Introduction

Propan-2-yl 2-(methylamino)benzoate, also known by its synonym isopropyl N-methylanthranilate (IMA), is an aromatic ester with emerging significance in pharmacological research. As a derivative of N-methylanthranilic acid, it belongs to a class of compounds that has demonstrated a range of biological activities. Notably, research has pointed towards its potential as an antinociceptive and anti-inflammatory agent, making it a molecule of interest for the development of novel therapeutics.[1] A thorough understanding of its chemical and physical properties is paramount for its application and further investigation in medicinal chemistry and related fields.

IUPAC Nomenclature and Chemical Structure

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is propan-2-yl 2-(methylamino)benzoate .

The chemical structure consists of a benzoate core, where the benzene ring is substituted at the 2-position with a methylamino group (-NHCH₃). The carboxyl group of the benzoic acid is esterified with a propan-2-yl (isopropyl) group.

Molecular Formula: C₁₁H₁₅NO₂

CAS Number: 99985-64-5[2]

Below is a two-dimensional representation of the molecular structure.

Caption: 2D Structure of Propan-2-yl 2-(methylamino)benzoate

Synthesis Protocol: Fischer-Speier Esterification

The synthesis of propan-2-yl 2-(methylamino)benzoate is most directly achieved through the Fischer-Speier esterification of N-methylanthranilic acid with propan-2-ol, using a strong acid catalyst. This method is a cornerstone of organic synthesis for the preparation of esters from carboxylic acids and alcohols.[3][4][5] The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol is typically used, and the water formed during the reaction is removed.

Experimental Workflow

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification NMA N-Methylanthranilic Acid Reflux Reflux for 4-6 hours NMA->Reflux IPA Propan-2-ol (solvent and reactant) IPA->Reflux H2SO4 Conc. H₂SO₄ (catalyst) H2SO4->Reflux Cool Cool to RT Reflux->Cool Neutralize Neutralize with NaHCO₃ (aq) Cool->Neutralize Extract Extract with Diethyl Ether Neutralize->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Evaporate Solvent Evaporation Dry->Evaporate Distill Vacuum Distillation Evaporate->Distill Product Propan-2-yl 2-(methylamino)benzoate Distill->Product

Caption: Fischer-Speier Esterification Workflow

Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine N-methylanthranilic acid (1.0 equivalent) and an excess of dry propan-2-ol (10-20 equivalents).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise to the reaction mixture. The addition is exothermic and should be performed with caution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Allow the mixture to cool to room temperature.

    • Slowly neutralize the excess acid by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by vacuum distillation to obtain pure propan-2-yl 2-(methylamino)benzoate as a colorless to pale yellow liquid.

Physicochemical Properties

A summary of the key physicochemical properties of propan-2-yl 2-(methylamino)benzoate is presented in the table below. These properties are essential for its handling, formulation, and application in various experimental settings.

PropertyValueReference
Molecular Weight 193.24 g/mol [2][6][7]
Appearance Colorless to pale yellow liquid
Boiling Point Not available
Density Not available
Solubility Insoluble in water, soluble in most organic solvents
XLogP3 3.1[6]

Spectroscopic Analysis

The structural elucidation and confirmation of propan-2-yl 2-(methylamino)benzoate are achieved through various spectroscopic techniques.

Mass Spectrometry (MS)

The mass spectrum provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. The electron ionization (EI) mass spectrum of propan-2-yl 2-(methylamino)benzoate is available.[2][7][8]

  • Molecular Ion (M⁺): m/z = 193

  • Key Fragmentation Pattern: The fragmentation pattern is expected to show characteristic losses of the isopropyl group and cleavage of the ester bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

  • Aromatic Protons: Signals in the range of δ 6.5-8.0 ppm.

  • Isopropyl Group (CH): A septet around δ 5.0-5.2 ppm.

  • Isopropyl Group (CH₃): A doublet around δ 1.2-1.4 ppm.

  • N-Methyl Group (CH₃): A singlet around δ 2.8-3.0 ppm.

  • Amine Proton (NH): A broad singlet, the chemical shift of which can vary.

¹³C NMR (Predicted):

  • Carbonyl Carbon (C=O): A signal around δ 168-170 ppm.

  • Aromatic Carbons: Signals in the range of δ 110-150 ppm.

  • Isopropyl Carbon (CH): A signal around δ 67-69 ppm.

  • Isopropyl Carbons (CH₃): A signal around δ 21-23 ppm.

  • N-Methyl Carbon (CH₃): A signal around δ 30-32 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The expected characteristic absorption bands for propan-2-yl 2-(methylamino)benzoate are listed below, based on the functional groups present.[11]

Functional GroupWavenumber (cm⁻¹)
N-H Stretch 3300-3500 (secondary amine)
C-H Stretch (aromatic) 3000-3100
C-H Stretch (aliphatic) 2850-3000
C=O Stretch (ester) 1700-1725
C=C Stretch (aromatic) 1450-1600
C-O Stretch (ester) 1100-1300
C-N Stretch 1250-1350

Applications and Research Significance

Propan-2-yl 2-(methylamino)benzoate has been identified as a volatile alkaloid with polypharmacological properties.[1] Studies have demonstrated its antinociceptive and anti-inflammatory activities, suggesting its potential as a lead compound in the development of new analgesic and anti-inflammatory drugs.[1] Further research into its mechanism of action and structure-activity relationships is warranted to fully explore its therapeutic potential.

Conclusion

This technical guide has provided a detailed overview of propan-2-yl 2-(methylamino)benzoate, covering its nomenclature, structure, synthesis, and key analytical data. The information presented herein is intended to serve as a valuable resource for scientists and researchers engaged in the study and application of this promising molecule. The outlined synthesis protocol, based on the well-established Fischer-Speier esterification, offers a reliable method for its preparation, while the spectroscopic and physicochemical data provide the necessary foundation for its characterization and further investigation.

References

  • ChemBK. propan-2-yl 2-methylpropanoate - Physico-chemical Properties. Available from: [Link]

  • Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]

  • Kinetics of the fischer esterification of PaLM fatty acids with isoProPanoL and butyL-ceLLosoLVe. Available from: [Link]

  • PubChem. 2-(Methylamino)propan-2-yl acetate. Available from: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0034169). Available from: [Link]

  • SpectraBase. Isopropyl n-methylanthranilate - Optional[MS (GC)] - Spectrum. Available from: [Link]

  • ChemBK. propan-2-yl benzoate - Physico-chemical Properties. Available from: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000863). Available from: [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. 2024. Available from: [Link]

  • Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. Available from: [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Available from: [Link]

  • Chemistry LibreTexts. 6.1: Interpreting C-13 NMR Spectra. 2019. Available from: [Link]

  • PubChemLite. Isopropyl n-methylanthranilate (C11H15NO2). Available from: [Link]

  • SpectraBase. Isopropyl n-methylanthranilate - Optional[MS (GC)] - Spectrum. Available from: [Link]

  • SpectraBase. Isopropyl n-methylanthranilate - Optional[MS (GC)] - Spectrum. Available from: [Link]

  • Google Patents. CN104007203A - Method for measuring methyl anthranilate in spicery.
  • ResearchGate. Organic compounds identified by GC-MS analysis in (a) isopropanol, (b)... Available from: [Link]

  • ResearchGate. Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. 2024. Available from: [Link]

  • PubMed. Distribution of methyl and isopropyl N-methylanthranilates and their metabolites in organs of rats treated with these two essential-oil constituents. 2019. Available from: [Link]

  • ResearchGate. Vibrational analysis of isopropyl nitrate and isobutyl nitrate | Request PDF. 2025. Available from: [Link]

  • PubChem. N-Methylanthranilate. Available from: [Link]

  • Chromatography Forum. GC/MS analysis of hexane, heptane and isopropyl alcohol. 2017. Available from: [Link]

  • Preparation of Methyl Benzoate. Available from: [Link]

  • MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. 2023. Available from: [Link]

  • Scribd. Chemistry Lab: Methyl Benzoate Synthesis | PDF | Ester | Amide. Available from: [Link]

  • PubChemLite. Propan-2-yl 2-(methylamino)propanoate (C7H15NO2). Available from: [Link]

  • Nokia.com. Conformational origin of the nonequivalent C-13 NMR chemical shifts observed for the isopropyl methyl carbons in branched alkanes. 1984. Available from: [Link]

  • SciSpace. NMR Spectra of Some Nitro-substituted N-Alkylanilines I. Available from: [Link]

Sources

Exploratory

The Enduring Allure of Anthranilates: A Technical Guide to Their Discovery, Synthesis, and Applications

Introduction Anthranilate esters, a class of aromatic compounds, hold a significant position in the landscape of chemical science, particularly in the realms of flavor, fragrance, and pharmaceuticals. Characterized by th...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Anthranilate esters, a class of aromatic compounds, hold a significant position in the landscape of chemical science, particularly in the realms of flavor, fragrance, and pharmaceuticals. Characterized by their distinct sweet, fruity, and floral aromas, these esters have a rich history intertwined with the development of synthetic chemistry and the quest to understand and replicate the scents of nature. This in-depth guide provides a comprehensive exploration of the discovery, history, synthesis, and diverse applications of anthranilate esters, tailored for researchers, scientists, and professionals in drug development. We will delve into the foundational chemical principles, biosynthetic pathways, and analytical methodologies that underpin our current understanding of these versatile molecules.

Part 1: A Serendipitous Discovery and the Dawn of an Industry

The story of anthranilate esters begins with a classic tale of accidental discovery. Legend has it that a German scientist, while working in his laboratory, unexpectedly synthesized methyl anthranilate, filling the air with the sweet and unmistakable aroma of grapes.[1] This serendipitous event marked the genesis of one of the first artificial flavors and catalyzed a wave of research into this new class of aromatic compounds.

By the late 19th and early 20th centuries, chemists had begun to systematically investigate the chemical constituents of essential oils. In the mid-1890s, methyl anthranilate was identified as a key component of neroli oil, derived from the blossoms of the bitter orange tree.[2] Its presence was subsequently confirmed in a variety of other natural sources, including jasmine, tuberose, gardenia, ylang-ylang, and bergamot.[2] This solidified its importance as a valuable ingredient for perfumers seeking to create and enhance floral fragrances.

The early 20th century saw the commercialization of synthetic methyl anthranilate, making it widely available to the burgeoning flavor and fragrance industries.[2] Companies like Schimmel, Van Dyk & Co., and W.J. Bush & Co. were instrumental in its production and distribution.[2] Interestingly, while perfumers initially used methyl anthranilate to mimic the scent of flowers, the flavor industry quickly co-opted it for its distinct grape-like character, leading to its widespread use in grape-flavored sodas, candies, and other confections.[2] A pivotal moment in its history came when researchers at the U.S. Bureau of Chemistry, while developing methods to detect artificial flavors, discovered that methyl anthranilate was naturally present in high concentrations in Concord grapes (Vitis labrusca), but not in European grape varieties (Vitis vinifera).[2] This finding not only validated its use as a "nature-identical" grape flavor but also highlighted the chemical distinctions between different natural products.

Year Key Milestone
Late 19th Century Accidental synthesis and discovery of the grape-like aroma of methyl anthranilate.[1]
Mid-1890s Identification of methyl anthranilate as a key component of neroli oil.[2]
1898 Formal year of discovery for methyl anthranilate as a perfumery ingredient.[3]
1899 Discovery of methyl anthranilate in neroli oil is widely recognized.[4]
Early 20th Century Commercial production of synthetic methyl anthranilate begins, and it is widely adopted by the flavor and fragrance industries.[2]
Early 20th Century Discovery of the natural occurrence of methyl anthranilate in Concord grapes.[2]

Part 2: Nature's Blueprint: Biosynthesis of Anthranilate Esters

In plants, anthranilate esters are synthesized as part of a broader network of metabolic pathways that produce a diverse array of volatile organic compounds. These compounds play crucial ecological roles, attracting pollinators, deterring herbivores, and facilitating communication between plants.[5][6] The biosynthesis of anthranilates is intricately linked to the tryptophan biosynthetic pathway, where anthranilate serves as a key intermediate.[5]

The formation of methyl anthranilate, the most well-studied of these esters, can occur through different enzymatic routes in various plant species. In grapes, a two-step pathway was initially proposed, but more recent research has identified a one-step process catalyzed by anthranilate methyltransferases (AAMTs).[6][7] These enzymes facilitate the transfer of a methyl group from S-adenosyl-L-methionine (SAM) directly to anthranilic acid.[7] In contrast, some plants were thought to utilize a two-step process involving the activation of anthranilic acid to anthraniloyl-CoA, followed by methylation by an acyltransferase.[8] However, the one-step methylation by AAMTs appears to be a more common and efficient mechanism.[6]

The biosynthesis of N-methyl anthranilate, another important derivative found in citrus, involves a different class of enzymes called N-methyltransferases (NMTs), which catalyze the methylation of the amine group of anthranilate.[5][8]

biosynthesis cluster_tryptophan_pathway Tryptophan Biosynthesis cluster_anthranilate_ester_synthesis Anthranilate Ester & Derivative Synthesis Chorismate Chorismate Anthranilate Anthranilate Chorismate->Anthranilate Anthranilate Synthase Tryptophan Tryptophan Anthranilate->Tryptophan Methyl_Anthranilate Methyl_Anthranilate Anthranilate->Methyl_Anthranilate AAMT (Anthranilate Methyltransferase) + SAM N_Methyl_Anthranilate N_Methyl_Anthranilate Anthranilate->N_Methyl_Anthranilate NMT (N-Methyltransferase) + SAM fischer_esterification Anthranilic_Acid Anthranilic Acid Methyl_Anthranilate Methyl Anthranilate Anthranilic_Acid->Methyl_Anthranilate + CH3OH (H+ catalyst) Methanol Methanol Methanol->Methyl_Anthranilate Water Water

Caption: Fischer Esterification for Methyl Anthranilate Synthesis.

Method 2: Synthesis from Isatoic Anhydride

An alternative and widely used industrial method involves the reaction of isatoic anhydride with an alcohol. [3][9][10]This method is often preferred as it avoids the use of large quantities of strong acids and can produce a high-purity product. The reaction proceeds with the release of carbon dioxide. [3] Experimental Protocol: Synthesis of Methyl Anthranilate from Isatoic Anhydride

  • Reaction Setup: In a reaction vessel, suspend isatoic anhydride in an excess of methanol.

  • Reaction: The reaction can proceed with or without a catalyst, often under mild heating.

  • Gas Evolution: The reaction will produce carbon dioxide gas, which should be safely vented.

  • Purification: Once the reaction is complete, the excess methanol is removed by distillation. The resulting crude methyl anthranilate can be purified by vacuum distillation.

Method 3: The Phthalimide (Hofmann Rearrangement) Route

A unique method, particularly prevalent in China, utilizes phthalimide as the starting material. [10][11]This process involves a Hofmann rearrangement reaction, where phthalimide is treated with sodium hypochlorite in an alkaline medium, followed by reaction with methanol. [10][11][12][13]This multi-step synthesis is often integrated into the production of saccharin, for which methyl anthranilate is an important intermediate. [12][13] Experimental Protocol: Synthesis of Methyl Anthranilate from Phthalimide

  • Hofmann Rearrangement: Phthalimide is reacted with a sodium hypochlorite solution in an alkaline medium (e.g., sodium hydroxide). This reaction is highly exothermic and requires careful temperature control, typically below 0°C. [12][13]2. Intermediate Formation: This step forms an isocyanate intermediate.

  • Esterification: Methanol is then added to the reaction mixture. The isocyanate is attacked by methanol to form the methyl ester.

  • Hydrolysis and Workup: The reaction mixture is then heated, and water is added to hydrolyze byproducts and facilitate the separation of the methyl anthranilate product. [12]The product is then isolated, typically by distillation.

Synthetic Method Starting Materials Key Reagents/Catalysts Advantages Disadvantages
Fischer Esterification Anthranilic acid, AlcoholStrong acid (e.g., H₂SO₄)Well-established, simple procedureReversible reaction, requires excess alcohol, corrosive acid catalyst
Isatoic Anhydride Route Isatoic anhydride, AlcoholOften catalyst-free or mild baseHigh purity product, avoids strong acidsIsatoic anhydride may be more expensive than anthranilic acid
Phthalimide Route Phthalimide, AlcoholSodium hypochlorite, Sodium hydroxideUtilizes readily available starting materials, integrated with saccharin productionMulti-step, highly exothermic, complex reaction mechanism

Part 4: The Multifaceted Roles of Anthranilate Esters

The utility of anthranilate esters extends far beyond their initial applications in flavor and fragrance. Their unique chemical properties and biological activities have led to their use in a wide range of industrial and commercial products.

Flavors and Fragrances

This remains the largest market for anthranilate esters. Methyl anthranilate is a cornerstone of artificial grape and berry flavors, used in beverages, candies, chewing gum, and pharmaceuticals. [14][15][16]Ethyl anthranilate also contributes fruity and floral notes to flavors and fragrances. [17][18]In perfumery, they are used to impart sweetness and floralcy to compositions, particularly in jasmine, neroli, and gardenia accords. [3][16]

Schiff Base Formation

A significant application of anthranilate esters in the fragrance industry is the formation of Schiff bases. [3][14]These are compounds formed by the reaction of the primary amine group of an anthranilate ester with an aldehyde or ketone. The resulting imine, or Schiff base, often possesses a unique and powerful aroma, different from its precursors. A well-known example is Aurantiol, formed from the reaction of methyl anthranilate and hydroxycitronellal, which has a sweet, floral, and long-lasting orange blossom scent. [3][14]The formation of Schiff bases can also lead to discoloration in perfumes, so their use is carefully controlled. [3]

schiff_base_formation Methyl_Anthranilate Methyl Anthranilate Schiff_Base Schiff Base (e.g., Aurantiol) Methyl_Anthranilate->Schiff_Base + R-CHO Aldehyde Aldehyde (e.g., Hydroxycitronellal) Aldehyde->Schiff_Base Water Water

Caption: General Reaction for Schiff Base Formation.

Agrochemicals

Methyl anthranilate has been found to be an effective and environmentally friendly bird repellent. [19][14][20]It acts by irritating the sensory receptors of birds without causing them harm, making it useful for protecting crops such as blueberries, rice, and sunflowers. [19][20]It is also used as an insect repellent. [21]

Pharmaceutical and Chemical Intermediates

Anthranilate esters serve as versatile intermediates in organic synthesis. They are used in the production of pharmaceuticals, dyes, and other specialty chemicals. [10][17][22]For example, methyl anthranilate is a precursor in the synthesis of saccharin. [10]Ethyl anthranilate is also used as an intermediate in the synthesis of various pharmaceutical compounds. [17][22]

Part 5: Analytical Methodologies for Identification and Quantification

The accurate detection and quantification of anthranilate esters are crucial for quality control in the food and fragrance industries, as well as for research purposes. Several analytical techniques are employed for this purpose.

  • High-Performance Liquid Chromatography (HPLC): This is a widely used method for the separation and quantification of methyl anthranilate in various matrices, including beverages and wines. [23][24]Reversed-phase HPLC with a C18 column and UV or fluorescence detection is commonly employed. [23]

  • Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), is another powerful technique for the analysis of volatile compounds like anthranilate esters. [24]It allows for the separation of complex mixtures and provides definitive identification based on mass spectra.

  • Time-Resolved Luminescence: A sensitive and rapid method for the determination of methyl anthranilate has been developed using time-resolved luminescence. [25][26][27]This technique involves the hydrolysis of the ester to anthranilic acid, which then forms a luminescent chelate with terbium(III). [25][26][27]

Conclusion

From a chance discovery in a 19th-century laboratory to a multi-billion dollar global market, anthranilate esters have carved a unique and indispensable niche in the world of chemistry. Their journey from the fragrant blossoms of neroli and the juicy pulp of Concord grapes to large-scale industrial reactors is a testament to the power of chemical synthesis to harness and enhance the molecules of nature. As we continue to explore new synthetic routes, uncover novel biological functions, and develop more sensitive analytical techniques, the story of anthranilate esters is far from over. Their enduring appeal and versatile chemistry ensure that they will remain key players in the science of scent, taste, and beyond for the foreseeable future.

References

  • History of Science: How was methyl anthranilate discovered? - Quora. (2013, January 27). Retrieved from [Link]

  • Schematic diagram of the biosynthesis and fates of anthranilate in... - ResearchGate. (n.d.). Retrieved from [Link]

  • Methyl anthranilate (CAS N° 134-20-3) - ScenTree.co. (n.d.). Retrieved from [Link]

  • The biosynthesis of methyl anthranilate from anthranilic acid can... - ResearchGate. (n.d.). Retrieved from [Link]

  • Methyl anthranilate - ChemBK. (n.d.). Retrieved from [Link]

  • Berenstein, N. (2015, March 27). From Neroli to NuGrape: Methyl Anthranilate. Retrieved from [Link]

  • Ethyl Anthranilate (87-25-2) | Bulk Chemical Product Exporter. (n.d.). Retrieved from [Link]

  • Optimization of Methyl Anthranilate Synthesis Process by Response Surface Methodology and Its Reaction Mechanism. (2022). ChemistrySelect, 7(30).
  • Ethyl Anthranilate - Natural Micron Pharm Tech. (n.d.). Retrieved from [Link]

  • Optimization of Process and Improvement in Continuous Production of Synthesis of Methyl Anthranilate. (2020). Chemical Engineering Transactions, 81, 841-846.
  • Ethyl Anthranilate for Synthesis | eqipped. (n.d.). Retrieved from [Link]

  • Methyl anthranilate - Wikipedia. (n.d.). Retrieved from [Link]

  • Optimization of Process and Improvement in Continuous Production of Synthesis of Methyl Anthranilate | Chemical Engineering Transactions. (2020, August 1). Retrieved from [Link]

  • Beyond conventional routes, an unprecedented Metal-Free Chemoselective Synthesis of Anthranilate Esters via Multicomponent Reaction. (2015). RSC Advances, 5(65), 52588-52592.
  • Determination of methyl anthranilate in food samples by coupling stopped-flow mixing technique and time-resolved luminescence detection. (2000). Luminescence, 15(5), 287-292.
  • Optimization of Methyl Anthranilate Synthesis Process by Response Surface Methodology and Its Reaction Mechanism. (2022). ChemistrySelect, 7(30).
  • Liquid Chromatographic Determination of Methyl Anthranilate in Artificially Flavored Nonalcoholic Beverages. (1991).
  • An Ecofriendly Catalytic Route for the Preparation of Perfumery Grade Methyl Anthranilate from Anthranilic Acid and Methanol. (1998). Organic Process Research & Development, 2(2), 86-95.
  • Molecular basis of one-step methyl anthranilate biosynthesis in grapes, sweet orange, and maize. (2024). The Plant Journal, 119(1), 213-228.
  • Synthesis of Methylated Anthranilate Derivatives Using Engineered Strains of Escherichia coli. (2018). Journal of Microbiology and Biotechnology, 28(11), 1834-1841.
  • Determination of methyl anthranilate in food samples by coupling stopped-flow mixing technique and time-resolved luminescence detection. | Semantic Scholar. (n.d.). Retrieved from [Link]

  • Methyl Anthranilate / Anisyl Propanal Schiff Base by Vigon - Personal Care & Cosmetics. (n.d.). Retrieved from [Link]

  • SCHIFF BASES - Patent 0480000. (n.d.).
  • US4880640A - Flavoring with schiff base reaction products of alkyl anthranilates - Google Patents. (n.d.).
  • Methyl Anthranilate: A High-Value Compound for Flavors and Specialty Chemicals. (2026, January 12). Retrieved from [Link]

  • octanal / methyl anthranilate schiff's base - FlavScents. (n.d.). Retrieved from [Link]

  • Understanding Methyl Anthranilate (CAS 134-20-3): Properties, Synthesis, and Market Insights. (n.d.). Retrieved from [Link]

  • Methyl Anthranilate (134-20-3) – Premium Synthetic Ingredient for Perfumery - Scentspiracy. (n.d.). Retrieved from [Link]

  • CN104007203A - Method for measuring methyl anthranilate in spicery - Google Patents. (n.d.).
  • US5437991A - Process for the synthesis natural aromatics - Google Patents. (n.d.).
  • A high yielding synthesis of anthranilate esters from sterically hindered alcohols. (2001). Tetrahedron Letters, 42(48), 8461-8464.

Sources

Protocols & Analytical Methods

Method

synthesis of Propan-2-yl 2-(methylamino)benzoate from N-methylanthranilic acid

Application Note & Protocol: Synthesis of Propan-2-yl 2-(methylamino)benzoate Abstract: This document provides a comprehensive guide for the synthesis of Propan-2-yl 2-(methylamino)benzoate, an ester derivative of N-meth...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: Synthesis of Propan-2-yl 2-(methylamino)benzoate

Abstract: This document provides a comprehensive guide for the synthesis of Propan-2-yl 2-(methylamino)benzoate, an ester derivative of N-methylanthranilic acid. The protocol is designed for researchers, scientists, and professionals in drug development and chemical synthesis. It details a robust and well-established method based on the Fischer-Speier esterification, a cornerstone reaction in organic chemistry.[1][2] This guide elucidates the underlying reaction mechanism, provides a detailed, step-by-step experimental protocol, and outlines necessary safety precautions and product characterization techniques. The causality behind experimental choices, such as the use of an acid catalyst and excess alcohol, is explained to ensure a thorough understanding and successful replication of the synthesis.

Scientific Principles and Reaction Mechanism

The and propan-2-ol (isopropyl alcohol) is achieved through Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of a carboxylic acid and an alcohol to form an ester and water.[1][2][3]

Reaction: N-methylanthranilic acid + Propan-2-ol ⇌ Propan-2-yl 2-(methylamino)benzoate + Water

Mechanism: The Fischer esterification is a reversible equilibrium process.[1][4] To drive the reaction toward the product side, Le Châtelier's principle is applied by using an excess of one of the reactants, typically the less expensive alcohol, and by removing the water as it is formed.[2][5] The reaction is catalyzed by a strong mineral acid, such as sulfuric acid (H₂SO₄), which acts by protonating the carbonyl oxygen of the carboxylic acid.[1][6] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.

The key mechanistic steps are as follows[1][7]:

  • Protonation of the Carbonyl: The catalytic acid protonates the carbonyl oxygen of N-methylanthranilic acid, activating the molecule.

  • Nucleophilic Attack: A molecule of propan-2-ol attacks the now highly electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product, Propan-2-yl 2-(methylamino)benzoate.

Concentrated sulfuric acid is an ideal catalyst not only for its acidic properties but also because it serves as a powerful dehydrating agent, sequestering the water produced during the reaction and further shifting the equilibrium towards the products.[6][8][9]

Materials and Reagents

Proper preparation and characterization of all materials are critical for the success and reproducibility of the synthesis.

Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )Key PropertiesSupplier/Purity
N-Methylanthranilic AcidC₈H₉NO₂151.16[10]White to pale yellow crystalline solid.[11] Melting point: 178-179 °C.[10]Sigma-Aldrich, ≥98%
Propan-2-ol (Isopropanol)C₃H₈O60.10[12][13]Colorless, flammable liquid.[14] Boiling point: 82.6 °C.[14] Miscible with water.[14]Fisher Scientific, Anhydrous, ≥99.5%
Sulfuric Acid, ConcentratedH₂SO₄98.08Highly corrosive and strong dehydrating agent.[9][15]VWR, ACS Reagent Grade, 95-98%
Diethyl Ether(C₂H₅)₂O74.12Volatile, flammable solvent. For extraction.EMD Millipore, ACS Grade
Sodium BicarbonateNaHCO₃84.01White solid. Used for neutralization.J.T. Baker, ACS Grade
Sodium Sulfate, AnhydrousNa₂SO₄142.04White crystalline solid. Used as a drying agent.Acros Organics, ACS Grade

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the synthesis, from initial setup to final product isolation.

Caption: Workflow for the Fischer Esterification of N-methylanthranilic acid.

Detailed Experimental Protocol

Safety Precaution: This procedure involves the use of concentrated sulfuric acid, which is highly corrosive and causes severe burns.[15][16] Flammable solvents are also used. All steps must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[8][15][16]

Step 1: Reaction Setup

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add N-methylanthranilic acid (15.1 g, 0.1 mol).

  • Add an excess of anhydrous propan-2-ol (90 mL, approx. 1.2 mol). The alcohol serves as both a reactant and the solvent.[4]

  • Place the flask in an ice-water bath to cool. While stirring, slowly and carefully add concentrated sulfuric acid (3 mL) dropwise. The addition is exothermic.

  • Remove the flask from the ice bath and fit it with a reflux condenser.

Step 2: Reaction Execution

  • Heat the reaction mixture to a gentle reflux using a heating mantle. The boiling point of propan-2-ol is approximately 82°C.[12][13] The reaction temperature should be maintained around 85-90°C.

  • Allow the reaction to reflux with continuous stirring for 2-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

Step 3: Work-up and Neutralization

  • After the reflux period, allow the mixture to cool to room temperature.

  • Carefully pour the cooled reaction mixture into a beaker containing 200 mL of ice-cold water.

  • Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) in portions until the effervescence ceases (pH ≈ 7-8).[4][5] This step neutralizes the excess sulfuric acid and any unreacted N-methylanthranilic acid.

Step 4: Extraction and Washing

  • Transfer the neutralized mixture to a 500 mL separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 75 mL).[17]

  • Combine the organic extracts.

  • Wash the combined organic layer sequentially with 50 mL of water and then 50 mL of saturated sodium chloride (brine) solution to remove residual water-soluble impurities.[4]

Step 5: Drying and Solvent Removal

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[4]

  • Decant or filter the dried solution to remove the drying agent.

  • Remove the diethyl ether under reduced pressure using a rotary evaporator to yield the crude ester.

Step 6: Purification and Characterization

  • The crude product, Propan-2-yl 2-(methylamino)benzoate, can be purified further by vacuum distillation if necessary.

  • Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm its structure and purity. The molecular formula of the product is C₁₁H₁₅NO₂ with a molecular weight of 193.24 g/mol .[18]

Troubleshooting and Key Considerations

IssuePossible CauseRecommended Solution
Low Yield Incomplete reaction.Extend the reflux time. Ensure the propan-2-ol is anhydrous, as water can shift the equilibrium back to the reactants.
Loss of product during work-up.Ensure complete neutralization before extraction. Perform multiple extractions to maximize product recovery.
Product is Contaminated with Starting Material Incomplete reaction or insufficient washing.Ensure the reaction goes to completion via TLC. Wash the organic layer thoroughly with NaHCO₃ solution to remove unreacted carboxylic acid.
Emulsion during Extraction Vigorous shaking of the separatory funnel.Gently invert the funnel instead of shaking vigorously. Addition of brine can help break emulsions.

Conclusion

The Fischer esterification protocol detailed herein provides a reliable and efficient method for the synthesis of Propan-2-yl 2-(methylamino)benzoate. By understanding the principles of chemical equilibrium and acid catalysis, and by adhering to the outlined procedural and safety guidelines, researchers can consistently achieve high yields of the desired product. Proper characterization is essential to validate the identity and purity of the final compound, ensuring its suitability for subsequent applications in research and development.

References

  • Propan-2-Ol Formula - Structure, Properties, Uses, Sample Questions. (2022, March 21). GeeksforGeeks. Retrieved January 16, 2026, from [Link]

  • Esterification. (n.d.). SmartLabs. Retrieved January 16, 2026, from [Link]

  • PROPAN-2-OL. (n.d.). Ataman Kimya. Retrieved January 16, 2026, from [Link]

  • Pilgaard, M. (2016, July 19). 2-Propanol: Physical properties. Michael Pilgaard's Web Chemistry. Retrieved January 16, 2026, from [Link]

  • Propan 2 ol Formula - Definition, Structure and FAQs. (n.d.). Vedantu. Retrieved January 16, 2026, from [Link]

  • N-Methylanthranilic acid | C8H9NO2. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. Retrieved January 16, 2026, from [Link]

    • The Fischer Esterification. (n.d.). Retrieved January 16, 2026, from [Link]

  • Fischer Esterification. (n.d.). Retrieved January 16, 2026, from [Link]

  • Safety Protocols For Handling Sulfuric Acid in Laboratories. (2023, September 14). Westlab. Retrieved January 16, 2026, from [Link]

  • N-methyl anthranilic acid, 119-68-6. (n.d.). The Good Scents Company. Retrieved January 16, 2026, from [Link]

  • Safe Handling Guide: Sulfuric Acid. (n.d.). CORECHEM Inc. Retrieved January 16, 2026, from [Link]

  • Sulfuric Acid Safety Tips – Sulfuric Acid MSDS Information. (2014, July 22). VelocityEHS. Retrieved January 16, 2026, from [Link]

  • Sulfuric acid. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

  • 5.310 (F19) Fischer Esterification Lab Manual. (n.d.). MIT OpenCourseWare. Retrieved January 16, 2026, from [Link]

  • Experiment 1: Fischer Esterification. (n.d.). Retrieved January 16, 2026, from [Link]

  • Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]

  • Kinetics of the fischer esterification of PaLM fatty acids with isoProPanoL and butyL-ceLLosoLVe. (n.d.). Retrieved January 16, 2026, from [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Retrieved January 16, 2026, from [Link]

  • Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. (2024, December 17). MDPI. Retrieved January 16, 2026, from [Link]

  • 2-(METHYLAMINO)-BENZOIC ACID ISOPROPYL ESTER. (n.d.). Molbase. Retrieved January 16, 2026, from [Link]

Sources

Application

Definitive Identification and Quantification of Isopropyl N-Methylanthranilate using Gas Chromatography-Mass Spectrometry (GC-MS)

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive, field-proven protocol for the analysis of Isopropyl N-methylanthranilate using...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, field-proven protocol for the analysis of Isopropyl N-methylanthranilate using Gas Chromatography-Mass Spectrometry (GC-MS). Isopropyl N-methylanthranilate is a volatile compound of interest in flavor and fragrance industries and may be studied in toxicological and metabolic research.[1][] The methodology herein is designed to provide a robust framework for high-confidence identification and accurate quantification. We will delve into the causality behind experimental choices, from sample preparation and solvent selection to the optimization of instrumental parameters. This guide is structured to serve as a self-validating system, grounded in established analytical principles to ensure data integrity and reproducibility.

Introduction and Scientific Principle

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile organic compounds like isopropyl N-methylanthranilate.[3][4][5] The power of this technique lies in its hybrid nature.

  • Gas Chromatography (GC): The GC component separates compounds from a mixture based on their volatility and differential interactions with a stationary phase coated inside a long, thin capillary column.[6] The sample is vaporized in a heated inlet and carried through the column by an inert gas. Compounds that are more volatile or have weaker interactions with the stationary phase travel faster, resulting in separation.

  • Mass Spectrometry (MS): As separated compounds elute from the GC column, they enter the mass spectrometer. Here, they are typically ionized by a high-energy electron beam (Electron Ionization - EI), which causes the molecules to fragment into characteristic patterns.[7] These charged fragments are then sorted by their mass-to-charge ratio (m/z), creating a mass spectrum that serves as a unique chemical "fingerprint" for definitive identification.[6]

The coupling of these two techniques provides unparalleled analytical specificity: chromatographic separation minimizes matrix interference, while mass spectral data provides unambiguous compound identification.

Comprehensive Experimental Protocol

This protocol is designed for optimal performance but should be adapted and validated by the end-user for their specific matrix and instrumentation.

Essential Materials and Reagents
  • Analyte Standard: Isopropyl N-methylanthranilate (CAS No. 99985-64-5), purity ≥98%.

  • Solvents: High-purity, GC-grade or equivalent. Recommended solvents include dichloromethane, hexane, or ethyl acetate.[6][8] Avoid water, strong acids, and strong bases as they can damage the GC column.[6][9]

  • Internal Standard (IS) (Recommended for Quantification): A compound not present in the sample with similar chemical properties to the analyte (e.g., Methyl N-methylanthranilate, CAS No. 85-91-6). The use of an IS corrects for variations in injection volume and instrument response, significantly improving precision.

  • Apparatus: Calibrated analytical balance, Class A volumetric flasks, pipettes, and 2 mL glass autosampler vials with PTFE-lined septa. The use of glass is critical to prevent leaching of contaminants from plasticware.[9]

Sample and Standard Preparation

Causality: The goal of sample preparation is to create a clean, particle-free solution of the analyte within the linear range of the instrument, dissolved in a volatile solvent suitable for GC injection.[8]

Step 1: Stock Solution Preparation (e.g., 1000 µg/mL)

  • Accurately weigh 25 mg of isopropyl N-methylanthranilate standard into a 25 mL volumetric flask.

  • Dissolve and bring to volume with the chosen solvent (e.g., dichloromethane). This is your stock solution. Store refrigerated in an amber glass container.

Step 2: Calibration Standards

  • Perform serial dilutions of the stock solution to prepare a series of working standards. A typical range for creating a calibration curve would be 0.5, 1, 5, 10, 25, 50, and 100 µg/mL.[10]

  • If using an internal standard, spike each calibration standard and sample with a constant concentration of the IS (e.g., 10 µg/mL).

Step 3: Sample Preparation The choice of sample preparation is matrix-dependent.

  • For Simple Matrices (e.g., essential oils, liquid fragrances): Prepare a solution by accurately diluting a known weight or volume of the sample in the chosen solvent to bring the expected analyte concentration into the calibration range.

  • For Complex Matrices (e.g., food, beverages, biological fluids): An extraction step is necessary to isolate and concentrate the analyte.

    • Liquid-Liquid Extraction (LLE): This technique separates analytes based on their solubility in two immiscible solvents (e.g., an aqueous sample and an organic solvent like hexane or dichloromethane).[6]

    • Solid-Phase Extraction (SPE): This method concentrates and purifies analytes from a complex matrix by passing the sample through a cartridge containing a sorbent material that retains the analyte.[6]

  • Final Check: All final samples must be free of particles. Centrifuge or filter (using a 0.22 µm PTFE filter) if necessary before transferring to an autosampler vial.[9]

GC-MS Instrumental Parameters

The following parameters are a robust starting point for a standard capillary GC-MS system. Optimization may be required.

Parameter Setting Justification & Expert Insight
GC System
Injection ModeSplitless (1 µL)Splitless mode is chosen for trace analysis to ensure the entire sample volume is transferred to the column, maximizing sensitivity.[9] For higher concentration samples (>100 µg/mL), a split injection (e.g., 50:1) should be used to avoid column overload.[8]
Inlet Temperature250 °CThis temperature ensures rapid and complete vaporization of isopropyl N-methylanthranilate without causing thermal degradation.
Carrier GasHelium (99.999% purity)Helium is an inert and efficient carrier gas. A constant flow rate ensures reproducible retention times.
Flow Rate1.2 mL/min (Constant Flow)This flow rate is optimal for column efficiency and separation with a 0.25 mm ID column.
GC ColumnDB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film)This non-polar 5% diphenyl / 95% dimethyl polysiloxane column is highly versatile and provides excellent separation for a wide range of semi-volatile compounds.[8][10]
Oven ProgramInitial: 60 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)The initial hold allows for good peak focusing at the head of the column. The ramp rate is chosen to provide a balance between good separation and a reasonable run time. The final hold ensures that any less volatile compounds are eluted from the column.
MS System
Ionization ModeElectron Ionization (EI)Standard ionization technique for GC-MS, providing reproducible fragmentation patterns for library matching.[7]
Ionization Energy70 eVThe industry standard energy that produces stable and extensive fragmentation, creating rich mass spectra for identification.[10]
Ion Source Temp.230 °CPrevents condensation of the analyte within the ion source.
Quadrupole Temp.150 °CMaintains ion trajectory and prevents contamination of the mass analyzer.
Acquisition ModeFull Scan & Selected Ion Monitoring (SIM)Full Scan (m/z 40-450): Used for qualitative analysis to obtain the full mass spectrum for compound identification and library matching. SIM: Used for quantification. By monitoring only specific, characteristic ions of the analyte, sensitivity and selectivity are dramatically increased.[11]
Transfer Line Temp.280 °CMust be hot enough to prevent condensation of the analyte as it transfers from the GC to the MS.

Workflow and Data Interpretation

The analytical workflow ensures a logical progression from sample injection to final data reporting.

GCMS_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis Std_Prep Standard & Calibration Curve Preparation Injection Autosampler Injection Std_Prep->Injection Sample_Prep Sample Preparation (Dilution / Extraction) Sample_Prep->Injection GC_Sep GC Separation Injection->GC_Sep MS_Detect MS Detection (Full Scan / SIM) GC_Sep->MS_Detect Qual_ID Qualitative ID (Retention Time & Library Match) MS_Detect->Qual_ID Quant Quantification (Calibration Curve) MS_Detect->Quant Report Final Report Generation Qual_ID->Report Quant->Report

Caption: High-level workflow for GC-MS analysis.

Qualitative Identification
  • Retention Time (RT): The primary identification parameter. The RT of the analyte peak in a sample must match that of a pure standard analyzed under the same conditions.

  • Mass Spectrum: The definitive confirmation. The acquired mass spectrum of the sample peak must match the spectrum from the standard and a reference library like the NIST/EPA/NIH Mass Spectral Library.[7][12][13]

    • Expected Ions: For Isopropyl N-methylanthranilate (C₁₁H₁₅NO₂, MW: 193.24 g/mol ), expect to see the molecular ion ([M]⁺) at m/z 193 .[14][15] Other significant fragment ions should be used for confirmation.

Quantitative Analysis
  • Calibration Curve: Plot the peak area (or area ratio if using an IS) of the analyte against the concentration for each calibration standard.

  • Linearity: Perform a linear regression on the data. A coefficient of determination (R²) ≥ 0.995 is typically considered acceptable, indicating a good linear fit.[5][16]

  • Concentration Calculation: Use the regression equation from the calibration curve to calculate the concentration of isopropyl N-methylanthranilate in the unknown samples based on their measured peak areas.

Ensuring Trustworthiness: Method Validation

To ensure the reliability of results, the analytical method must be validated. This process confirms that the protocol is suitable for its intended purpose.[4]

Validation_Parameters center_node Reliable & Validated Method Specificity Specificity center_node->Specificity Linearity Linearity & Range center_node->Linearity Accuracy Accuracy (Trueness) center_node->Accuracy Precision Precision (Repeatability) center_node->Precision LOD Limit of Detection (LOD) center_node->LOD LOQ Limit of Quantitation (LOQ) center_node->LOQ Robustness Robustness center_node->Robustness

Caption: Core parameters for analytical method validation.

  • Specificity: The ability to unambiguously assess the analyte in the presence of other components. This is confirmed by analyzing blank matrix samples to check for interferences at the analyte's retention time.[3]

  • Accuracy: The closeness of the measured value to the true value. It is often assessed by analyzing spiked samples (matrix spiked with a known amount of analyte) and calculating the percent recovery.[3][5]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).[5][16]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantified. The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[4]

Conclusion

This application note details a robust and reliable GC-MS method for the analysis of isopropyl N-methylanthranilate. By understanding the rationale behind each step—from solvent choice to the specifics of the oven temperature program—researchers can confidently implement and adapt this protocol. Adherence to these guidelines and proper method validation will ensure the generation of high-quality, defensible data critical for research, development, and quality control applications.

References

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • Glaros, T. (2024, October 24). Common Sample Preparation Techniques for GC-MS Analysis. Jordi Labs. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • IMM Instrument Guides. (n.d.). Sample preparation (GC-FID, GC-MS). Retrieved from [Link]

  • Organomation. (n.d.). Preparing Samples for GC-MS/MS Analysis. Retrieved from [Link]

  • SpectraBase. (2026). Isopropyl n-methylanthranilate - Optional[MS (GC)]. John Wiley & Sons, Inc. Retrieved from [Link]

  • SpectraBase. (2026). Isopropyl n-methylanthranilate - Optional[MS (GC)]. John Wiley & Sons, Inc. Retrieved from [Link]

  • Bicchi, C., et al. (2017). Good quantification practices of flavours and fragrances by mass spectrometry. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 375(2097), 20160291. Retrieved from [Link]

  • Stojković, M. J., et al. (2023). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Journal of the Serbian Chemical Society. Retrieved from [Link]

  • NIST. (n.d.). iso-Propyl N-methyl anthranilate. NIST Chemistry WebBook. Retrieved from [Link]

  • Oliveira, J., et al. (2021). Validation of a LLME/GC-MS Methodology for Quantification of Volatile Compounds in Fermented Beverages. OENO One, 55(2), 243–257. Retrieved from [Link]

  • ResearchGate. (2023). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Retrieved from [Link]

  • PubChem. (n.d.). Isopropyl n-methylanthranilate. Retrieved from [Link]

  • Miltojević, A. B., et al. (2019). Distribution of methyl and isopropyl N-methylanthranilates and their metabolites in organs of rats treated with these two essential-oil constituents. Food and Chemical Toxicology, 128, 68-80. Retrieved from [Link]

  • Scientific Instrument Services. (n.d.). NIST 23 Mass Spectral Library. Retrieved from [Link]

  • msp.ch. (n.d.). NIST MS Libraries. Retrieved from [Link]

  • NIST. (n.d.). Methyl anthranilate. NIST Chemistry WebBook. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). NIST / EPA / NIH Mass Spectral Library 2023. Retrieved from [Link]

  • Ribeiro da Silva, M. A. V., et al. (2023). Determination and Analysis of Thermodynamic Properties of Methyl Methylanthranilate Isomers. Molecules, 28(14), 5410. Retrieved from [Link]

  • Google Patents. (2014). CN104007203A - Method for measuring methyl anthranilate in spicery.
  • ResearchGate. (n.d.). Organic compounds identified by GC-MS analysis in (a) isopropanol.... Retrieved from [Link]

  • Chromatography Forum. (2017). GC/MS analysis of hexane, heptane and isopropyl alcohol. Retrieved from [Link]

  • GOV.UK. (2022). SAG-CS Opinion 06: Methyl-N-methylanthranilate in cosmetic products. Retrieved from [Link]

  • Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, methyl N-methylanthranilate, CAS Registry Number 85-91-6. Food and Chemical Toxicology, 158(Suppl 1), 112695. Retrieved from [Link]

  • Scientific Committee on Consumer Products (SCCP). (2006). Opinion on Methyl-N-methylanthranilate. European Commission. Retrieved from [Link]

Sources

Method

Purification of Propan-2-yl 2-(methylamino)benzoate by Base-Modified Normal-Phase Column Chromatography

An Application Note for Drug Development Professionals Abstract Propan-2-yl 2-(methylamino)benzoate is a key intermediate in the synthesis of various research compounds and potential active pharmaceutical ingredients (AP...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

Propan-2-yl 2-(methylamino)benzoate is a key intermediate in the synthesis of various research compounds and potential active pharmaceutical ingredients (APIs). Achieving high purity of this molecule is critical for subsequent synthetic steps and ensuring the integrity of final products. This application note presents a detailed, robust, and scalable protocol for the purification of Propan-2-yl 2-(methylamino)benzoate using silica gel column chromatography. The inherent basicity of the secondary amine poses a significant challenge, often leading to poor separation and yield loss on standard silica gel. This protocol effectively overcomes these issues by employing a base-modified mobile phase, ensuring a high-purity product with excellent recovery.

Principle and Strategic Approach

The primary challenge in the chromatographic purification of basic compounds like Propan-2-yl 2-(methylamino)benzoate on standard silica gel is the interaction between the basic amine and the acidic silanol groups (Si-OH) on the silica surface.[1][2] This acid-base interaction can cause several undesirable effects:

  • Irreversible Adsorption: The compound may bind too strongly to the column, leading to significant yield loss.

  • Peak Tailing: The compound elutes slowly and asymmetrically, resulting in broad fractions that are contaminated with impurities.

  • On-Column Degradation: The acidic environment of the silica can potentially degrade sensitive molecules.

To counteract these effects, our strategy involves neutralizing the acidic sites on the stationary phase. This is achieved by introducing a small quantity of a volatile organic base, triethylamine (Et₃N), into the mobile phase.[3][4] The triethylamine acts as a competitive base, binding to the silanol groups and creating a more inert surface for the target compound to traverse. This allows the Propan-2-yl 2-(methylamino)benzoate to elute based on polarity differences with minimal interference from acid-base interactions, resulting in sharp, symmetrical peaks and a highly efficient separation.

The entire purification workflow is predicated on a systematic, multi-step approach, beginning with analytical thin-layer chromatography (TLC) to establish the optimal mobile phase composition before scaling up to preparative column chromatography.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Preparative Chromatography cluster_2 Phase 3: Product Isolation TLC TLC Optimization (Determine Optimal Solvent System) Solvent Target Rf: 0.2-0.3 TLC->Solvent Screening Packing Column Packing (Slurry Method with Et₃N-modified eluent) Solvent->Packing Scale-Up Loading Sample Loading (Wet or Dry Method) Packing->Loading Elution Elution & Fraction Collection Loading->Elution Monitoring TLC Monitoring of Fractions Elution->Monitoring Combine Combine Pure Fractions Monitoring->Combine Analysis Evap Solvent Removal (Rotary Evaporation) Combine->Evap Final Pure Product (>98% Purity) Evap->Final caption Figure 1: Overall Purification Workflow G cluster_silica Silica Gel Surface cluster_interaction Interaction Logic Silanol Acidic Silanol (Si-OH) Interaction Strong Acid-Base Interaction (Causes Tailing) Silanol->Interaction Blocking Et₃N blocks acidic sites Silanol->Blocking Amine Basic Amine (R₂NH) Amine->Silanol Binds Strongly TEA Triethylamine (Et₃N) TEA->Silanol Competitively Binds Elution Amine elutes smoothly Blocking->Elution caption Figure 2: Mechanism of Base-Modification

Sources

Application

Application Note: Propan-2-yl 2-(methylamino)benzoate as a Novel Fluorescent Probe for Environmental Sensing and Drug Delivery Monitoring

Section 1: The N-Methylanthranilate Scaffold: A Primer on an Environmentally Sensitive Fluorophore The development of small-molecule fluorescent probes has revolutionized our ability to visualize and quantify biological...

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: The N-Methylanthranilate Scaffold: A Primer on an Environmentally Sensitive Fluorophore

The development of small-molecule fluorescent probes has revolutionized our ability to visualize and quantify biological and chemical processes in real-time.[1] An ideal probe should be sensitive, specific, and minimally invasive. The core of many such probes is a fluorophore whose photophysical properties are intrinsically linked to its local environment.

Propan-2-yl 2-(methylamino)benzoate belongs to the family of anthranilate esters. The parent compound, anthranilic acid, is a well-known fluorophore.[2] The key to the utility of the N-methylanthranilate scaffold lies in its electronic structure. It comprises an electron-donating methylamino group and an electron-withdrawing carboxylate group attached to a benzene ring. This "push-pull" arrangement facilitates an Intramolecular Charge Transfer (ICT) upon photoexcitation.[1][3] In the excited state, the molecule has a larger dipole moment than in the ground state, making its fluorescence highly sensitive to the polarity of its surroundings.[4][5] This phenomenon, known as solvatochromism, is the basis for its application as a polarity sensor.

Studies on structurally similar compounds, such as menthyl anthranilate, have demonstrated high fluorescence quantum yields (Φf = 0.64 in ethanol) and a strong dependence of the emission maximum on solvent polarity.[6][7] This provides a strong rationale for investigating Propan-2-yl 2-(methylamino)benzoate as a versatile and sensitive fluorescent probe.

Section 2: Probe Synthesis and Characterization

To ensure reproducibility, a clear and verifiable synthesis protocol is paramount. The synthesis of Propan-2-yl 2-(methylamino)benzoate is a straightforward acid-catalyzed esterification (Fischer esterification) of N-methylanthranilic acid with propan-2-ol.

Synthesis Protocol: Fischer Esterification
  • Reactant Setup: In a 250 mL round-bottom flask, combine N-methylanthranilic acid (1.51 g, 10 mmol) and propan-2-ol (50 mL).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.5 mL) as a catalyst.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Physicochemical Properties

The expected properties of the synthesized probe are summarized below.

PropertyValueSource/Method
Molecular Formula C₁₁H₁₅NO₂-
Molecular Weight 193.24 g/mol -
CAS Number Not available-
logP (Predicted) ~2.9 - 3.2Estimation based on analogs
Appearance Off-white to pale yellow solid/oilExpected
Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_workup Workup & Purification s1 1. Combine N-methylanthranilic acid and propan-2-ol s2 2. Add H₂SO₄ catalyst s1->s2 s3 3. Reflux for 4-6 hours s2->s3 w1 4. Neutralize with NaHCO₃ s3->w1 Cool to RT w2 5. Extract with Ethyl Acetate w1->w2 w3 6. Dry, Concentrate & Purify (Column Chromatography) w2->w3 final Pure Probe w3->final Characterize

Caption: Workflow for the synthesis and purification of the probe.

Section 3: Core Protocol: Spectroscopic Characterization

This protocol outlines the essential steps to determine the fundamental photophysical properties of the probe.

Materials
  • Propan-2-yl 2-(methylamino)benzoate (synthesized)

  • Spectroscopy-grade solvents (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol, water)

  • Quinine sulfate in 0.1 M H₂SO₄ (as a fluorescence quantum yield standard)

  • UV-Vis spectrophotometer

  • Fluorometer

Protocol Steps
  • Stock Solution Preparation: Prepare a 1 mM stock solution of the probe in a suitable solvent (e.g., acetonitrile).

  • Working Solution Preparation: From the stock, prepare a working solution (e.g., 10 µM) in the desired solvent. The absorbance at the excitation maximum should be kept below 0.1 to avoid inner filter effects.

  • Absorbance Spectrum: Record the UV-Vis absorbance spectrum from 250 nm to 500 nm to determine the wavelength of maximum absorbance (λ_abs_max).

  • Emission Spectrum: Excite the sample at its λ_abs_max and record the fluorescence emission spectrum. The peak of this spectrum is the wavelength of maximum emission (λ_em_max).

  • Stokes Shift Calculation: Calculate the Stokes shift (in nm) as: λ_em_max - λ_abs_max.

  • Quantum Yield (Φf) Determination:

    • Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the probe and a standard (e.g., quinine sulfate, Φf = 0.54).

    • Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where: I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.

Section 4: Application Protocol I: Quantifying Environmental Polarity

The probe's solvatochromic properties can be harnessed to probe the microenvironment of systems like micelles, polymer nanoparticles, or the hydrophobic pockets of proteins.[4][5][8]

Experimental Workflow

Caption: Workflow for assessing the probe's sensitivity to polarity.

Protocol
  • Solvent Preparation: Prepare a series of solvents with a wide range of dielectric constants (ε), such as cyclohexane (ε ≈ 2.0), toluene (ε ≈ 2.4), chloroform (ε ≈ 4.8), ethanol (ε ≈ 24.5), and water (ε ≈ 80.1).

  • Spectra Acquisition: Prepare a 10 µM solution of the probe in each solvent and record the absorbance and emission spectra as described in Section 3.

  • Data Analysis:

    • Convert the λ_abs_max and λ_em_max (in nm) to wavenumbers (ν, in cm⁻¹): ν = 10⁷ / λ.

    • Calculate the Stokes shift (Δν) for each solvent: Δν = ν_abs - ν_em.

    • Plot Δν against a solvent polarity function, such as the Lippert-Mataga plot, to establish a correlation.

Expected Results

A significant red-shift (lower energy emission) in the fluorescence spectrum is expected as the solvent polarity increases. This is due to the stabilization of the more polar excited state by the polar solvent molecules.

SolventDielectric Constant (ε)Expected λ_em_maxExpected Stokes Shift (Δν)
Cyclohexane2.0Blue-shifted (e.g., ~380 nm)Smaller
Toluene2.4
Chloroform4.8
Ethanol24.5
Water80.1Red-shifted (e.g., ~450 nm)Larger

Section 5: Application Protocol II: Monitoring Drug Release from Nanocarriers

Fluorescent probes are invaluable tools for monitoring drug delivery systems, providing insights into drug transport and distribution.[3][9][10] The change in the probe's environment upon release from a hydrophobic nanocarrier into the aqueous cellular environment can be detected by a change in its fluorescence signal.

Conceptual Framework
  • Encapsulation: The probe is co-encapsulated with a therapeutic drug inside a hydrophobic nanocarrier (e.g., a liposome or polymer micelle). In this non-polar environment, the probe exhibits high fluorescence intensity and a blue-shifted emission.

  • Release: As the nanocarrier degrades or releases its payload within the cell, the probe is exposed to the highly polar aqueous environment of the cytosol.

  • Sensing: This transition causes a significant decrease in fluorescence quantum yield (quenching) and a red-shift in the emission wavelength, signaling successful drug release.

Visualization of the Sensing Mechanism

G cluster_carrier Inside Hydrophobic Nanocarrier cluster_cytosol Released into Aqueous Cytosol node1 Probe in Non-Polar Environment High Fluorescence Blue-Shifted Emission node2 Probe in Polar Environment Low Fluorescence (Quenched) Red-Shifted Emission node1->node2 Payload Release

Caption: Principle of drug release monitoring using the probe.

Section 6: Troubleshooting and Advanced Considerations

  • Photobleaching: Like many organic fluorophores, anthranilates can be susceptible to photobleaching under intense or prolonged illumination. Use minimal excitation power and exposure times during microscopy.

  • pH Sensitivity: The amino group on the anthranilate scaffold can be protonated at low pH, which will significantly alter its photophysical properties. Buffer all aqueous solutions appropriately for the intended application.

  • Cellular Imaging: For live-cell applications, cytotoxicity of the probe must be assessed. An MTT or similar viability assay is recommended.[11]

Section 7: References

  • Klymchenko, A. S. (2017). Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems. Pharmaceuticals (Basel), 10(4), 81. [Link]

  • Pàdua, F. M. C., et al. (2023). Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems. Pharmaceuticals (Basel), 16(3), 381. [Link]

  • Cantrell, A. A., et al. (2000). The photophysical properties of menthyl anthranilate: a UV-A sunscreen. Photochemistry and Photobiology, 72(1), 10-15. [Link]

  • Cornell University. (2019). Fluorescent probes offer fuller view of drug delivery in cells. ScienceDaily. [Link]

  • Vedernykova, I., et al. (2019). Fluorescent Reporters for Drug Delivery Monitoring. ResearchGate. [Link]

  • Xie, G., et al. (2020). A nanoprobe for fluorescent monitoring of microRNA and targeted delivery of drugs. RSC Advances, 10(2), 978-984. [Link]

  • Request PDF. (n.d.). The Photophysical Properties of Menthyl Anthranilate: A UV-A Sunscreen. ResearchGate. [Link]

  • Barlahan, G., et al. (2018). A versatile strategy to synthesize N-methyl-anthranilic acid-labelled glycoprobes for fluorescence-based screening assays. Chemical Communications, 54(75), 10580-10583. [Link]

  • McFarland, S. A., et al. (2015). A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells. Bioorganic & Medicinal Chemistry, 23(15), 4435-4443. [Link]

  • Morrison, H., et al. (2020). Intermolecular Interactions and In Vitro Performance of Methyl Anthranilate in Commercial Sunscreen Formulations. Molecules, 25(20), 4758. [Link]

  • Papper, V., et al. (2002). New fluorescent probes for visual proteins Part I. Photophysical properties of 3-(oxo)propenyl-4′-(N,N-dimethylamino)benzoate. Physical Chemistry Chemical Physics, 4(10), 1819-1826. [Link]

  • Marsh, D. (2009). Reaction Fields in the Environment of Fluorescent Probes: Polarity Profiles in Membranes. Biophysical Journal, 96(7), 2698-2708. [Link]

  • Marsh, D. (2009). Reaction fields in the environment of fluorescent probes: polarity profiles in membranes. Biophysical Journal, 96(7), 2698-2708. [Link]

  • PubChem. (n.d.). N-Methylanthranilic acid. [Link]

  • Organic Syntheses. (n.d.). Procedure for esterification. [Link]

  • Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, methyl N-methylanthranilate, CAS Registry Number 85-91-6. Food and Chemical Toxicology, 158, 112635. [Link]

  • Kim, D., et al. (2022). A turn-on fluorescent probe containing a β-ketoester moiety for the selective detection of intracellular hydrazine. Scientific Reports, 12(1), 1-10. [Link]

  • European Commission. (2006). Opinion on Methyl-N-Methylanthranilate. [Link]

  • Wang, R., et al. (2022). Monitoring Cell Plasma Membrane Polarity by a NIR Fluorescence Probe with Unexpected Cell Plasma Membrane-Targeting Ability. Analytical Chemistry, 94(50), 17498-17505. [Link]

  • Li, Y., et al. (2019). Naphthalene-benzoindole derived two novel fluorometric pH-Responsive probes for environmental systems and bioimaging. Talanta, 203, 90-98. [Link]

Sources

Method

Protocol for Biological Activity Screening of Anthranilate Derivatives

An Application Guide for Researchers Abstract Anthranilic acid and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activit...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

Anthranilic acid and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] This structural motif is found in various marketed drugs, including anti-inflammatory agents, diuretics, and anticoagulants.[1] The inherent versatility of the anthranilate core allows for diverse chemical modifications, leading to compounds with potential anti-inflammatory, antimicrobial, anticancer, and kinase inhibitory properties.[1][2][3] This guide provides detailed, field-proven protocols for screening new anthranilate derivatives for these key biological activities, focusing on the causality behind experimental design to ensure robust and reproducible results.

Introduction: The Anthranilate Scaffold

Anthranilic acid (2-aminobenzoic acid) is an aromatic amino acid that serves as a versatile precursor for the synthesis of a multitude of bioactive molecules.[1] Its derivatives have demonstrated a remarkable range of pharmacological effects, making them a focal point in drug discovery. The structure-activity relationships (SAR) of these compounds are often complex, with small structural modifications leading to significant changes in biological function.[4][5] Therefore, a systematic and multi-faceted screening approach is essential to elucidate the therapeutic potential of novel anthranilate analogs.

This document outlines primary screening protocols for three of the most prominent activities associated with anthranilate derivatives:

  • Anti-inflammatory Activity: Primarily via Cyclooxygenase-2 (COX-2) inhibition.

  • Anticancer Activity: Assessed by cytotoxicity against human cancer cell lines.

  • Antimicrobial Activity: Determined by measuring the Minimum Inhibitory Concentration (MIC) against pathogenic microbes.

Each protocol is designed as a self-validating system, incorporating necessary controls and explaining the critical parameters that ensure data integrity.

Screening for Anti-Inflammatory Activity: COX-2 Inhibition

Scientific Rationale: The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to the inflammatory pathway. They catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[6] While COX-1 is constitutively expressed and plays a role in physiological functions like maintaining the gastric mucosa, COX-2 is typically induced during inflammatory processes.[6] Many established non-steroidal anti-inflammatory drugs (NSAIDs), including several N-arylanthranilic acids like mefenamic acid, function by inhibiting COX enzymes.[5] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with COX-1 inhibition.

The following protocol describes a fluorometric assay to screen for COX-2 inhibitors. The assay measures the generation of Prostaglandin G2, an intermediate product of the COX reaction.[7]

Signaling Pathway: COX-2 Mediated Inflammation

COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGG2 Prostaglandin G2 COX2->PGG2 PGs Prostaglandins (Inflammation, Pain) PGG2->PGs Inhibitor Anthranilate Derivative Inhibitor->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by an anthranilate derivative.

Experimental Protocol: Fluorometric COX-2 Inhibitor Screening

This protocol is adapted from commercially available kits and established methodologies.[6][7][8]

A. Reagent Preparation:

  • COX Assay Buffer (100 mM Tris-HCl, pH 8.0): Prepare and bring to room temperature before use.

  • COX-2 Enzyme (Human Recombinant): Reconstitute the lyophilized enzyme in sterile water to the stock concentration specified by the manufacturer. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[7] When ready to use, dilute to the final working concentration (e.g., 17.5 ng/µl) with cold COX Assay Buffer and keep on ice.[8]

  • Heme Cofactor: Prepare a stock solution (e.g., 100 µM) in COX Assay Buffer. This cofactor is essential for enzyme activity.[6]

  • Arachidonic Acid (Substrate): Prepare a stock solution (e.g., 5 mM) in ethanol. Immediately before use, dilute to a 10X working concentration in COX Assay Buffer.[8]

  • COX Probe (e.g., Amplex™ Red): Prepare a stock solution in DMSO. Dilute as required with the assay buffer just before use.[8]

  • Test Compounds (Anthranilate Derivatives): Prepare 10 mM stock solutions in DMSO. Create serial dilutions to generate 10X working solutions in COX Assay Buffer.

  • Positive Control Inhibitor (e.g., Celecoxib): Prepare a 10X working solution in COX Assay Buffer. The IC50 of Celecoxib is approximately 0.45 µM.[7]

B. Assay Procedure (96-well format):

  • Plate Setup: Use a 96-well white opaque plate for fluorescence measurements. Assign wells for:

    • Enzyme Control (EC): 100% activity, no inhibitor.

    • Inhibitor Control (IC): Positive control inhibitor (e.g., Celecoxib).

    • Test Sample (S): Anthranilate derivatives at various concentrations.

    • Solvent Control: To check for DMSO or solvent effects on the enzyme.

  • Reaction Mix Preparation: Prepare a master mix containing COX Assay Buffer, Heme, and the COX Probe.

  • Add Inhibitors: Add 10 µL of the 10X Test Compound, Positive Control, or Solvent Control to the appropriate wells.

  • Add Enzyme: Add 80 µL of the Reaction Mix to each well. Then, add 10 µL of diluted COX-2 enzyme to all wells except the "no enzyme" background controls.

  • Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 10-15 minutes. This step allows the inhibitors to bind to the enzyme before the substrate is introduced.[6]

  • Initiate Reaction: Start the reaction by adding 10 µL of the 10X Arachidonic Acid solution to all wells simultaneously using a multichannel pipette.

  • Measurement: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence kinetically (Ex/Em = 535/587 nm) at 25-37°C for 5-10 minutes.[7]

C. Data Analysis:

  • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

  • Calculate the percent inhibition for each test compound concentration: % Inhibition = [(Slope_EC - Slope_S) / Slope_EC] * 100

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation: COX-2 Inhibition
CompoundConcentration (µM)% Inhibition (Mean ± SD)IC50 (µM)
Celecoxib (Control)0.4550.2 ± 3.10.45[7]
Derivative A1.075.6 ± 4.50.8
Derivative B1.012.3 ± 2.8>100

Screening for Anticancer Activity: Cytotoxicity Assay

Scientific Rationale: A primary strategy in cancer drug discovery is the identification of compounds that are cytotoxic to cancer cells, inducing apoptosis or necrosis, or inhibiting their proliferation. Anthranilate derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines, including leukemia (MOLT-3) and liver carcinoma (HepG2).[2][9]

The MTT assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10] Viable cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into insoluble purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of living cells.

Experimental Workflow: MTT Assay

Caption: Step-by-step workflow for the MTT cell viability assay.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is based on standard procedures described by ATCC and other authoritative sources.[10][11]

A. Reagent Preparation:

  • Cell Culture Medium: Use the appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Cancer Cell Line: Select a relevant cell line (e.g., HepG2, MCF-7, MOLT-3) and maintain it in exponential growth phase.[9]

  • MTT Reagent: Prepare a 5 mg/mL stock solution of MTT powder in sterile Phosphate-Buffered Saline (PBS).[12] Filter sterilize the solution and store it at -20°C, protected from light.

  • Solubilization Solution: 100% DMSO is commonly used.[12] Alternatively, a solution of 10% SDS in 0.01 M HCl can be used.

  • Test Compounds: Prepare 10 mM stock solutions in sterile DMSO. Further dilute in complete cell culture medium to create 2X working concentrations.

B. Assay Procedure (96-well format):

  • Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of medium). Include wells with medium only for blank measurements.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow the cells to attach and resume growth.

  • Compound Treatment: After 24 hours, remove the medium and add 100 µL of medium containing the test compounds at various concentrations (from the 2X working solutions). Also include wells for "untreated cells" (vehicle control) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours).

  • MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration of 0.5 mg/mL).[10]

  • Formazan Formation: Return the plate to the incubator for 4 hours. During this time, viable cells will convert the soluble yellow MTT to insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium from the wells. Add 100 µL of Solubilization Solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]

  • Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[10]

C. Data Analysis:

  • Subtract the average absorbance of the blank (medium only) wells from all other readings.

  • Calculate the percent cell viability for each treatment: % Viability = [(Abs_Sample - Abs_Blank) / (Abs_VehicleControl - Abs_Blank)] * 100

  • Plot the percent viability against the logarithm of compound concentration and use non-linear regression to calculate the IC50 (or GI50) value.

Data Presentation: Cytotoxicity Against Cancer Cell Lines
CompoundCell LineIC50 (µM) (Mean ± SD)
Doxorubicin (Control)HepG24.50 ± 0.2[9]
Derivative CHepG23.57 ± 0.1[9]
Derivative CMCF-78.15 ± 0.5
Derivative DMOLT-325.4 ± 1.9

Screening for Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

Scientific Rationale: The emergence of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents.[14] Anthranilate derivatives have shown promise, exhibiting selective activity against various microbial strains, including bacteria like S. aureus and E. coli and fungi like C. albicans.[2][9][15]

The Minimum Inhibitory Concentration (MIC) is the gold standard for measuring the in vitro susceptibility of a microorganism to an antimicrobial agent.[14][16] It is defined as the lowest concentration of the agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a cost-effective and high-throughput technique for determining MIC values.[16][17]

Experimental Workflow: Broth Microdilution MIC Assay

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and other established methods.[14][17]

A. Reagent and Culture Preparation:

  • Growth Medium: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for most non-fastidious bacteria.[18] Use appropriate media for other organisms (e.g., RPMI-1640 for fungi).

  • Microbial Strains: Use reference strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Candida albicans ATCC 90028).

  • Inoculum Preparation:

    • From a fresh agar plate (18-24h growth), pick several colonies and suspend them in sterile saline (0.85% NaCl).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.[14] This standardization is critical for reproducibility.

  • Test Compounds: Prepare stock solutions in DMSO.

B. Assay Procedure (96-well format):

  • Plate Preparation: Add 50 µL of sterile broth to wells 2 through 12 of a 96-well U-bottom plate.

  • Compound Dilution: In well 1, add 100 µL of the test compound at twice the highest desired final concentration. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 1-10 now contain 50 µL of the compound at decreasing concentrations.

  • Controls:

    • Growth Control (Well 11): Add 50 µL of broth (no compound).

    • Sterility Control (Well 12): Add 100 µL of broth (no compound, no inoculum).

  • Inoculation: Add 50 µL of the standardized microbial inoculum to wells 1 through 11. Do not add inoculum to the sterility control (well 12). The final volume in wells 1-11 is now 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 16-24 hours in ambient air.[14]

  • Reading Results: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well). The growth control should be turbid, and the sterility control should be clear.

Data Presentation: Antimicrobial Activity
CompoundTest OrganismMIC (µg/mL)
Ampicillin (Control)S. aureus≤ 0.25
Clotrimazole (Control)C. albicans≤ 1.0
Derivative ES. aureus16
Derivative EC. albicans4[2]
Derivative FE. coli64

References

  • Supasuc, T., et al. (2011). Investigation on biological activities of anthranilic acid sulfonamide analogs. EXCLI Journal. Available at: [Link]

  • Shaaban, S., et al. (2022). Anticancer, Antimicrobial, and Antioxidant Activities of Organodiselenide-Tethered Methyl Anthranilates. MDPI Biomolecules. Available at: [Link]

  • IBT Bioservices. Guide to In Vitro Antibacterial Testing. Available at: [Link]

  • Kruger, H. G., et al. (2014). Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors. South African Journal of Chemistry. Available at: [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Available at: [Link]

  • Riendeau, D., et al. (2001). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Bondad, M. G. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC Aquaculture Department. Available at: [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Available at: [Link]

  • Supasuc, T., et al. (2011). Investigation on biological activities of anthranilic acid sulfonamide analogs. EXCLI Journal. Available at: [Link]

  • Aboshanab, A. M., et al. (2022). Hands-on synthetic approaches and biological activities of anthranilic acid derivatives: A mini-review. Egyptian Journal of Chemistry. Available at: [Link]

  • Alshareef, F. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology. Available at: [Link]

  • Kruger, H. G., et al. (2014). Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors. South African Journal of Chemistry. Available at: [Link]

  • Wiegand, I., et al. (2008). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • Song, B. A., et al. (2015). Synthesis, insecticidal activities and structure-activity relationship studies of novel anthranilic diamides containing pyridylpyrazole-4-carboxamide. Pest Management Science. Available at: [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Available at: [Link]

  • Balteca, A., et al. (2018). In vitro antimicrobial susceptibility testing methods. Johnson Matthey Technology Review. Available at: [Link]

  • Che, Q., et al. (2018). Anthranosides A-C, Anthranilate Derivatives from a Sponge-Derived Streptomyces sp. CMN-62. Organic Letters. Available at: [Link]

  • Yamaoka, N., et al. (2011). Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors. Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • Kaltenbronn, J. S., et al. (1983). Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. Arzneimittelforschung. Available at: [Link]

  • Seifert, R., et al. (2012). Structure-Activity Relationships for the Interactions of 2'- and 3'-(O)-(N-Methyl)anthraniloyl-Substituted Purine and Pyrimidine Nucleotides with Mammalian Adenylyl Cyclases. Molecular Pharmacology. Available at: [Link]

  • Shaaban, S., et al. (2022). Anticancer, Antimicrobial, and Antioxidant Activities of Organodiselenide-Tethered Methyl Anthranilates. PubMed. Available at: [Link]

  • Kar, A., et al. (1980). Synthesis and antimicrobial activity of some anthranilic acid derivatives. Pharmazie. Available at: [Link]

  • Simons, L. J., et al. (2009). The synthesis and structure-activity relationship of substituted N-phenyl anthranilic acid analogs as amyloid aggregation inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Congiu, C., et al. (2005). New Potential Anticancer Agents Based on the Anthranilic Acid Scaffold. Synthesis and Evaluation of Biological Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Shaaban, S., et al. (2022). Anticancer, Antimicrobial, and Antioxidant Activities of Organodiselenide-Tethered Methyl Anthranilates. ResearchGate. Available at: [Link]

  • Sieben, C., et al. (2011). Antiandrogenic activity of anthranilic acid ester derivatives as novel lead structures to inhibit prostate cancer cell proliferation. Molecular and Cellular Endocrinology. Available at: [Link]

  • Brozic, P., et al. (2009). N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo-keto reductase AKR1C3. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and pharmacological screening of N-substituted anthranilic acid derivatives. Available at: [Link]

  • Al-Omary, F. A., et al. (2022). In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. Molecules. Available at: [Link]

  • Chen, Y. F., et al. (2013). Anthraquinone Derivatives as Potent Inhibitors of c-Met Kinase and the Extracellular Signaling Pathway. Molecular Pharmaceutics. Available at: [Link]

  • Lee, A. R., et al. (n.d.). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Pharmaceutical Sciences. Available at: [Link]

  • Al-Abdullah, N. H., et al. (2022). Anti-Inflammatory Screening and Molecular Modeling of Some Novel Coumarin Derivatives. Molecules. Available at: [Link]

  • Liu, Y., et al. (2023). Screening and Isolation of Potential Anti-Inflammatory Compounds from Saxifraga atrata via Affinity Ultrafiltration-HPLC and Multi-Target Molecular Docking Analyses. MDPI Molecules. Available at: [Link]

Sources

Application

enantioselective synthesis of chiral Propan-2-yl 2-(methylamino)benzoate

An Application Note on the Enantioselective Synthesis of Chiral Amino Esters Topic: Enantioselective Synthesis of Chiral Propan-2-yl 2-(methylamino)propanoate Audience: Researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Enantioselective Synthesis of Chiral Amino Esters

Topic: Enantioselective Synthesis of Chiral Propan-2-yl 2-(methylamino)propanoate Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Chiral N-Methylated Amino Esters

N-methylated amino acids and their derivatives are critical structural motifs in medicinal chemistry and drug development. The strategic replacement of a proton on a backbone amide with a methyl group can significantly enhance a peptide-based drug's pharmacokinetic properties. This modification can improve metabolic stability by hindering enzymatic degradation, increase membrane permeability, and enhance oral bioavailability.[1] Consequently, robust and efficient methods for the enantioselective synthesis of these building blocks are of paramount importance.

This guide focuses on the enantioselective synthesis of a model compound, Propan-2-yl 2-(methylamino)propanoate (the isopropyl ester of N-methylalanine). It is important to note that the initially proposed molecule, "Propan-2-yl 2-(methylamino)benzoate," is achiral due to a plane of symmetry and therefore cannot exist as enantiomers. We have thus shifted focus to a closely related and structurally significant chiral analogue to illustrate key synthetic strategies.

We will explore two distinct and powerful methodologies for accessing enantiopure N-methylated amino esters:

  • Biocatalytic Asymmetric Reductive Amination: A green and highly selective method using enzymes to construct the chiral center.

  • Chemo-catalytic N-Methylation of a Chiral Precursor: A classic approach starting from an enantiopure amino acid and introducing the methyl group.

Strategy 1: Biocatalytic Asymmetric Reductive Amination using Imine Reductases (IREDs)

Principle and Rationale: Biocatalysis has emerged as a sustainable and highly efficient alternative to traditional chemical methods for preparing chiral amines and their derivatives.[1] Imine Reductases (IREDs) are a class of NAD(P)H-dependent oxidoreductases that catalyze the asymmetric reduction of a prochiral imine (or an imine formed in situ from a ketone and an amine) to a chiral amine. This one-pot reductive amination of a ketoester with an amine offers high atom economy and exceptional enantioselectivity under mild reaction conditions, avoiding the need for protecting groups or harsh reagents.[1]

The key to this process is the enzyme's chiral active site, which precisely orients the imine intermediate for a stereospecific hydride transfer from the cofactor (NADPH or NADH), leading to the formation of one enantiomer almost exclusively.

Experimental Workflow: IRED-Catalyzed Synthesis

Below is a diagram illustrating the workflow for the biocatalytic synthesis of (S)-Propan-2-yl 2-(methylamino)propanoate.

G cluster_0 Reaction Setup cluster_1 Biocatalytic Reaction cluster_2 Workup & Analysis A Propan-2-yl 2-oxopropanoate (Isopropyl Pyruvate) E In Situ Imine Formation A->E B Methylamine (aq.) B->E C Imine Reductase (IRED) + NADPH Cofactor F Asymmetric Reduction (25-35°C, 18-24h) C->F D Phosphate Buffer (pH 7.5) E->F Prochiral Imine G Reaction Quenching & pH Adjustment F->G Crude Product H Solvent Extraction (e.g., Ethyl Acetate) G->H I Purification (Silica Gel Chromatography) H->I J Final Product: (S)-Propan-2-yl 2-(methylamino)propanoate I->J K Quality Control: Chiral HPLC for ee% J->K

Caption: Workflow for IRED-catalyzed asymmetric reductive amination.

Detailed Protocol: IRED-Catalyzed Synthesis of (S)-Propan-2-yl 2-(methylamino)propanoate

Materials:

  • Propan-2-yl 2-oxopropanoate (Isopropyl pyruvate)

  • Methylamine (40 wt. % in H₂O)

  • Imine Reductase (e.g., from a commercial supplier, selected for (S)-selectivity)

  • NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form)

  • Glucose Dehydrogenase (GDH, for cofactor recycling)

  • D-Glucose

  • Potassium Phosphate Buffer (100 mM, pH 7.5)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Buffer Preparation: In a temperature-controlled reaction vessel, prepare the reaction buffer by dissolving D-glucose (1.5 eq.), NADPH (0.01 eq.), and GDH (5-10 U/mmol substrate) in the potassium phosphate buffer.

  • Enzyme Addition: Add the selected Imine Reductase (IRED) to the buffer solution (typically 1-5 mg/mL).

  • Substrate Addition: Add propan-2-yl 2-oxopropanoate (1.0 eq., e.g., 100 mM final concentration) to the reaction mixture.

  • Initiation: Initiate the reaction by adding methylamine (1.5-2.0 eq.).

  • Reaction: Stir the mixture at a constant temperature (e.g., 30°C) for 18-24 hours. Monitor the reaction progress by taking aliquots and analyzing via HPLC or GC-MS.

  • Workup: Once the reaction is complete, adjust the pH of the mixture to >9 with a suitable base (e.g., 1M NaOH).

  • Extraction: Extract the aqueous layer three times with an equal volume of ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amino ester.

  • Analysis: Determine the enantiomeric excess (ee) of the final product using chiral HPLC analysis.

Data Summary
CatalystSubstrate LoadingConversion (%)Enantiomeric Excess (ee %)Yield (%)
IRED-S01100 mM>99%>99% (S)~85-95%
IRED-R01100 mM>99%>99% (R)~85-95%
Note: Data is representative and depends on the specific IRED chosen. Both (R)- and (S)-selective enzymes are widely available.

Strategy 2: N-Methylation via Hydrogen Borrowing Catalysis

Principle and Rationale: This strategy begins with a readily available, enantiopure starting material, L-Alanine (for the (S)-product) or D-Alanine (for the (R)-product). The synthesis involves two main steps: esterification of the carboxylic acid and subsequent N-methylation. For the N-methylation step, a "hydrogen borrowing" or "catalytic transfer hydrogenation" process is an excellent modern choice.[2]

In this process, a transition metal catalyst (e.g., based on Iridium or Manganese) temporarily oxidizes the alcohol (in this case, methanol, the methyl source) to an aldehyde (formaldehyde).[3] The primary amine of the amino ester condenses with the in situ-generated formaldehyde to form an imine, which is then reduced by the same metal catalyst using the "borrowed" hydrogen. This method is highly atom-economical, avoids the use of toxic and genotoxic alkylating agents like methyl iodide, and often proceeds with high chemoselectivity for mono-alkylation.[3]

Experimental Workflow: Chemo-catalytic Synthesis

G cluster_0 Step 1: Esterification cluster_1 Step 2: N-Methylation (Hydrogen Borrowing) cluster_2 Purification & Analysis A L-Alanine D Reaction at Reflux A->D B Isopropanol (Solvent & Reagent) B->D C Acid Catalyst (e.g., SOCl₂) C->D E (S)-Propan-2-yl 2-aminopropanoate (L-Alanine Isopropyl Ester) D->E H Reaction at 80-100°C E->H F Methanol (Methyl Source) F->H G Transition Metal Catalyst (e.g., Mn-pincer complex) G->H I Solvent Removal H->I J Purification (Chromatography/Distillation) I->J K Final Product: (S)-Propan-2-yl 2-(methylamino)propanoate J->K L Quality Control: Chiral HPLC for ee% K->L

Caption: Workflow for chemo-catalytic N-methylation.

Detailed Protocol: Synthesis of (S)-Propan-2-yl 2-(methylamino)propanoate

Part A: Esterification of L-Alanine

  • Setup: In a round-bottom flask equipped with a reflux condenser, suspend L-Alanine (1.0 eq.) in isopropanol (10-20 volumes).

  • Catalyst Addition: Cool the suspension in an ice bath and slowly add thionyl chloride (SOCl₂) (1.2 eq.) dropwise.

  • Reaction: Remove the ice bath and heat the mixture to reflux for 4-6 hours until the starting material is fully consumed (monitored by TLC).

  • Workup: Cool the reaction to room temperature and remove the excess isopropanol under reduced pressure.

  • Purification: Re-dissolve the resulting crude salt in a minimal amount of water, basify with a saturated NaHCO₃ solution, and extract with ethyl acetate. Dry the organic layer over MgSO₄, filter, and concentrate to yield (S)-Propan-2-yl 2-aminopropanoate, which can be used in the next step without further purification.

Part B: N-Methylation using a Manganese Pincer Catalyst [3]

  • Setup: In a dry Schlenk tube under an inert atmosphere (e.g., Argon), combine (S)-Propan-2-yl 2-aminopropanoate (1.0 eq.), the Manganese pincer catalyst (e.g., 2-3 mol%), and a suitable base (e.g., t-BuOK, 5-10 mol%).

  • Solvent Addition: Add anhydrous methanol as the methylating agent and solvent.

  • Reaction: Seal the tube and heat the reaction mixture in an oil bath at 80-100°C for 12-24 hours.

  • Workup: After cooling, remove the methanol under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to obtain the final product.

  • Analysis: Confirm the retention of stereochemical integrity by analyzing the enantiomeric excess via chiral HPLC.

Quality Control: Chiral HPLC Analysis

Principle: The most critical quality control step is the determination of the enantiomeric excess (ee). This is reliably achieved using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP). The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and allowing for their separation and quantification.

Sample Protocol:

  • Instrument: Standard HPLC system with a UV detector.

  • Column: Chiralcel OD-H or a similar cellulose-based chiral column.

  • Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) with a small percentage of a modifier like diethylamine (e.g., 0.1%) to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Procedure: A dilute solution of the final product is injected. The ee is calculated from the peak areas of the two enantiomers: ee (%) = |(Area_R - Area_S) / (Area_R + Area_S)| × 100.

References

  • Groger, H., & Hummel, W. (2014). Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. Angewandte Chemie International Edition, 53(2), 8717-8721*. [Link]

  • Chen, B-C., et al. (1999). A Facile Method for the Transformation of N-(tert-Butoxycarbonyl) alpha-Amino Acids to N-Unprotected alpha-Amino Methyl Esters. The Journal of Organic Chemistry, 64(25), 9294–9296*. [Link]

  • Zhang, Z., et al. (2023). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Journal of the American Chemical Society. [Link]

  • Topczewski, J. J., & Kanan, M. W. (2021). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. ACS Catalysis, 11(15), 9756–9774*. [Link]

  • Zell, T., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications, 7, 13632*. [Link]

Sources

Method

Application Notes &amp; Protocols: Propan-2-yl 2-(methylamino)benzoate in Flavor Chemistry

An in-depth guide for researchers, scientists, and drug development professionals on the application of Propan-2-yl 2-(methylamino)benzoate in flavor chemistry. Abstract: This document provides a comprehensive technical...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of Propan-2-yl 2-(methylamino)benzoate in flavor chemistry.

Abstract: This document provides a comprehensive technical guide to the characterization and application of Propan-2-yl 2-(methylamino)benzoate, also known as Isopropyl N-methylanthranilate, within the field of flavor chemistry. While direct public data on this specific ester is limited, this guide establishes a robust scientific framework for its evaluation by leveraging established knowledge of its structural analogs, namely Methyl Anthranilate and Methyl N-methylanthranilate. Protocols for sensory analysis, analytical quantification via Gas Chromatography-Mass Spectrometry (GC-MS), and potential applications in flavor creation are detailed. This guide is intended for researchers and developers seeking to explore the utility of this compound in novel flavor systems.

Introduction and Scientific Context

Propan-2-yl 2-(methylamino)benzoate is an aromatic ester belonging to the family of anthranilates. Its chemical structure suggests a significant potential as a flavor ingredient, largely inferred from its close and commercially significant relatives.

  • Methyl Anthranilate (MA): The foundational compound in this family, MA is a naturally occurring ester renowned for its potent, sweet, grape-like aroma.[1] It is a primary component in the flavor of Concord grapes and is widely used in beverages, candies, and gums.[2][3]

  • Methyl N-methylanthranilate (MNMA): The N-methylated counterpart to MA, also known as Dimethyl anthranilate, possesses a more nuanced aroma profile described as musty-floral, sweet, with orange-blossom and mandarin-peel notes.[4][5] It is a valuable component in perfumery and complex fruit flavor compositions.[5]

Propan-2-yl 2-(methylamino)benzoate combines the core N-methylanthranilate structure with an isopropyl ester group. This seemingly minor structural modification is significant. In flavor chemistry, changing the ester alkyl group from methyl to isopropyl can modulate volatility, polarity, and enzymatic hydrolysis rates, thereby altering the compound's aroma release, sensory perception, and stability in a food matrix. The isopropyl group typically imparts a slightly less volatile, fruitier, and sometimes solvent-like character compared to a methyl group. Therefore, it is hypothesized that Propan-2-yl 2-(methylamino)benzoate will exhibit a flavor profile within the grape/berry family, but with unique nuances distinct from its methyl ester analog.

Recent studies have confirmed the existence of Isopropyl N-methylanthranilate (IMA) in the essential oil of Choisya ternata, where it was identified alongside its methyl counterpart, and its metabolic fate has been investigated, underscoring its biological relevance.[6]

Physicochemical and Organoleptic Properties

A precise understanding of the compound's properties is fundamental for its effective application.

PropertyValue / DescriptionSource / Rationale
Synonyms Isopropyl N-methylanthranilate (IMA)Scientific Literature[6]
CAS Number Not readily available. The CAS for the parent, Methyl N-methylanthranilate, is 85-91-6.
Molecular Formula C₁₁H₁₅NO₂PubChem[7]
Molecular Weight 193.24 g/mol Calculated
Predicted Flavor Profile Fruity, grape, berry, with potential floral and musty notes. The isopropyl moiety may add a subtle ripe or fermented nuance.Extrapolated from Methyl N-methylanthranilate[4] and general principles of structure-activity relationships in flavor esters.
Solubility Insoluble in water; Soluble in ethanol, propylene glycol, and flavor solvents.Inferred from related anthranilates.[2][5]
Regulatory Status To Be Determined. Not explicitly listed on the FEMA GRAS list. Its structural analogs, Methyl Anthranilate (FEMA 2718) and Methyl N-methylanthranilate (FEMA 2718), are GRAS. A formal safety evaluation would be required for food use.FEMA Database[8]; FDA[9]

Sensory Profile Evaluation: A Protocol

The primary value of a flavor ingredient is its sensory character. The following protocol outlines a systematic approach to define the organoleptic properties of Propan-2-yl 2-(methylamino)benzoate.

Objective: To determine the odor and taste detection thresholds and to create a descriptive sensory profile for the target compound.

3.1 Materials

  • Propan-2-yl 2-(methylamino)benzoate (≥98% purity)

  • Propylene Glycol (PG), Food Grade

  • Deionized, odor-free water

  • Sugar, Food Grade

  • Citric Acid, Food Grade

  • Glass sniffing strips

  • Coded, opaque glass tasting cups

3.2 Methodology

Part A: Odor Threshold Determination (ASTM E679)

  • Stock Solution: Prepare a 1% (w/w) solution of the compound in Propylene Glycol.

  • Serial Dilution: Create a series of dilutions from the stock solution in odor-free water. A base-10 dilution series is a good starting point (100 ppm, 10 ppm, 1 ppm, 100 ppb, etc.).

  • Triangle Test: Present panelists with three samples (two blanks, one with the odorant) at each concentration, starting from the lowest. Ask them to identify the "odd" sample.

  • Threshold Calculation: The detection threshold is the concentration at which a statistically significant portion of the panel can correctly identify the odorant.

Part B: Descriptive Analysis

  • Panel Selection: Select 8-12 trained sensory panelists with demonstrated ability to describe and rate flavor attributes.

  • Reference Standards: Prepare a panel of reference standards representing key aroma families (e.g., Methyl Anthranilate for 'grape', Linalool for 'floral', beta-Damascone for 'fruity/cooked').

  • Sample Preparation: Prepare a solution of Propan-2-yl 2-(methylamino)benzoate in a simple taste medium (e.g., 5% sugar, 0.05% citric acid in water) at a concentration 3-5 times its determined taste threshold.

  • Evaluation: Panelists will taste the sample and rate the intensity of various descriptors (e.g., Grape, Berry, Floral, Musty, Chemical, Sweet, Bitter) on a 15-point scale.

  • Data Analysis: Analyze the intensity ratings to generate a flavor profile spider web diagram, providing a visual representation of the compound's character.

3.3 Workflow Diagram

SensoryWorkflow cluster_prep Preparation cluster_thresh Threshold Testing cluster_desc Descriptive Analysis cluster_output Output stock Prepare 1% Stock in Propylene Glycol dilute Create Dilution Series (e.g., 100ppm to 1ppb) stock->dilute triangle Conduct Triangle Tests (ASTM E679) dilute->triangle calc_thresh Calculate Detection Threshold triangle->calc_thresh taste_sample Prepare Taste Sample (3-5x Threshold) calc_thresh->taste_sample panel_eval Panel Evaluation vs. Reference Standards taste_sample->panel_eval profile Generate Flavor Profile (Spider Web Diagram) panel_eval->profile AnalyticalWorkflow sample 10 mL Liquid Sample + NaCl + Internal Standard spme SPME Headspace Extraction (60°C, 30 min) sample->spme gcms GC-MS Analysis (DB-5ms Column) spme->gcms data Data Processing: Area Ratio vs. Concentration gcms->data report Final Concentration Report (e.g., in ppb) data->report

Sources

Application

Application Note: A Comprehensive Protocol for the Photostability Testing of Aromatic Esters

Audience: Researchers, scientists, and drug development professionals. Introduction: The Imperative of Light Stability for Aromatic Ester-Based Pharmaceuticals Aromatic esters are a cornerstone of modern pharmacotherapy,...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Light Stability for Aromatic Ester-Based Pharmaceuticals

Aromatic esters are a cornerstone of modern pharmacotherapy, valued for their diverse therapeutic applications. However, the inherent electronic structure of the aromatic ring and the ester functionality renders them susceptible to photodegradation. Exposure to light can initiate a cascade of chemical reactions, leading to a loss of potency, the formation of potentially toxic degradants, and alterations in the physical properties of the drug product.[1][2] Consequently, rigorous photostability testing is not merely a regulatory requirement but a fundamental scientific necessity to ensure the safety and efficacy of these medicines.[3][4][5][6]

This application note provides a comprehensive, in-depth protocol for conducting photostability testing of aromatic esters, grounded in the principles of the International Council for Harmonisation (ICH) Q1B guideline.[7][8][9][10][11] We will delve into the scientific rationale behind each procedural step, offering field-proven insights to empower researchers to design and execute robust studies that are both scientifically sound and regulatorily compliant.

The Science of Photodegradation in Aromatic Esters

Understanding the potential photochemical pathways is crucial for designing a comprehensive testing strategy and for the subsequent identification of degradation products. For aromatic esters, two primary mechanisms of photodegradation are of concern:

  • Direct Photolysis: The aromatic ester molecule itself can absorb photons of light, promoting it to an excited electronic state.[12] This excess energy can lead to bond cleavage, rearrangements, or other chemical transformations. For instance, the well-known Photo-Fries rearrangement of aromatic esters can occur upon UV irradiation, leading to the formation of hydroxyaryl ketones.[13]

  • Photosensitization: In a formulated drug product, excipients can absorb light energy and transfer it to the aromatic ester, initiating its degradation even if the ester itself does not significantly absorb light at the relevant wavelengths.[12] This indirect pathway underscores the importance of testing the complete drug product.

The specific degradation pathway is highly dependent on the molecular structure of the ester, the presence of other functional groups, and the formulation matrix.[14][15] Common degradation reactions include hydrolysis of the ester linkage, oxidation of the aromatic ring, and various molecular rearrangements.

A Systematic Approach to Photostability Testing

The ICH Q1B guideline recommends a systematic approach to photostability testing, which can be broadly divided into two key stages: forced degradation studies and confirmatory studies.[5][7][16]

Part 1: Forced Degradation Studies

Forced degradation, or stress testing, involves deliberately exposing the drug substance to conditions more severe than those expected during storage.[17] The primary objectives of these studies are:

  • To elucidate potential degradation pathways.[2][7][16]

  • To identify likely degradation products.[2]

  • To develop and validate a stability-indicating analytical method.[7][16][18]

A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) and the increase in the levels of degradation products, without interference from other components in the sample.

Experimental Protocol: Forced Degradation of an Aromatic Ester Drug Substance

  • Sample Preparation:

    • Prepare solutions of the aromatic ester drug substance in appropriate solvents (e.g., methanol, acetonitrile, water) at a known concentration.

    • For solid-state studies, place a thin layer (not more than 3 mm) of the drug substance in a chemically inert, transparent container (e.g., a quartz dish).[3][19]

  • Exposure Conditions:

    • Expose the samples to a high-intensity light source. The specific conditions can be varied to achieve the desired level of degradation (typically 5-20%).

    • Include a dark control, wrapped in aluminum foil, to differentiate between light-induced and thermally-induced degradation.[5][20]

    • Consider a range of conditions, including exposure to a light source with both UV and visible output, and potentially in the presence of an oxidizing agent (e.g., hydrogen peroxide) to simulate photo-oxidative stress.

  • Analytical Methodology:

    • At predetermined time points, withdraw samples and analyze them using a suitable analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector.

    • The use of a PDA detector is crucial for assessing peak purity and for obtaining UV spectra of the parent drug and any degradation products, which can aid in their identification.

    • Mass spectrometry (MS) coupled with HPLC (LC-MS) is an invaluable tool for the structural elucidation of unknown degradants.

Part 2: Confirmatory Photostability Studies

Once a stability-indicating method has been developed and validated, confirmatory studies are performed under standardized conditions to assess the photostability of the drug substance and the drug product.[5][7][16]

Regulatory Standard Conditions (ICH Q1B):

ParameterExposure Level
Visible Light Not less than 1.2 million lux hours
Near Ultraviolet (UV-A) Light Not less than 200 watt hours per square meter

These exposure levels are designed to mimic the light exposure a drug product might experience during its shelf life.[7][16][19][21]

Light Sources for Confirmatory Studies:

The ICH Q1B guideline provides two options for the light source used in confirmatory studies:[7][16]

  • Option 1: A single light source that produces an output similar to the D65/ID65 emission standard, which mimics natural daylight.[7][19] Examples include artificial daylight fluorescent lamps, xenon arc lamps, or metal halide lamps.[5][19]

  • Option 2: A combination of two lamps: a cool white fluorescent lamp for visible light exposure and a near-UV fluorescent lamp with a spectral distribution from 320 nm to 400 nm.[7][16]

It is critical to filter out any radiation below 320 nm to avoid unrealistic degradation pathways that would not occur under normal storage conditions.[3]

Experimental Protocol: Confirmatory Photostability Study

This protocol outlines the sequential testing of the drug product, as recommended by ICH Q1B.[7][16][22]

Caption: Sequential Photostability Testing Workflow.

Step-by-Step Methodology:

  • Sample Preparation:

    • Drug Substance: Spread a thin layer of the solid drug substance (not exceeding 3 mm) or the solution in a chemically inert, transparent container.[19]

    • Drug Product (Direct Exposure): Arrange the dosage form (e.g., tablets, capsules) in a single layer to ensure maximum and uniform exposure to the light source.[16] For semi-solid or liquid formulations, use a suitable transparent container.

    • Drug Product (Packaged): Place the drug product in its immediate and/or marketing packaging.

    • Dark Control: Prepare a parallel set of samples wrapped in aluminum foil to protect them from light. These will serve as a control for any thermally induced changes.[5][20]

  • Irradiation:

    • Place the samples in a calibrated photostability chamber equipped with a light source compliant with ICH Q1B.

    • Ensure the temperature is controlled to minimize the effects of localized heating.[7][16]

    • Expose the samples to the required levels of visible and UV-A light. The exposure can be monitored using calibrated radiometers/lux meters or a validated chemical actinometry system (e.g., quinine actinometry).[3][7][16]

  • Post-Exposure Analysis:

    • At the end of the exposure period, analyze both the light-exposed samples and the dark controls.

    • Physical Evaluation: Visually inspect the samples for any changes in appearance, such as color, clarity (for solutions), or physical state.[5][22]

    • Chemical Evaluation: Assay the samples for the parent drug and any degradation products using the validated stability-indicating method.[5] For solid oral dosage forms, it may be necessary to test a composite of multiple units (e.g., 20 tablets or capsules) to ensure representative results.[3][22]

Data Interpretation and Reporting

The results from the photostability study should be carefully evaluated to determine the extent of degradation. "Acceptable change" is defined as a change that is within the limits justified by the applicant.[7][19]

Example Data Presentation:

SampleExposureAppearanceAssay (% of Initial)Total Degradation Products (%)
Drug SubstanceLightSlight yellowing98.51.5
Drug SubstanceDarkNo change99.80.2
Drug Product (Direct)LightNoticeable discoloration92.37.7
Drug Product (Direct)DarkNo change99.70.3
Drug Product (Immediate Pack)LightNo change99.50.5
Drug Product (Immediate Pack)DarkNo change99.60.4

Based on these hypothetical results, the drug substance shows slight photosensitivity, while the drug product is significantly degraded upon direct light exposure. However, the immediate packaging provides adequate protection.

Elucidating Degradation Pathways: A Hypothetical Example

Consider a hypothetical aromatic ester, "Aryl-COO-Alkyl". Upon exposure to UV light, it may undergo a Photo-Fries rearrangement.

G A Aryl-COO-Alkyl (Aromatic Ester) B [Aryl-CO• + •O-Alkyl] (Radical Pair in Solvent Cage) A->B UV Light (hν) C o-Hydroxyaryl Alkyl Ketone B->C In-cage recombination D p-Hydroxyaryl Alkyl Ketone B->D In-cage recombination E Aryl-OH + other products (Decarbonylation/Recombination) B->E Escape from cage

Caption: Potential Photo-Fries Rearrangement Pathway.

Conclusion: Ensuring Product Quality and Patient Safety

A well-designed and executed photostability testing protocol is indispensable for the development of aromatic ester-based pharmaceuticals. It provides critical data to support formulation development, packaging selection, and the establishment of appropriate storage and handling instructions.[2] By adhering to the principles outlined in this application note and the ICH Q1B guideline, researchers can ensure the scientific integrity of their studies, meet regulatory expectations, and ultimately safeguard patient health by delivering safe, effective, and stable medicinal products.

References

  • ICH Harmonised Tripartite Guideline, Q1B Photostability Testing of New Active Substances and Medicinal Products, European Medicines Agency, URL: [Link]

  • ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products), YouTube, URL: [Link]

  • ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions, Atlas Material Testing Technology, URL: [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline, European Medicines Agency, URL: [Link]

  • ICH Testing of Pharmaceuticals – Part 2 - Sample Preparation, Atlas Material Testing Technology, URL: [Link]

  • FDA Guidelines for Photostability Testing: A Step-by-Step Guide, Stability Studies, URL: [Link]

  • ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products, ECA Academy, URL: [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS, ICH, URL: [Link]

  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products, IKEV, URL: [Link]

  • ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals, YouTube, URL: [Link]

  • RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER, Caron Scientific, URL: [Link]

  • Quality: stability, European Medicines Agency, URL: [Link]

  • FREQUENTLY ASKED QUESTIONS: PHOTOSTABILITY, Caron Scientific, URL: [Link]

  • Understanding Photostability Testing for Cosmetic & OTC Drug Products, Certified Laboratories, URL: [Link]

  • Q1B Photostability Testing of New Drug Substances and Products, FDA, URL: [Link]

  • Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems, Frontiers in Chemistry, URL: [Link]

  • Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems, National Institutes of Health, URL: [Link]

  • Guidance for Industry Q1A(R2) Stability Testing of New Drug Substances and Products, FDA, URL: [Link]

  • Rearrangement of Aromatic Esters by Ultraviolet Radiation, The Journal of Organic Chemistry, URL: [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline, European Medicines Agency, URL: [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions, LCGC North America, URL: [Link]

  • Photostability, IAGIM, URL: [Link]

  • Photostability testing theory and practice, Q1 Scientific, URL: [Link]

  • Forced Degradation Studies, MedCrave online, URL: [Link]

  • FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES, PharmaTutor, URL: [Link]

  • Photostability Testing of New Drug Products, Pharmaceutical Guideline, URL: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation, BioProcess International, URL: [Link]

  • (PDF) Photostability testing of pharmaceutical products, ResearchGate, URL: [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing, ACD/Labs, URL: [Link]

  • Q2(R2) Validation of Analytical Procedures, FDA, URL: [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies, LCGC International, URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Propan-2-yl 2-(methylamino)benzoate Synthesis

Welcome to the technical support center for the synthesis of Propan-2-yl 2-(methylamino)benzoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Propan-2-yl 2-(methylamino)benzoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Our focus is on practical, field-proven insights to enhance yield and purity.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

The synthesis of Propan-2-yl 2-(methylamino)benzoate, typically achieved through a Fischer-Speier esterification of 2-(methylamino)benzoic acid with isopropanol, is a crucial reaction in various research and development pipelines.[1][2] However, achieving high yields can be challenging. This section addresses common issues and provides actionable solutions.

Issue 1: Low or No Product Yield

A primary concern in any synthesis is a lower-than-expected yield. Several factors can contribute to this issue in the esterification process.

Possible Causes & Solutions:

  • Incomplete Reaction/Unfavorable Equilibrium: The Fischer esterification is a reversible reaction.[3][4][5] To drive the equilibrium towards the product, it is essential to either use a large excess of one reactant (typically the alcohol) or remove the water byproduct as it forms.[1][3][6]

    • Actionable Advice:

      • Increase the molar ratio of isopropanol to 2-(methylamino)benzoic acid. A 5- to 10-fold excess of isopropanol can significantly improve the yield.[5]

      • Employ a Dean-Stark apparatus to azeotropically remove water from the reaction mixture, particularly if using a solvent like toluene.[1][3]

  • Insufficient Catalysis: An acid catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for nucleophilic attack by the alcohol.[2][3]

    • Actionable Advice:

      • Ensure the use of a suitable acid catalyst such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2]

      • The catalyst loading is critical. A typical starting point is 1-5 mol% relative to the carboxylic acid.

  • Suboptimal Reaction Temperature and Time: The reaction rate is temperature-dependent.

    • Actionable Advice:

      • Conduct the reaction at the reflux temperature of the solvent (or isopropanol if used in excess).[1][6]

      • Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time, which can range from 1 to 10 hours.[1][7]

Frequently Asked Questions (FAQs)

This section provides answers to specific questions that frequently arise during the synthesis of Propan-2-yl 2-(methylamino)benzoate.

Q1: What is the best catalyst for this esterification, and why?

A1: For the Fischer esterification of 2-(methylamino)benzoic acid, strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are the most common and effective catalysts.[1][2] They function by protonating the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic isopropanol.[2][3]

Lewis acids, such as scandium(III) triflate, can also be used.[1] While often milder, they may require anhydrous conditions to be effective. For routine, large-scale synthesis, sulfuric acid is often preferred due to its low cost and high activity.

Q2: How can I effectively remove the water byproduct to drive the reaction forward?

A2: Removing water is a critical strategy for maximizing the yield of the ester. Two primary methods are employed:

  • Using a Dean-Stark Apparatus: This is the most efficient method when the reaction is conducted in a solvent that forms an azeotrope with water, such as toluene or hexane.[1][3] The azeotrope distills out of the reaction mixture, condenses, and collects in the Dean-Stark trap. The water, being denser, separates to the bottom of the trap while the solvent returns to the reaction flask.

  • Using an Excess of the Alcohol: When isopropanol is used in a large excess, it serves as both a reactant and the solvent. The high concentration of the alcohol shifts the equilibrium towards the product side according to Le Châtelier's principle.[4][5] This method is simpler as it doesn't require additional solvent or specialized glassware.

Q3: What are the potential side reactions, and how can they be minimized?

A3: While the Fischer esterification is generally a robust reaction, side reactions can occur, impacting yield and purity.

  • Dehydration of Isopropanol: At high temperatures and in the presence of a strong acid catalyst, secondary alcohols like isopropanol can undergo elimination to form propene. This can be minimized by maintaining the reaction temperature at the reflux point and avoiding excessively high temperatures.

  • Self-condensation of the Carboxylic Acid: Although less common under these conditions, it is a possibility. Ensuring a sufficient excess of the alcohol can help to favor the desired esterification reaction.

  • N-Alkylation: The methylamino group is a potential nucleophile. While less reactive than the alcohol under acidic conditions (due to protonation), some N-alkylation by isopropanol might occur, though it is generally not a major side reaction in this specific synthesis.

To minimize side reactions, it is crucial to optimize the reaction conditions, including temperature, catalyst loading, and reaction time, through careful monitoring.

Q4: What is the recommended workup and purification procedure for Propan-2-yl 2-(methylamino)benzoate?

A4: A standard workup and purification protocol is essential for isolating a pure product.

  • Neutralization: After the reaction is complete, cool the mixture and neutralize the acid catalyst. This is typically done by washing the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases.[6]

  • Extraction: Extract the ester into an organic solvent like diethyl ether or ethyl acetate.[6][8] Perform multiple extractions to ensure complete recovery of the product from the aqueous layer.[7]

  • Washing: Wash the combined organic layers with brine (a saturated aqueous solution of NaCl) to remove any remaining water and inorganic salts.[6]

  • Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[6]

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.[6]

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Experimental Protocols & Data

Optimized Synthesis Protocol for Propan-2-yl 2-(methylamino)benzoate

This protocol is designed to provide a high-yield synthesis of the target compound.

Materials:

  • 2-(methylamino)benzoic acid

  • Isopropanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 2-(methylamino)benzoic acid (1.0 eq).

  • Add a 10-fold molar excess of isopropanol.

  • Slowly and with stirring, add concentrated sulfuric acid (0.05 eq).

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate until CO₂ evolution ceases.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield Propan-2-yl 2-(methylamino)benzoate as a pure liquid.

Parameter Condition Rationale
Reactant Ratio 1:10 (Acid:Alcohol)Drives equilibrium towards product formation.[5]
Catalyst Conc. H₂SO₄ (5 mol%)Effective protonation of the carboxylic acid.[2]
Temperature Reflux (~82 °C)Provides sufficient energy for the reaction to proceed at a reasonable rate.
Reaction Time 4-6 hoursTypically sufficient for reaching completion, should be monitored by TLC.[1]
Workup NaHCO₃ washNeutralizes the acid catalyst and removes unreacted carboxylic acid.[6]
Purification Vacuum DistillationRemoves non-volatile impurities and provides a pure product.
Troubleshooting Decision Tree

Troubleshooting_Yield start Low Yield of Propan-2-yl 2-(methylamino)benzoate check_completion Is the reaction going to completion? (Check via TLC/GC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes increase_time Increase reaction time and continue monitoring. incomplete->increase_time increase_temp Ensure reaction is at reflux temperature. incomplete->increase_temp check_catalyst Verify catalyst type and concentration. incomplete->check_catalyst remove_water Employ methods to remove water (e.g., Dean-Stark). incomplete->remove_water workup_issue Investigate workup procedure for product loss. complete->workup_issue extraction_efficiency Increase number of extractions. workup_issue->extraction_efficiency emulsion_formation Address emulsion formation during extraction. workup_issue->emulsion_formation purification_loss Optimize purification step (e.g., distillation conditions). workup_issue->purification_loss

Caption: Troubleshooting flowchart for low yield.

References

  • Fischer–Speier esterific
  • Organic Syntheses Procedure. (n.d.).
  • Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances - MDPI. (2024).
  • Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - NIH. (n.d.).
  • Fischer Esterification - Organic Chemistry Portal. (n.d.).
  • Fischer Esterific
  • Synthesis Method of 3-Methylamino-1, 2-Propanediol - Google P
  • Propanolamine derivatives, process for preparation of 3-n-methylamino-1-(2-thienyl)
  • Propan-2-yl benzo
  • Preparation method of 2-amino-2-(1-methyl-4-piperidyl)
  • Fischer Esterification-Typical Procedures - OperaChem. (2024).
  • (PDF) Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. (2024).
  • Fischer Esterification | Mechanism + Easy TRICK! - YouTube. (2024).
  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.).
  • Fischer Esterification: Benzoic Acid Lab Manual - Studylib. (n.d.).
  • Propan-2-yl 2-(methylamino)
  • Isopropyl benzoate (Propan-2-yl benzoate) | Inducer for Phloroglucinol Synthesis. (n.d.).
  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (2017).
  • Organic chemistry 2 - How do I improve the yield of methyl benzo
  • 3-(N-Methylamino)-1-(2-thienyl)
  • Process for preparing optically active 3-(methylamino)-1-(2-thienyl)
  • ISOPROPYL BENZOATE -
  • Reaction kinetics of the esterification of myristic acid with isopropanol and n-propanol using p-toluene sulphonic acid as catalyst | Request PDF - ResearchG
  • Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase - PubMed Central. (n.d.).
  • Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study - MDPI. (n.d.).
  • isopropyl benzoate, 939-48-0 - The Good Scents Company. (n.d.).

Sources

Optimization

common side reactions in the esterification of N-methylanthranilic acid

Troubleshooting Guides & FAQs Welcome to the technical support center for the esterification of N-methylanthranilic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate...

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Guides & FAQs

Welcome to the technical support center for the esterification of N-methylanthranilic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this important transformation. By understanding the underlying chemical principles, you can optimize your reaction conditions to maximize yield and purity.

Introduction

The esterification of N-methylanthranilic acid is a fundamental reaction in the synthesis of various pharmaceuticals, fragrances, and other fine chemicals. While seemingly straightforward, this reaction is often plagued by side reactions that can significantly impact the efficiency of the process and the quality of the final product. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles.

Part 1: Frequently Asked Questions (FAQs)
FAQ 1: What are the most common methods for the esterification of N-methylanthranilic acid?

The most prevalent method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[1][2] This is an equilibrium-driven process.[1][3] Alternative methods include using activating agents like thionyl chloride to form an acyl chloride intermediate, or transesterification from a more volatile ester.[4][5]

FAQ 2: Why is my reaction mixture turning dark brown or red?

Discoloration, often to a dark red or brown, is a common observation. This is typically due to the oxidation of the aniline derivative functionality in N-methylanthranilic acid.[6] Even trace amounts of oxidized byproducts, such as azo compounds, can be intensely colored.[6] Charring can also occur, especially when using strong dehydrating acids like concentrated sulfuric acid at elevated temperatures.[6]

FAQ 3: I'm observing a significant amount of starting material in my crude product. What could be the cause?

Incomplete conversion is a frequent issue in Fischer esterification due to the reversible nature of the reaction.[1][3][7] The presence of water, either from the reagents or formed during the reaction, can shift the equilibrium back towards the starting materials.[1][3][7] Insufficient catalyst, reaction time, or temperature can also lead to low conversion.

FAQ 4: My product is contaminated with an N-acylated byproduct. How can this be avoided?

N-acylation can occur if an acylating agent, such as an acid anhydride or acyl chloride, is used or formed in situ. While less common in standard Fischer esterification, it can be a significant side reaction under certain conditions, particularly if the reaction is intended to be an N-acylation followed by esterification.[8][9][10]

Part 2: Troubleshooting Guide for Common Side Reactions

This section provides a detailed analysis of the most common side reactions and step-by-step protocols to mitigate them.

Side Reaction 1: N,N-dimethylation

Issue: Formation of N,N-dimethylanthranilic acid ester as a byproduct. This is particularly relevant when the synthesis involves the methylation of anthranilic acid or its ester.[11][12]

Causality: Over-methylation of the secondary amine. The nitrogen atom of N-methylanthranilic acid can be further alkylated by the methylating agent (e.g., dimethyl sulfate, methyl iodide) to form a tertiary amine.[11][12]

Troubleshooting Protocol:

  • Control Stoichiometry: Carefully control the molar ratio of the methylating agent to N-methylanthranilic acid. Use of a slight excess of the amine substrate can help minimize over-methylation.

  • Temperature Control: Perform the methylation at a lower temperature to reduce the rate of the second methylation step.

  • Slow Addition: Add the methylating agent dropwise to the reaction mixture to maintain a low instantaneous concentration.

  • Purification: The N,N-dimethylated product can often be separated from the desired N-methylated product by chromatography or by selective extraction based on the differing basicity of the secondary and tertiary amines.[11][12]

Side Reaction 2: Decarboxylation

Issue: Loss of the carboxylic acid group, leading to the formation of N-methylaniline.

Causality: Anthranilic acid and its derivatives can undergo decarboxylation, particularly at elevated temperatures and under acidic conditions.[13] The reaction is thought to proceed via an electrophilic substitution mechanism.

Troubleshooting Protocol:

  • Moderate Reaction Temperature: Avoid excessively high temperatures during esterification. Refluxing in lower-boiling alcohols (e.g., methanol, ethanol) is generally safer than in higher-boiling ones if decarboxylation is a concern.

  • Choice of Catalyst: While a strong acid is necessary, using a milder acid catalyst or a lower concentration of a strong acid might reduce the rate of decarboxylation.

  • Minimize Reaction Time: Monitor the reaction progress (e.g., by TLC or GC) and stop the reaction as soon as a satisfactory conversion is achieved to prevent prolonged exposure to heat and acid.

Side Reaction 3: Oxidation

Issue: Formation of colored impurities due to the oxidation of the N-methylamino group.[6]

Causality: The electron-rich aromatic ring and the secondary amine make N-methylanthranilic acid susceptible to oxidation, which can be initiated by air (oxygen), trace metal impurities, or strong oxidizing agents. The resulting products are often highly colored polymeric materials or quinone-like structures.[6]

Troubleshooting Protocol:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant can help suppress oxidation.

  • Purification: Oxidized byproducts can often be removed by treatment with activated carbon followed by filtration, or by column chromatography.[6]

Side Reaction 4: N-Acylation (in the presence of acylating agents)

Issue: Formation of N-acyl-N-methylanthranilic acid derivatives.

Causality: If the reaction conditions inadvertently generate an acylating species (e.g., from the reaction of the carboxylic acid with the acid catalyst), or if an acylating agent is used, the nucleophilic secondary amine can compete with the alcohol in reacting with the activated carboxyl group.[8][9][10]

Troubleshooting Protocol:

  • Choice of Esterification Method: For substrates prone to N-acylation, Fischer-Speier esterification is generally preferred over methods involving highly reactive acylating agents.

  • Protecting Groups: In complex syntheses, the N-methylamino group can be protected with a suitable protecting group that can be removed after the esterification is complete.

Part 3: Visualizations and Data
Troubleshooting Workflow for Fischer Esterification

G start Low Yield or Impure Product incomplete_conversion Incomplete Conversion? start->incomplete_conversion discoloration Discoloration? incomplete_conversion->discoloration No remove_water Action: Remove Water (Dean-Stark) Increase Catalyst/Time/Temp incomplete_conversion->remove_water Yes side_product Unexpected Side Product? discoloration->side_product No inert_atmosphere Action: Use Inert Atmosphere Purify with Activated Carbon discoloration->inert_atmosphere Yes analyze_byproduct Analyze Byproduct (NMR, MS) Identify Side Reaction side_product->analyze_byproduct Yes end Optimized Reaction remove_water->end inert_atmosphere->end adjust_conditions Adjust Conditions Based on Side Reaction Identified analyze_byproduct->adjust_conditions adjust_conditions->end

Caption: A troubleshooting workflow for optimizing the Fischer esterification of N-methylanthranilic acid.

Key Reaction Parameters and Their Impact on Side Reactions
ParameterImpact on N,N-dimethylationImpact on DecarboxylationImpact on Oxidation
Temperature Increased rateIncreased rateIncreased rate
Acid Catalyst Conc. No direct impactIncreased rateMay increase rate
Reaction Time Increased conversionIncreased byproductIncreased byproduct
Atmosphere No direct impactNo direct impactInert atmosphere reduces
References
  • Google Patents. (n.d.). Process for preparing pure N-methyl-anthranilic acid methylester.
  • Google Patents. (n.d.). Process for preparing anthranilic acid esters.
  • Google Patents. (n.d.). Process for preparing n-methyl anthranilic acid methylester.
  • Semantic Scholar. (n.d.). THE DECARBOXYLATION OF ANTHRANILIC ACID. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the production of anthranilic acid esters.
  • ResearchGate. (n.d.). Trimethylsilyl ester of N-acetylanthranilic acid: synthesis, characterization, reactivity. Retrieved from [Link]

  • PubChem. (n.d.). N-Methylanthranilic acid. Retrieved from [Link]

  • Inchem.org. (n.d.). ANTHRANILATE DERIVATIVES. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Ingenta Connect. (n.d.). SYNTHESIS AND PROPERTIES OF NEW N-ACYL DERIVATIVES OF ANTHRANILIC ACID. Retrieved from [Link]

  • Google Patents. (n.d.). Processes for the production of n-acylated amino-substituted carboxylic acids.
  • Reddit. (2022). NMR inactive contaminate in Fischer esterification to form methyl anthranilate. Retrieved from [Link]

  • Google Patents. (n.d.). Method for recycling anthranilic acid from methyl anthranilate wastewater.
  • PubMed. (2011). Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors. Retrieved from [Link]

  • Semantic Scholar. (n.d.). THE DECARBOXYLATION OF ANTHRANILIC ACID. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Sciencemadness.org. (2015). anthranilic acid acetylation in various conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for Propan-2-yl 2-(methylamino)benzoate

Welcome to the technical support center for the synthesis and optimization of Propan-2-yl 2-(methylamino)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of Propan-2-yl 2-(methylamino)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Our focus is on providing practical, field-proven insights grounded in established chemical principles to ensure the success of your experiments.

Introduction to Synthetic Strategies

The synthesis of Propan-2-yl 2-(methylamino)benzoate can be approached via two primary routes, each with its own set of advantages and potential challenges. The choice of strategy often depends on the availability of starting materials, scalability, and desired purity profile of the final product.

  • Route A: Fischer Esterification of N-Methylanthranilic Acid. This is a direct, one-step process involving the acid-catalyzed esterification of N-methylanthranilic acid with isopropanol.

  • Route B: N-Methylation of Isopropyl Anthranilate. This two-step approach first involves the synthesis of isopropyl anthranilate, followed by the selective methylation of the primary aromatic amine.

This guide will provide detailed troubleshooting for both synthetic pathways.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of Propan-2-yl 2-(methylamino)benzoate, offering explanations for the underlying causes and actionable solutions.

Route A: Fischer Esterification of N-Methylanthranilic Acid

Issue 1: Low Conversion and Poor Yield

  • Question: My Fischer esterification of N-methylanthranilic acid with isopropanol is resulting in a low yield of the desired ester. What are the likely causes and how can I improve the conversion?

  • Answer: Low conversion in Fischer esterification is a common issue, primarily due to the reversible nature of the reaction.[1] The equilibrium must be shifted towards the product side. Here are the key factors to consider:

    • Water Removal: The formation of water as a byproduct will inhibit the forward reaction. Employing a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water is highly effective.[2]

    • Excess Alcohol: Using a large excess of isopropanol can drive the equilibrium towards the ester.[1] A 10-fold or greater excess can significantly improve yields.[1]

    • Catalyst Choice and Concentration: Strong Brønsted acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are standard catalysts.[2] Ensure you are using a sufficient catalytic amount. For sterically hindered secondary alcohols like isopropanol, a stronger Lewis acid catalyst could also be explored.

    • Reaction Temperature and Time: The reaction should be conducted at reflux to ensure a reasonable reaction rate. Monitor the reaction progress by TLC or GC to determine the optimal reaction time.

    • Steric Hindrance: Isopropanol is a secondary alcohol and will react more slowly than a primary alcohol like methanol due to increased steric hindrance around the hydroxyl group. This may necessitate longer reaction times or more forcing conditions.

Issue 2: Side Reactions and Impurity Formation

  • Question: I am observing significant side product formation in my Fischer esterification. What are these impurities and how can I minimize them?

  • Answer: Side reactions in Fischer esterification can compromise the purity of your product. Key potential side reactions include:

    • N-Sulfonation: If using sulfuric acid as a catalyst at high temperatures, sulfonation of the aromatic ring can occur. Using p-TsOH, a solid catalyst, can sometimes mitigate this.

    • Dehydration of Isopropanol: At high temperatures and in the presence of a strong acid, isopropanol can dehydrate to form propene or diisopropyl ether.[3]

    • Charring: The use of concentrated sulfuric acid can sometimes lead to charring of the organic material, resulting in a dark-colored reaction mixture.[4]

    Mitigation Strategies:

    • Optimize the catalyst loading; use the minimum amount required for efficient catalysis.

    • Maintain a controlled reflux temperature.

    • Consider alternative, milder catalysts if side reactions are persistent.

Issue 3: Difficult Work-up and Purification

  • Question: The work-up of my reaction is problematic. The product is difficult to extract and purify. What is the best approach?

  • Answer: The presence of the basic secondary amine in your product can complicate the work-up.

    • Neutralization: After the reaction is complete, cool the mixture and carefully neutralize the acid catalyst. A biphasic workup with an organic solvent (e.g., ethyl acetate, dichloromethane) and a basic aqueous solution (e.g., saturated sodium bicarbonate) is standard. Add the base slowly to control CO₂ evolution.

    • Emulsion Formation: The amphiphilic nature of the product and unreacted starting material can lead to emulsions during extraction. Using a brine wash can help to break up emulsions.

    • Purification: The product, Propan-2-yl 2-(methylamino)benzoate, is an oil at room temperature. Purification is typically achieved by column chromatography on silica gel. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is generally effective.

Route B: N-Methylation of Isopropyl Anthranilate

Issue 1: Over-Alkylation and Formation of the Tertiary Amine

  • Question: My N-methylation of isopropyl anthranilate is producing a significant amount of the di-methylated (tertiary amine) byproduct. How can I achieve selective mono-methylation?

  • Answer: Over-alkylation is a classic challenge in the N-alkylation of primary amines, as the secondary amine product is often more nucleophilic than the starting primary amine.[5]

    Strategies for Selective Mono-methylation:

    • Control of Stoichiometry: Use a carefully controlled stoichiometry with a slight excess of the amine relative to the methylating agent.

    • Reductive Amination: This is often the most effective method for selective mono-methylation. The primary amine is first reacted with formaldehyde to form an imine or aminal intermediate, which is then reduced in situ. Common reducing agents include sodium borohydride (NaBH₄), sodium triacetoxyborohydride (STAB), or catalytic hydrogenation.[1][6]

    • Choice of Methylating Agent: While dimethyl sulfate and methyl iodide are effective, they can be aggressive and lead to over-methylation.[7][8]

    • Reaction Conditions: Lower reaction temperatures can help to control the reaction rate and improve selectivity.

Issue 2: Low Yield of the N-Methylated Product

  • Question: The yield of my N-methylation reaction is consistently low. What factors could be contributing to this?

  • Answer: Low yields can stem from several factors:

    • Incomplete Reaction: Monitor the reaction by TLC or GC to ensure it has gone to completion.

    • Decomposition of Starting Material or Product: Ensure the reaction conditions are not too harsh.

    • Inefficient Work-up: The basicity of the product requires careful extraction. Ensure the aqueous layer is thoroughly extracted with an appropriate organic solvent. Back-extraction of the combined organic layers with a dilute acid, followed by basification of the aqueous layer and re-extraction, can sometimes improve recovery of the basic product.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of Propan-2-yl 2-(methylamino)benzoate?

A1: The choice of route depends on several factors. The Fischer esterification of N-methylanthranilic acid (Route A) is more atom-economical as it is a one-step process. However, it can be limited by the equilibrium nature of the reaction and potential steric hindrance from the isopropanol. The N-methylation of isopropyl anthranilate (Route B) is a two-step process but may offer better control over the introduction of the methyl group, especially when using reductive amination, which can lead to higher selectivity and cleaner reactions.

Q2: What are the key safety precautions to consider during these syntheses?

A2:

  • Fischer Esterification: Concentrated sulfuric acid is highly corrosive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction is typically run at elevated temperatures, so be mindful of hot surfaces.

  • N-Methylation: Methylating agents such as dimethyl sulfate and methyl iodide are toxic and carcinogenic. They should only be handled in a well-ventilated fume hood with appropriate PPE.

Q3: How can I monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting material, product, and any byproducts. Staining with a UV lamp and/or an appropriate chemical stain (e.g., potassium permanganate) can help visualize the spots. Gas chromatography (GC) can also be used for more quantitative monitoring.

Q4: What are the expected spectroscopic characteristics of Propan-2-yl 2-(methylamino)benzoate?

A4:

  • ¹H NMR: Expect to see signals corresponding to the aromatic protons, the N-H proton (which may be broad), the N-methyl group (a singlet), the isopropyl methine proton (a septet), and the isopropyl methyl groups (a doublet).

  • ¹³C NMR: Signals for the aromatic carbons, the ester carbonyl carbon, the N-methyl carbon, and the isopropyl carbons should be present.

  • IR Spectroscopy: Look for characteristic peaks for the N-H stretch, C-H stretches (aromatic and aliphatic), the ester C=O stretch, and C-N and C-O stretches.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product should be observed.

Experimental Protocols

Protocol 1: Fischer Esterification of N-Methylanthranilic Acid (Route A)
  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add N-methylanthranilic acid (1.0 eq), isopropanol (10 eq), and a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Add a suitable solvent for azeotropic removal of water, such as toluene (approximately 2-3 times the volume of isopropanol).

  • Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected or TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reductive N-Methylation of Isopropyl Anthranilate (Route B)
  • Dissolve isopropyl anthranilate (1.0 eq) in a suitable solvent such as methanol or isopropanol.[6]

  • Add an aqueous solution of formaldehyde (1.1 eq) and stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine/aminal intermediate.

  • Cool the reaction mixture in an ice bath and add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains low.

  • Allow the reaction to warm to room temperature and stir until TLC analysis shows the completion of the reaction.

  • Quench the reaction by the slow addition of water.

  • Remove the bulk of the organic solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Troubleshooting Summary for Fischer Esterification

Problem Potential Cause Recommended Solution
Low YieldReversible reaction not at equilibriumUse a Dean-Stark trap; use excess isopropanol.
Insufficient catalysisIncrease catalyst loading or try a different acid catalyst.
Steric hindrance of isopropanolIncrease reaction time and ensure consistent reflux.
Dark ProductCharring from strong acidUse p-TsOH instead of H₂SO₄; control temperature carefully.
Emulsions in Work-upAmphiphilic nature of product/starting materialUse a brine wash to break emulsions.

Table 2: Comparison of N-Methylation Methods

Method Methylating Agent Advantages Disadvantages
Direct AlkylationDimethyl sulfate / Methyl iodideReadily available reagentsOften leads to over-alkylation; toxic reagents.
Reductive AminationFormaldehyde / Reducing AgentHigh selectivity for mono-alkylation; milder conditions.Requires a reducing agent; may require pH control.
"Borrowing Hydrogen"Methanol / CatalystAtom-economical; uses a simple methyl source.Often requires high temperatures and specialized catalysts.[6]

Visualizations

Reaction Pathways

G cluster_0 Route A: Fischer Esterification cluster_1 Route B: N-Methylation A1 N-Methylanthranilic Acid A2 Propan-2-yl 2-(methylamino)benzoate A1->A2 + Isopropanol (H+ catalyst) B1 Isopropyl Anthranilate B2 Propan-2-yl 2-(methylamino)benzoate B1->B2 + Methylating Agent G start Low Yield in Fischer Esterification q1 Is water being effectively removed? start->q1 s1 Implement Dean-Stark trap with azeotropic solvent. q1->s1 No q2 Is isopropanol in large excess? q1->q2 Yes s1->q2 s2 Increase isopropanol ratio to >10 eq. q2->s2 No q3 Is catalyst concentration and type optimal? q2->q3 Yes s2->q3 s3 Increase catalyst loading or switch to p-TsOH. q3->s3 No end Yield Improved q3->end Yes s3->end

Caption: A logical workflow for troubleshooting low yields.

References

  • Elangovan, S., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 13(50), 35087-35096. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification. [Link]

  • ACS Publications. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

  • Google Patents. (n.d.).
  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]

  • ACS Publications. (2019). Conversion of “Customizable Units” into N-Alkyl Amino Acids and Generation of N-Alkyl Peptides. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. [Link]

  • Yan, T., Feringa, B. L., & Barta, K. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), eaao6494. [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. [Link]

  • ResearchGate. (n.d.). The Chemistry of Anthranilic Acid. [Link]

  • ACS Publications. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. [Link]

  • ResearchGate. (n.d.). Methods for mono-selective N-alkylation of amines using alcohols as... [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

  • AK Lectures. (n.d.). Acylation and Esterification of Amino Acids. [Link]

  • ACS Publications. (2016). Mild Synthesis of Sterically Congested Alkyl Aryl Ethers. Organic Letters. [Link]

  • Inchem.org. (n.d.). ANTHRANILATE DERIVATIVES. [Link]

  • ResearchGate. (n.d.). Synthetic Applications of Ortho Esters. [Link]

  • ResearchGate. (n.d.). Direct N-alkylation of unprotected amino acids with alcohols. [Link]

  • ResearchGate. (2020). For a molecule with both alcohol and secondary amine groups, how can I selectively form an ester bond with a carboxylic acid without Boc- protection?. [Link]

  • MDPI. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. Molecules, 29(1), 234. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). N-alkylation of n-alpha-boc-protected amino acids.
  • YouTube. (2021). Esterification: Reflux, Isolation and Purification // HSC Chemistry. [Link]

  • RSC Publishing. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. RSC Advances, 7(15), 8987-8996. [Link]

  • Reddit. (2022). NMR inactive contaminate in Fischer esterification to form methyl anthranilate (more in comments). [Link]

  • NIH. (n.d.). Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III). [Link]

  • NIH. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. [Link]

  • YouTube. (2024). Synthesis of Aromatic Ester. [Link]

  • RSC Publishing. (n.d.). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. [Link]

  • Pearson. (2024). Reactions of Amino Acids: Esterification: Videos & Practice Problems. [Link]

  • CHIMIA. (n.d.). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. [Link]

  • Taylor & Francis. (n.d.). Amino esters – Knowledge and References. [Link]

Sources

Optimization

Technical Support Center: Purification of Propan-2-yl 2-(methylamino)benzoate

Welcome to the dedicated technical support resource for the purification of Propan-2-yl 2-(methylamino)benzoate (Isopropyl N-methylanthranilate). This guide is designed for researchers, scientists, and professionals in d...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the purification of Propan-2-yl 2-(methylamino)benzoate (Isopropyl N-methylanthranilate). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the purification of this compound.

Introduction: Understanding the Purification Challenges

Propan-2-yl 2-(methylamino)benzoate, an aromatic ester with a secondary amine functionality, presents a unique set of purification challenges. Its physical properties, such as being an oil or a low-melting solid at room temperature, can complicate handling and crystallization. Furthermore, the presence of both a basic amine group and a hydrolytically sensitive ester group requires careful selection of purification conditions to avoid product degradation. Common impurities often include unreacted starting materials like N-methylanthranilic acid, byproducts from the esterification reaction, and colored impurities arising from oxidation or side reactions.

This guide provides a structured approach to troubleshooting these issues, grounded in the principles of organic chemistry and extensive laboratory experience.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of Propan-2-yl 2-(methylamino)benzoate in a question-and-answer format.

Issue 1: The Purified Product is an Oil and Fails to Crystallize.

Q: I've completed my synthesis and work-up, but the final product is a persistent oil. How can I induce crystallization?

A: It is not uncommon for aromatic esters, especially those with alkyl substitutions, to exist as oils or low-melting solids.[1][2] Here’s a systematic approach to induce crystallization:

  • High Purity is Key: Ensure that the oil is of high purity. Even small amounts of impurities can significantly inhibit crystallization. Consider an initial purification by column chromatography before attempting recrystallization.

  • Solvent Selection:

    • Single Solvent System: Try dissolving the oil in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature and then cooling slowly. Good starting points for aromatic esters include hexane, heptane, or isopropanol.[3]

    • Solvent Pair System: If a single solvent is ineffective, a binary solvent system is often successful. Dissolve the oil in a small amount of a "good" solvent (in which it is highly soluble, e.g., ethyl acetate, acetone, or dichloromethane) at room temperature. Then, slowly add a "poor" solvent (in which it is poorly soluble, e.g., hexane, heptane, or water) dropwise until the solution becomes faintly turbid. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.[1][3]

  • Inducing Crystallization:

    • Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution to initiate crystal growth.

    • Scratching: Gently scratch the inside of the flask below the solvent level with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal formation.

    • Slow Cooling: Allow the solution to cool to room temperature slowly, followed by further cooling in a refrigerator and then a freezer. Avoid rapid cooling, which can cause the compound to "oil out" instead of crystallizing.[1]

Issue 2: The Product is Contaminated with Unreacted N-methylanthranilic Acid.

Q: My NMR/TLC analysis shows the presence of the starting material, N-methylanthranilic acid. How can I remove it?

A: N-methylanthranilic acid is an acidic impurity and can be removed through an acid-base extraction during the work-up.

Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.

  • Aqueous Base Wash: Transfer the organic solution to a separatory funnel and wash it with a mild aqueous base, such as a saturated sodium bicarbonate solution or a dilute (5-10%) sodium carbonate solution. The acidic N-methylanthranilic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer.[4]

    • Causality: The basic wash selectively converts the acidic starting material into a water-soluble salt, allowing for its separation from the neutral ester product which remains in the organic layer.

  • Separation: Separate the aqueous layer. Repeat the wash if necessary (monitor with TLC).

  • Water Wash: Wash the organic layer with water and then with brine to remove any residual base and dissolved water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

Issue 3: The Product has a Yellow or Brown Discoloration.

Q: After purification, my Propan-2-yl 2-(methylamino)benzoate has a persistent yellow or brown color. What causes this and how can I decolorize it?

A: Discoloration in aromatic amines is often due to the formation of colored oxidation byproducts.[5] These impurities can sometimes be challenging to remove by chromatography or recrystallization alone.

Solution: Activated Carbon Treatment

Activated carbon is highly effective at adsorbing colored organic impurities from solutions.[6][7]

Protocol: Decolorization with Activated Carbon

  • Dissolution: Dissolve the colored product in a suitable organic solvent (e.g., ethyl acetate, acetone, or ethanol).

  • Addition of Activated Carbon: Add a small amount of activated carbon (typically 1-5% by weight of the product) to the solution.

  • Heating and Stirring: Gently heat the mixture (do not boil) and stir for 15-30 minutes. The heat increases the solubility of your product and the efficiency of adsorption.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper or a pad of Celite® to remove the activated carbon. This step must be performed quickly to prevent the product from crystallizing prematurely in the funnel.

  • Concentration and Further Purification: Concentrate the filtrate. The now decolorized product can be further purified by recrystallization or column chromatography if necessary.

Issue 4: Column Chromatography Gives Poor Separation or Tailing of the Product Spot.

Q: I'm trying to purify my compound using silica gel chromatography, but the product is streaking or "tailing" down the column, leading to poor separation.

A: The basic nature of the secondary amine in Propan-2-yl 2-(methylamino)benzoate can lead to strong interactions with the acidic silanol groups on the surface of silica gel, causing tailing and poor resolution.[8]

Solution: Modifying the Mobile Phase or Stationary Phase

  • Basifying the Mobile Phase: Add a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to your eluent system (e.g., hexane/ethyl acetate).[8]

    • Causality: The triethylamine acts as a competitor for the acidic sites on the silica gel, preventing the product from binding too strongly and allowing it to elute as a sharper band.

  • Using a Different Stationary Phase:

    • Alumina: Neutral or basic alumina can be a good alternative to silica gel for the purification of basic compounds.

    • Deactivated Silica: You can deactivate the silica gel by pre-treating it with a solution of triethylamine in your eluent before packing the column.

Workflow for Basic Amine Purification on Silica Gel

Caption: Decision workflow for column chromatography of basic amines.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my sample of Propan-2-yl 2-(methylamino)benzoate?

A: The most common impurities depend on the synthetic route, but typically include:

  • N-methylanthranilic acid: Unreacted starting material.

  • Isopropanol: Residual solvent from the esterification.

  • Byproducts of esterification: Depending on the catalyst used, side products can form. For example, if a strong acid catalyst is used, ether formation from isopropanol is a possibility.

  • Hydrolysis product: If the work-up conditions are too harsh (strongly acidic or basic) and involve prolonged heating, some of the ester may hydrolyze back to N-methylanthranilic acid.[9][10][11][12]

  • Oxidation products: As mentioned, these can cause discoloration.

Q2: What is the best way to monitor the purity of Propan-2-yl 2-(methylamino)benzoate?

A: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): An excellent and rapid method for monitoring the progress of the purification. A typical eluent system would be a mixture of hexane and ethyl acetate. The spots can be visualized under UV light.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): Can be used for quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or triethylamine) is a good starting point.[13]

Q3: My product seems to be thermally unstable. Are there any precautions I should take during purification?

A: While anthranilate esters are generally stable, prolonged heating at high temperatures can lead to decomposition.

  • Distillation: If you need to distill the product, use a vacuum to lower the boiling point and minimize thermal stress.

  • Rotary Evaporation: When removing solvents, use a moderate water bath temperature (e.g., 40-50 °C) and do not leave the product on the rotary evaporator for an extended period after the solvent has been removed.

  • Storage: Store the purified product in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Q4: Can I use an aqueous acid wash during the work-up?

A: While an acid wash can remove basic impurities, it will also protonate the secondary amine of your product, making it water-soluble. This can lead to loss of product into the aqueous layer. Therefore, an acid wash is generally not recommended unless you intend to extract the product from the acidified aqueous layer after basification. A basic wash to remove acidic impurities is the preferred method.

Summary of Purification Parameters

Purification TechniqueKey ParametersTroubleshooting Tips
Recrystallization Solvents: Hexane, Heptane, Isopropanol, Ethyl Acetate/Hexane, Acetone/Water- Use minimal hot solvent. - Cool slowly to prevent oiling out. - Use seeding or scratching to induce crystallization.
Column Chromatography Stationary Phase: Silica Gel, Alumina (neutral or basic) Mobile Phase: Hexane/Ethyl Acetate, potentially with 0.1-1% triethylamine- Add triethylamine to the eluent to prevent tailing of the basic product on silica gel. - Consider using alumina for better separation of basic compounds.
Decolorization Adsorbent: Activated Carbon (1-5% w/w) Procedure: Hot filtration- Use a minimal amount of activated carbon to avoid product loss. - Filter the solution while hot to prevent premature crystallization.
Work-up Extraction: Use a mild basic wash (e.g., saturated NaHCO₃) to remove acidic impurities.- Avoid strong acids or bases and prolonged heating to prevent ester hydrolysis.

Experimental Workflow: General Purification Strategy

Purification_Workflow cluster_0 Initial Work-up cluster_1 Purification cluster_2 Final Product Crude Crude Reaction Mixture Dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) Crude->Dissolve Wash_Base Wash with Saturated NaHCO₃ (to remove acidic impurities) Dissolve->Wash_Base Wash_Brine Wash with Brine Wash_Base->Wash_Brine Dry Dry over Na₂SO₄ Wash_Brine->Dry Concentrate Concentrate in vacuo Dry->Concentrate TLC_Analysis TLC Analysis of Crude Concentrate->TLC_Analysis Decision Purity Assessment TLC_Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization High Purity Column_Chromatography Column Chromatography (with or without base) Decision->Column_Chromatography Low Purity / Multiple Impurities Pure_Product Pure Propan-2-yl 2-(methylamino)benzoate Recrystallization->Pure_Product Column_Chromatography->Pure_Product Characterization Characterization (NMR, GC-MS, etc.) Pure_Product->Characterization

Caption: A general workflow for the purification of Propan-2-yl 2-(methylamino)benzoate.

References

  • Wikipedia. (n.d.). Activated carbon. Retrieved from [Link]

  • Chemviron. (n.d.). Why is Activated Carbon Important for Liquid Chemicals?. Retrieved from [Link]

  • J. K. Scientific LLC. (2025). Ester Hydrolysis. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]

  • ResearchGate. (2025). How to recrystallize an oily compound?. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • ResearchGate. (2022). How to recrystallize an oily compound after column chromatography?. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • PubChem. (n.d.). N-Methylanthranilic acid. Retrieved from [Link]

  • SIELC Technologies. (2018). Propan-2-yl benzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl N-methylanthranilate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Impurity Formation in Anthranilate Ester Synthesis

Welcome to the technical support center for anthranilate ester synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, ens...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for anthranilate ester synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, ensuring high purity and yield. We will delve into the common challenges encountered during synthesis, focusing on the mechanistic origins of impurities and providing field-proven strategies to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing simple anthranilate esters like methyl anthranilate?

The two most prevalent methods are the direct esterification of anthranilic acid and the Hofmann rearrangement of phthalimide followed by esterification. For laboratory-scale synthesis, the Fischer-Speier esterification is the most common approach.[1] This involves reacting anthranilic acid with an excess of the desired alcohol (e.g., methanol) under acidic catalysis, typically using a strong protic acid like sulfuric acid.[2] The Hofmann rearrangement route is often employed in industrial settings for large-scale production due to the accessibility of raw materials like phthalimide.[3][4]

Q2: What is the primary role of the acid catalyst in Fischer esterification, and how does it impact impurity formation?

The acid catalyst, such as H₂SO₄, is crucial for accelerating the reaction, which is otherwise very slow.[5] It protonates the carbonyl oxygen of the anthranilic acid, which significantly increases the electrophilicity of the carbonyl carbon. This "activation" makes it more susceptible to nucleophilic attack by the alcohol.[6] While essential, the catalyst can also promote side reactions if not used correctly. Excessive catalyst concentration or high temperatures can lead to dehydration and the formation of colored degradation products.[7]

Q3: What are the typical impurities I should expect in my crude product?

Common impurities depend on the synthetic route, but for Fischer esterification, you should primarily look for:

  • Unreacted Anthranilic Acid: Due to the reversible nature of the reaction, incomplete conversion is common.[8]

  • Water: A byproduct of the esterification that can shift the equilibrium back towards the starting materials.

  • Oxidation/Degradation Products: These often manifest as colored (yellow to brown) impurities, likely arising from the oxidation of the electron-rich aromatic amine at elevated temperatures.[9]

  • Amide Dimers/Polymers: At high temperatures, intermolecular condensation between the amine of one molecule and the ester of another can occur, forming amide-linked impurities.

Q4: How can I monitor the reaction to ensure completion and minimize byproduct formation?

Thin-Layer Chromatography (TLC) is an excellent, rapid technique for monitoring reaction progress. Spot the reaction mixture alongside standards of your starting material (anthranilic acid) and, if available, the product. The disappearance of the starting material spot indicates the reaction is nearing completion. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to track the concentration of reactants and products over time.[10][11][12]

Troubleshooting Guides: From Problem to Purity

This section provides in-depth solutions to specific problems you may encounter during your synthesis.

Problem 1: My final product is yellow or brown, not the expected colorless to pale yellow liquid/solid.

This is one of the most frequent issues, pointing towards the formation of colored, oxidized, or polymeric impurities.[9]

Root Cause Analysis:

The amino group in anthranilic acid and its esters is highly susceptible to air oxidation, especially at elevated temperatures and in the presence of acid. This can lead to the formation of highly conjugated, colored byproducts.

Mitigation Strategies:
  • Temperature Control: Avoid excessive heating. While reflux is often necessary to drive the reaction, prolonged exposure to high temperatures increases the rate of degradation. Optimize the reaction time based on TLC or HPLC monitoring rather than running for an arbitrary duration.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere of nitrogen or argon can significantly reduce oxidative side reactions. This is a critical step for achieving high-purity, colorless products.

  • Purification via Charcoal Treatment: Activated charcoal is highly effective at adsorbing colored impurities.

Workflow: Decolorization Protocol

A Dissolve crude, colored product in a suitable organic solvent (e.g., Ethanol, DCM). B Add activated charcoal (1-5% by weight of crude product). A->B Step 1 C Stir or gently heat the mixture for 15-30 minutes. B->C Step 2 D Filter the mixture while hot through Celite or filter paper to remove charcoal. C->D Step 3 E Remove solvent under reduced pressure to yield decolorized product. D->E Step 4 F Proceed to final purification (recrystallization or distillation). E->F Step 5

Caption: Workflow for removing colored impurities.

Problem 2: My yield is low due to significant amounts of unreacted anthranilic acid.

Low conversion is a common issue stemming from the equilibrium nature of Fischer esterification.

Root Cause Analysis:

The reaction Acid + Alcohol ⇌ Ester + Water is reversible. The accumulation of water, a byproduct, can drive the reaction backward, preventing full conversion of the starting material.

Mechanism: Fischer Esterification

cluster_0 Reaction Pathway A Anthranilic Acid (Carbonyl Oxygen) B Protonated Carbonyl (More Electrophilic) A->B H+ (Catalyst) D Tetrahedral Intermediate B->D C Alcohol (e.g., Methanol) C->D Nucleophilic Attack E Proton Transfer D->E Reversible F Water Leaves E->F H2O is a good leaving group G Anthranilate Ester F->G Deprotonation (Catalyst Regenerated)

Caption: The catalytic cycle of Fischer esterification.

Mitigation Strategies:
  • Use Excess Alcohol: Employing the alcohol as the solvent ensures a large molar excess, pushing the equilibrium towards the product side according to Le Châtelier's principle.

  • Water Removal:

    • Dean-Stark Apparatus: For alcohols that form an azeotrope with water (e.g., butanol), a Dean-Stark trap is highly effective at physically removing water as it forms.

    • Drying Agents: While less common during the reaction itself, ensuring all reagents and glassware are scrupulously dry beforehand is essential.

  • Optimize Catalyst Loading: Insufficient catalyst will result in a slow reaction that may not reach equilibrium in a reasonable time. A typical loading is 3-5 mol% of a strong acid like H₂SO₄.

ParameterRecommended ConditionRationale
Alcohol Molar Ratio >10 equivalents (often used as solvent)Shifts equilibrium towards products.
Catalyst (H₂SO₄) 3-5 mol%Provides sufficient protonation without excessive side reactions.
Temperature Reflux temperature of the alcoholEnsures adequate reaction rate.
Atmosphere Inert (N₂ or Argon)Prevents oxidation of the amine group.

Table 1: Recommended reaction parameters for Fischer esterification of anthranilic acid.

Problem 3: I'm observing a high-boiling or insoluble impurity that I suspect is a dimer.

The formation of amide-linked dimers is a potential side reaction, especially under harsh conditions.

Root Cause Analysis:

The nucleophilic amino group of one anthranilate molecule can attack the electrophilic carbonyl carbon of another ester molecule. This side reaction is generally slower than esterification but can become significant at high temperatures or with very long reaction times.

Impurity Formation: Dimerization

mol1 H₂N-Ar-COOR Methyl Anthranilate (Molecule 1) mol2 H₂N-Ar-COOR Methyl Anthranilate (Molecule 2) mol1:amine->mol2:ester Intermolecular Nucleophilic Attack (High Temp) dimer H₂N-Ar-CO-HN-Ar-COOR Amide-Linked Dimer mol2->dimer

Sources

Optimization

degradation pathways of Propan-2-yl 2-(methylamino)benzoate under stress conditions

Technical Support Center: Propan-2-yl 2-(methylamino)benzoate Degradation Analysis Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the stability testing of Propan-2-yl 2-(met...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Propan-2-yl 2-(methylamino)benzoate Degradation Analysis

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the stability testing of Propan-2-yl 2-(methylamino)benzoate. This guide is designed for researchers, scientists, and drug development professionals engaged in characterizing the degradation pathways of this molecule. Here, we synthesize regulatory principles with chemical insights to provide actionable protocols and troubleshooting advice for your stress testing experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of Propan-2-yl 2-(methylamino)benzoate under stress conditions?

Propan-2-yl 2-(methylamino)benzoate possesses two primary functional groups susceptible to degradation: an isopropyl ester and a secondary aromatic amine. Therefore, the main degradation pathways are:

  • Hydrolysis: The ester linkage can be cleaved under acidic or basic conditions to yield 2-(methylamino)benzoic acid and propan-2-ol.

  • Oxidation: The secondary aromatic amine is prone to oxidation, which can lead to the formation of N-oxides, hydroxylated species on the aromatic ring, and potentially colored polymeric by-products.[1][2]

  • Photodegradation: Aromatic amines and benzoate esters can absorb UV light, making the molecule susceptible to photolytic cleavage and photo-oxidative reactions. Studies on the closely related compound, methyl N-methylanthranilate, have demonstrated significant photodegradation under UVA and sunlight.[3][4]

Q2: Why are forced degradation studies essential for this molecule?

Forced degradation, or stress testing, is a critical component of pharmaceutical development mandated by regulatory bodies like the ICH.[5][6] These studies serve several key purposes:

  • Pathway Elucidation: They help identify the likely degradation products and establish the intrinsic stability of the molecule.[6]

  • Method Validation: The data generated is crucial for developing and validating stability-indicating analytical methods, ensuring the method can accurately separate the parent drug from its degradation products.[7][8]

  • Formulation & Packaging Development: Understanding how the molecule degrades informs decisions on formulation (e.g., pH optimization) and packaging (e.g., protection from light).[5][7]

Q3: What are the standard stress conditions recommended by the ICH Q1A(R2) guideline?

The ICH Q1A(R2) guideline recommends exposing the drug substance to a variety of stress conditions to assess its stability.[9] These typically include:

  • Hydrolysis: Across a wide range of pH values (e.g., pH 2, 7, 9).

  • Oxidation: Using a suitable oxidizing agent (e.g., hydrogen peroxide).

  • Photolysis: As per ICH Q1B, requiring exposure to both cool white fluorescent and near-UV light sources.

  • Thermal: Elevated temperatures, typically in 10°C increments above the accelerated stability testing temperature (e.g., 50°C, 60°C, or higher).[9]

Q4: What analytical techniques are most suitable for analyzing Propan-2-yl 2-(methylamino)benzoate and its degradants?

High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (PDA) or UV detector is the standard technique for separating and quantifying the parent compound and its degradation products. For structural elucidation and identification of unknown degradants, coupling HPLC with a mass spectrometer (LC-MS) is indispensable.[10]

Predicted Degradation Pathways and Mechanisms

Understanding the underlying chemistry is key to anticipating degradation products. The structure of Propan-2-yl 2-(methylamino)benzoate is susceptible to several degradation mechanisms.

Hydrolytic Degradation

The ester functional group is the primary target of hydrolysis.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[11]

  • Base-Promoted Hydrolysis (Saponification): Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that collapses to form a carboxylate salt and the corresponding alcohol.[11][12]

The primary products in both cases are 2-(methylamino)benzoic acid and propan-2-ol .

Oxidative Degradation

The secondary aromatic amine is the most likely site for oxidation.

  • N-Oxidation: The nitrogen atom can be oxidized to form an N-oxide derivative.

  • Ring Hydroxylation: Oxidative attack on the aromatic ring can introduce hydroxyl groups.

  • Coupling/Polymerization: Aromatic amines can undergo oxidative coupling to form dimeric and polymeric structures, which are often highly colored.[1][2] The reaction with hydroxyl radicals can lead to the formation of amine cation radicals, which are key intermediates.[13]

Photolytic Degradation

Molecules containing N-methylanthranilate structures are known to be photolabile.[3]

  • Photodynamic Reactions: Upon absorbing UV radiation, the molecule can be excited to a state where it generates reactive oxygen species (ROS), such as superoxide radicals, which then attack the molecule itself or surrounding components.[3]

  • Direct Photolysis: The absorbed energy can directly lead to bond cleavage, potentially involving Norrish-type reactions or other radical-mediated pathways. Studies on methyl anthranilate show it undergoes direct photolysis under UVC/UVB light, a process accelerated by oxidizing agents.[4][14]

G cluster_conditions Stress Conditions cluster_products Primary Degradation Products Parent Propan-2-yl 2-(methylamino)benzoate AcidBase Acid / Base (Hydrolysis) Oxidation Oxidizing Agent (e.g., H₂O₂) Light UV / Visible Light (Photolysis) HydrolysisProd 2-(methylamino)benzoic Acid + Propan-2-ol AcidBase->HydrolysisProd Ester Cleavage OxidationProd N-Oxides Ring Hydroxylation Products Polymeric Species Oxidation->OxidationProd Amine/Ring Oxidation PhotoProd ROS-mediated Products Radical Adducts Light->PhotoProd Radical Reactions

Caption: Predicted degradation pathways for Propan-2-yl 2-(methylamino)benzoate.

Experimental Design and Protocols

A well-designed stress testing study should aim for a target degradation of 5-20% to ensure that the primary degradation products are formed without being further degraded themselves.[7]

G cluster_stress Apply Stress Conditions start Start: Prepare Stock Solution of Drug Substance hydrolysis Hydrolytic (Acid, Base, Neutral) start->hydrolysis Expose aliquots oxidation Oxidative (H₂O₂ Solution) start->oxidation Expose aliquots thermal Thermal (Elevated Temp) start->thermal Expose aliquots photo Photolytic (ICH Q1B Light Box) start->photo Expose aliquots quench Neutralize/Quench Reaction and Dilute to Target Concentration hydrolysis->quench oxidation->quench thermal->quench photo->quench analysis Analyze Samples via Stability-Indicating HPLC-UV/MS quench->analysis data data analysis->data end End: Elucidate Pathways data->end

Caption: General workflow for a forced degradation study.

Protocol 1: Hydrolytic Stress Testing
  • Preparation: Prepare three sets of solutions of the drug substance (~1 mg/mL) in:

    • 0.1 M Hydrochloric Acid (HCl)

    • Purified Water

    • 0.1 M Sodium Hydroxide (NaOH)

  • Incubation: Place the solutions in a water bath or oven at 60°C. Collect samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Processing: Before analysis, cool the samples to room temperature. Neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.

  • Analysis: Dilute the neutralized samples with the mobile phase to a suitable concentration (e.g., 0.1 mg/mL) and analyze by HPLC.

Causality Note: Using both acid and base targets the two primary mechanisms of ester hydrolysis.[11][15] Neutral conditions serve as a control and can reveal susceptibility to hydrolysis without a catalyst.

Protocol 2: Oxidative Stress Testing
  • Preparation: Prepare a solution of the drug substance (~1 mg/mL) in a suitable solvent (e.g., methanol or water). Add hydrogen peroxide (H₂O₂) to a final concentration of 3%.

  • Incubation: Keep the solution at room temperature, protected from light. Collect samples at time points such as 0, 2, 4, 8, and 24 hours.

  • Sample Processing: No quenching is typically required, but samples should be diluted immediately before injection to minimize further reaction in the autosampler.

  • Analysis: Analyze by HPLC.

Causality Note: 3% H₂O₂ is a standard concentration that effectively simulates oxidative stress without being overly aggressive, allowing for the controlled formation of primary oxidative degradants.

Analytical Method Parameters (Starting Point)
ParameterRecommended SettingRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good hydrophobic retention for the parent compound and a range of potential degradants.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to ensure good peak shape for amine-containing compounds.
Mobile Phase B 0.1% Formic Acid in AcetonitrileA common organic modifier providing good elution strength.
Gradient 10% to 90% B over 30 minutesA broad gradient is essential to elute both polar (e.g., 2-(methylamino)benzoic acid) and non-polar degradants.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CEnsures reproducible retention times.
Detection UV at 254 nm and 320 nm; MS ScanMonitor at multiple wavelengths to detect chromophores that may shift. MS is crucial for identification.

Troubleshooting Guide

Q: My HPLC analysis shows no significant degradation (<5%) after applying stress conditions. What should I do?

  • A: The stress conditions may be too mild. Systematically increase the severity:

    • Increase Duration: Extend the study time (e.g., to 48 or 72 hours).

    • Increase Temperature: For hydrolysis and thermal studies, increase the temperature in 10°C increments (e.g., from 60°C to 70°C).[9]

    • Increase Stressor Concentration: For hydrolysis, move from 0.1 M to 1 M HCl/NaOH. For oxidation, increase H₂O₂ from 3% to 6% or 10%. Self-Validation Check: Always ensure your analytical method is sensitive enough to detect low levels of degradation. Check the limit of quantitation (LOQ) for your primary expected degradants.

Q: The degradation is too fast, and the parent peak disappeared at the first time point. How can I obtain a degradation profile?

  • A: The conditions are too harsh. Reduce the severity to slow the reaction rate:

    • Decrease Temperature: Conduct the study at a lower temperature (e.g., room temperature for hydrolysis or oxidation).

    • Decrease Stressor Concentration: Reduce the molarity of the acid/base or the percentage of H₂O₂.

    • Take Earlier Time Points: Sample at much shorter intervals (e.g., 5, 15, 30, 60 minutes) to capture the initial degradation phase. Expert Insight: The goal is to understand the pathway, not to completely destroy the molecule. A controlled, gradual degradation provides the most useful information.

Q: I see many new peaks in my chromatogram. How do I confirm they are true degradation products?

  • A: It is crucial to distinguish degradants from artifacts.

    • Analyze a Blank: Prepare a "blank" solution containing only the stressor (e.g., HCl in water) and the formulation excipients (if applicable), but without the drug substance. Subject it to the same stress conditions. Any peaks appearing in the blank are not related to the drug.

    • Use Mass Spectrometry: An LC-MS analysis is the most definitive tool. Degradation products should have masses that are logically derived from the parent molecule (e.g., loss of the isopropyl group, addition of oxygen).

    • Peak Purity Analysis: Use a PDA detector to assess peak purity. A non-homogenous peak may indicate co-elution of a degradant with the parent peak or another impurity.

Q: How do I perform a mass balance calculation, and why is it important?

  • A: Mass balance is an essential part of a forced degradation study to ensure all major degradation products have been accounted for.

    • Calculation: The sum of the assay value of the parent drug and the percentage of all quantified degradation products should ideally be between 95% and 105%.

    • Significance: A poor mass balance (<95%) suggests potential issues such as:

      • Formation of non-UV active or poorly UV-active degradants.

      • Formation of volatile degradation products (like propan-2-ol) that are not detected by HPLC.

      • Adsorption of the drug or degradants onto the container surface. Troubleshooting Poor Mass Balance: Change the detection wavelength or use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). Use GC-MS to look for volatile products.

Summary of Potential Degradation Products

Stress ConditionMajor Degradation ProductsPrimary Mechanism
Acidic Hydrolysis 2-(methylamino)benzoic acid, Propan-2-olAcid-catalyzed ester cleavage
Basic Hydrolysis 2-(methylamino)benzoate (salt), Propan-2-olBase-promoted ester cleavage (saponification)
Oxidation (H₂O₂) N-oxide derivatives, Ring-hydroxylated speciesOxidation of the secondary aromatic amine and aromatic ring
Photolysis ROS-mediated products, Radical adductsPhotodynamic reactions and/or direct photolytic cleavage
Thermal Similar to hydrolytic/oxidative products, but potentially different ratiosAcceleration of ambient hydrolytic and oxidative processes

References

  • Sharp Services. (n.d.). Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability.
  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Merck. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • ResolveMass Laboratories Inc. (2025, August 14). Forced Degradation Testing in Pharma.
  • Wang, Z., et al. (n.d.). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. PNAS.
  • Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmacy and Pharmaceutical Sciences.
  • Teixeira, J., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports.
  • D'Acunzo, F., et al. (n.d.). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Molecules.
  • Vaidyanathan, V. G., & Oriel, P. (2000). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. Applied and Environmental Microbiology.
  • LibreTexts Chemistry. (2020, May 30). Ester Chemistry.
  • ICH. (2003, February 6). Q1A(R2) Stability Testing of New Drug Substances and Products.
  • SSERC. (n.d.). Hydrolysis of ethyl benzoate.
  • Scribd. (n.d.). Hydrolysis Kinetics of Benzoate Esters.
  • Dwivedi, A., et al. (2022). UVR-induced phototoxicity mechanism of methyl N-methylanthranilate in human keratinocyte cell line. Toxicology in Vitro.
  • ResearchGate. (2025, August 7). A new approach for the degradation of high concentration of aromatic amine by heterocatalytic Fenton oxidation: Kinetic and spectroscopic studies.
  • RSC Publishing. (n.d.). A quantitative assessment of the production of ˙OH and additional oxidants in the dark Fenton reaction: Fenton degradation of aromatic amines.
  • Rao, P. S., & Hayon, E. (n.d.). Oxidation of aromatic amines and diamines by hydroxyl radicals. Formation and ionization constants of amine cation radicals in water. The Journal of Physical Chemistry.
  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
  • SCCP. (2006, December 19). OPINION ON METHYL-N-METHYLANTHRANILATE.
  • Scribd. (n.d.). ICH Guidelines For Stability Testing of New Drug Substance and Drug Products.
  • Vione, D., et al. (2017). Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H2O2/UV: Effect of Inorganic Anions and Derived Radicals. Molecules.
  • ICH. (2006, June 2). Q3B(R2) Impurities in New Drug Products.
  • Vione, D., et al. (2017, April 12). Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H₂O₂/UV: Effect of Inorganic Anions and Derived Radicals. PubMed.
  • European Commission. (2011, March 3). Opinion of the Scientific Committee on Consumer Safety on methyl-N-methylanthranilate.
  • Science.gov. (n.d.). benzoate degradation pathway: Topics.
  • Eawag-BBD. (n.d.). Benzoate Degradation Pathway.
  • Dubey, S., et al. (2018). Impurity Profiling and Drug Characterization: Backdrop and Approach. Indo American Journal of Pharmaceutical Sciences.

Sources

Troubleshooting

Technical Support Center: A Researcher's Guide to Preserving Propan-2-yl 2-(methylamino)benzoate Integrity During Experimental Workup

Welcome to our dedicated technical support center. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with Propan-2-yl 2-(methylamino)benzoate and encountering...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with Propan-2-yl 2-(methylamino)benzoate and encountering challenges with its stability, particularly hydrolysis, during the crucial workup phase of their experiments. We will delve into the underlying chemical principles governing the stability of this molecule and provide actionable, field-tested troubleshooting strategies to maximize your yield and purity.

Frequently Asked Questions (FAQs): Troubleshooting Hydrolysis of Propan-2-yl 2-(methylamino)benzoate

Q1: I'm experiencing low yields of Propan-2-yl 2-(methylamino)benzoate after my reaction workup. I suspect hydrolysis. What's happening at a molecular level?

A1: Your suspicion is likely correct. Propan-2-yl 2-(methylamino)benzoate possesses two key functional groups that dictate its behavior during workup: an isopropyl ester and a secondary aromatic amine (N-methylaniline derivative). The primary cause of yield loss during workup is the hydrolysis of the ester bond, which reverts the molecule back to 2-(methylamino)benzoic acid and propan-2-ol.[1] This reaction is catalyzed by both acidic and basic conditions, which are common in standard workup procedures.

The unique challenge with this molecule is the presence of the basic methylamino group. This group can be protonated under acidic conditions, forming a water-soluble ammonium salt, or exist as the free base under neutral to basic conditions. The pH of your aqueous wash solutions will therefore determine not only the rate of ester hydrolysis but also the solubility of your compound, creating a delicate balance that must be carefully managed.

Q2: What is the estimated pKa of the methylamino group, and why is it so important for the workup?

This pKa value is the pivot point for your workup strategy.

  • At a pH below ~4.5 , the methylamino group will be predominantly protonated (-NH2(CH3)+). This makes the molecule significantly more soluble in the aqueous phase, leading to potential loss of product into the aqueous washes and an increased risk of acid-catalyzed hydrolysis.

  • At a pH above ~5.5 , the methylamino group will be in its neutral, free base form (-NH(CH3)). This form is less polar and preferentially soluble in organic solvents, which is ideal for extraction. However, as the pH increases, the risk of base-catalyzed hydrolysis of the ester group rises dramatically.

The following diagram illustrates the pH-dependent forms of your molecule:

digraph "pH_Dependent_Species" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, size="7.6,4", dpi=100]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

pH-dependent forms of the target molecule.

Q3: My standard workup involves a wash with sodium bicarbonate solution to neutralize the acid catalyst. Is this causing the hydrolysis?

A3: A wash with a weak base like sodium bicarbonate (NaHCO3) or sodium carbonate (Na2CO3) is a standard and necessary step to remove acid catalysts (e.g., H2SO4) from the reaction mixture. However, it is a critical control point where hydrolysis can occur. A saturated sodium bicarbonate solution has a pH of approximately 8.3. While this is considered a mild base, it can still promote the hydrolysis of sensitive esters, especially with prolonged contact time or at elevated temperatures. The key is to perform this step efficiently and under conditions that minimize the rate of hydrolysis.

Q4: How can I optimize my workup to prevent hydrolysis and maximize my yield?

A4: The optimal workup strategy for Propan-2-yl 2-(methylamino)benzoate is a balancing act between neutralizing the acid catalyst, removing water-soluble impurities, and keeping your product in the organic phase while minimizing its exposure to hydrolytic conditions. Here is a step-by-step troubleshooting guide and optimized protocol:

Troubleshooting and Optimization Guide

Symptom Potential Cause Recommended Action
Low overall yield, starting material present in crude NMR. Incomplete reaction or significant hydrolysis.Confirm reaction completion by TLC or LC-MS before starting workup. If the reaction is complete, focus on optimizing the workup to minimize hydrolysis.
Product lost to aqueous layers. Protonation of the methylamino group.Ensure the pH of all aqueous washes is maintained between 7.0 and 8.0. Avoid acidic washes.
Significant amount of 2-(methylamino)benzoic acid in crude product. Base-catalyzed hydrolysis during neutralization.Use ice-cold, saturated sodium bicarbonate solution for the wash. Minimize the contact time between the organic and aqueous layers. Avoid stronger bases like NaOH or KOH.

Optimized Workup Protocol

This protocol is designed to mitigate the risks of hydrolysis by carefully controlling temperature, pH, and exposure time to aqueous solutions.

  • Cool the Reaction Mixture: Before workup, cool the reaction vessel to room temperature, and then preferably to 0-5 °C in an ice bath. This will significantly slow the rate of any potential hydrolysis.

  • Quench with Ice-Cold Water (Optional, with caution): If your reaction is highly concentrated with acid, you may consider a very rapid quench by adding the reaction mixture to a biphasic mixture of your extraction solvent and ice-cold water, with vigorous stirring.

  • Neutralization with Weak Base:

    • Dilute the reaction mixture with a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

    • Transfer the organic solution to a separatory funnel.

    • Wash the organic layer with ice-cold, saturated sodium bicarbonate (NaHCO3) solution . Add the bicarbonate solution in portions and vent the separatory funnel frequently to release any CO2 gas that evolves.

    • Check the pH of the aqueous layer after each wash using pH paper. Continue washing until the aqueous layer is neutral to slightly basic (pH 7-8). Do not exceed a pH of 8.5.

    • Crucially, minimize the time the layers are in contact. Shake gently but thoroughly for a short period (e.g., 30-60 seconds) and then allow the layers to separate promptly.

  • Brine Wash: Wash the organic layer with ice-cold, saturated sodium chloride (brine) solution. This helps to remove residual water and water-soluble impurities from the organic phase.

  • Drying: Separate the organic layer and dry it thoroughly over an anhydrous drying agent such as sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure.

The following workflow diagram visualizes this optimized workup procedure:

digraph "Optimized_Workup_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.4, size="7.6,6", dpi=100]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Optimized workup workflow for minimizing hydrolysis.

By implementing these carefully controlled workup procedures, you can significantly reduce the hydrolytic decomposition of Propan-2-yl 2-(methylamino)benzoate, leading to improved yields and higher purity of your final product.

References

  • Yildiz, A., & Kaya, Y. (2021). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science, 10(2), 1831-1837.
  • Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry, 80(4‐5), 1110-1114.
  • BenchChem. (n.d.).
  • Chemistry Steps. (n.d.). Basicity of Amines.
  • LibreTexts. (2021, August 15). 23.1: Relative Basicity of Amines and Other Compounds.
  • PeerJ. (2016). Prediction of pKa values using the PM6 semiempirical method.
  • Fiveable. (n.d.). Basicity of amines | Organic Chemistry II Class Notes.
  • LibreTexts. (2021, August 15). 24.3: Basicity of Amines.
  • PubChem. (n.d.).
  • Scholaris. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN) Models.
  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods.
  • ResearchGate. (n.d.). (PDF) Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods.
  • PubChem. (n.d.). N-Methylanthranilic acid.
  • CymitQuimica. (n.d.). CAS 119-68-6: N-methylanthranilic acid.
  • PubChemLite. (n.d.). N-methylanthranilic acid (C8H9NO2).
  • SIELC Technologies. (n.d.).
  • ChemBK. (n.d.).
  • BOC Sciences. (n.d.). Propan-2-yl 2-(methylamino)
  • ChemicalBook. (n.d.). N-METHYLANTHRANILIC ACID | 119-68-6.
  • AA Blocks. (n.d.). 1859495-52-5 | methyl 2-(methylamino)-5-(propan-2-yl)
  • PubChem. (n.d.). 2-(Methylamino)
  • Chemguide. (n.d.). hydrolysis of esters.
  • MedKoo. (n.d.). Isopropyl benzoate (Propan-2-yl benzoate) | Inducer for Phloroglucinol Synthesis.
  • Google Patents. (n.d.). US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof.
  • European Patent Office. (n.d.). EP 0474096 B2 - Method for extracting amino acid ester.
  • ResearchGate. (n.d.). The basic hydrolysis of amino acid esters | Request PDF.
  • PMC. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters.
  • LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis.
  • Slideshare. (n.d.). Protection for carboxylic group & Protection for the Amino group | PPTX.
  • YouTube. (2020, March 22). Acid-Base Extraction Tutorial.
  • Journal of the Chemical Society, Dalton Transactions. (n.d.). Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt(III). Part II.
  • NIH. (n.d.).
  • NIH. (2017, July 21). Highly efficient enantioselective liquid–liquid extraction of 1,2-amino-alcohols using SPINOL based phosphoric acid hosts.
  • CHIMIA. (n.d.). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities.
  • EvitaChem. (n.d.). Buy Ethyl 2-(methylamino)
  • SciSpace. (n.d.). Amino Acid-Protecting Groups.
  • Organic Chemistry Data. (n.d.).
  • LibreTexts. (2019, November 18). 7.
  • Ibis Scientific, LLC. (n.d.). The Impact of pH on Chemical Stability in Lab Experiments.
  • Reddit. (n.d.). Why neutralizing amino acids decreases their solubility (makes sense to me) but neutralizing acidic compounds (​​​​​​​​​​​​​​​​​​​​​Sebacic acid) with a weak base have the opposite effect?.
  • ResearchGate. (n.d.). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.
  • Quora. (n.d.). Is the solubility of amino acids affected by their pH levels?.
  • Quora. (n.d.). Can weak acids be neutralized by a strong base or vice versa (not just by adding hydrochloric acid)? If so, why does this happen? What will be the products of such reactions?.
  • YouTube. (2020, November 7). Neutralization reactions for carboxylic acids and amines.
  • NIST WebBook. (n.d.). Benzoic acid, 2-(methylamino)-, methyl ester.
  • Tiei. (n.d.). Amino Acid Extraction Process,Liquid-liquid Centrifugal Extraction Method.
  • MDPI. (n.d.).
  • Khan Academy. (n.d.). Weak acid–strong base reactions (video).
  • ACS Publications. (2023, October 30). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film | Journal of the American Society for Mass Spectrometry.
  • Organic Chemistry Portal. (n.d.).
  • NIH. (n.d.).

Sources

Optimization

Technical Support Center: Catalyst Selection for Efficient Synthesis of Isopropyl N-Methylanthranilate

Welcome to the technical support center for the synthesis of isopropyl N-methylanthranilate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insigh...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of isopropyl N-methylanthranilate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting for this important synthesis. Isopropyl N-methylanthranilate is a key intermediate in the production of various bioactive compounds, including acridone alkaloids with anticancer properties and antinociceptive alkaloids.[1] This resource aims to explain the causality behind experimental choices and provide self-validating protocols to ensure reliable and efficient synthesis.

Core Principles of Catalyst Selection

The synthesis of isopropyl N-methylanthranilate from N-methylanthranilic acid and isopropanol is fundamentally an esterification reaction. The choice of catalyst is critical for controlling reaction kinetics, product selectivity, and overall process efficiency.[2] Catalysts accelerate the reaction, which is typically slow at room temperature, by enhancing the electrophilicity of the carbonyl carbon on the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.[2]

Catalyst Categories

There are three main categories of catalysts applicable to this synthesis:

  • Homogeneous Acid Catalysts: These are acids that are in the same phase as the reactants, typically liquids. Common examples include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[3]

  • Heterogeneous Acid Catalysts: These are solid acid catalysts that are in a different phase from the reactants. This category includes materials like acidic resins (e.g., sulfonic resins) and metal oxides.[2][3]

  • Enzymatic Catalysts (Biocatalysts): These are enzymes, most commonly lipases, that can catalyze esterification under mild conditions.[2][4]

The selection of the most appropriate catalyst depends on several factors including desired reaction rate, temperature sensitivity of the reactants and products, ease of separation, and environmental considerations.

Reaction Mechanism: Fischer-Speier Esterification

The acid-catalyzed esterification of a carboxylic acid with an alcohol is known as the Fischer-Speier esterification.[5] This is a reversible equilibrium reaction.[5][6][7][8] The mechanism involves several key steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the N-methylanthranilic acid, making the carbonyl carbon more electrophilic.[4][7][8][9][10]

  • Nucleophilic Attack by the Alcohol: The isopropanol molecule, acting as a nucleophile, attacks the activated carbonyl carbon.[5][10]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[7]

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.[7]

  • Deprotonation: The catalyst is regenerated by the removal of a proton from the protonated ester, yielding the final product, isopropyl N-methylanthranilate.[7][10]

// Nodes Reactants [label="N-Methylanthranilic Acid +\nIsopropanol", fillcolor="#F1F3F4", fontcolor="#202124"]; Protonation [label="Protonation of\nCarbonyl Oxygen", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Activated_Acid [label="Activated Carboxylic Acid\n(Protonated Carbonyl)", fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleophilic_Attack [label="Nucleophilic Attack\nby Isopropanol", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tetrahedral_Intermediate [label="Tetrahedral Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Proton_Transfer [label="Proton Transfer", fillcolor="#FBBC05", fontcolor="#202124"]; Water_Elimination [label="Elimination of Water", fillcolor="#34A853", fontcolor="#FFFFFF"]; Protonated_Ester [label="Protonated Ester", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotonation [label="Deprotonation", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Product [label="Isopropyl N-Methylanthranilate +\nWater", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Reactants -> Protonation [label="H+ (Catalyst)"]; Protonation -> Activated_Acid; Activated_Acid -> Nucleophilic_Attack; Nucleophilic_Attack -> Tetrahedral_Intermediate; Tetrahedral_Intermediate -> Proton_Transfer; Proton_Transfer -> Water_Elimination; Water_Elimination -> Protonated_Ester; Protonated_Ester -> Deprotonation; Deprotonation -> Product [label="-H+ (Catalyst\nRegeneration)"]; } enddot Caption: Fischer-Speier Esterification Workflow

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of isopropyl N-methylanthranilate and provides practical solutions.

Q1: My reaction is very slow and the yield of isopropyl N-methylanthranilate is low. What are the likely causes and how can I improve it?

A1: Low yield in Fischer esterification is a common problem stemming from the reversible nature of the reaction and other factors. [6]

  • Equilibrium Limitations: The reaction between N-methylanthranilic acid and isopropanol exists in an equilibrium with the ester and water.[6] To drive the reaction towards the product side, you can:

    • Use an Excess of a Reactant: Employing a large excess of isopropanol can shift the equilibrium to favor the formation of the ester.[5][6][8][9]

    • Remove Water: Water is a byproduct, and its removal will push the equilibrium forward.[5][6][7][8][9] This can be achieved using a Dean-Stark apparatus during reflux or by adding a dehydrating agent.[7] Concentrated sulfuric acid not only acts as a catalyst but also as a dehydrating agent.[11]

  • Inefficient Catalysis: An insufficient amount of catalyst or a deactivated catalyst will lead to a slow reaction rate.[6]

    • Catalyst Loading: Ensure you are using the correct catalytic amount. For homogeneous catalysts like sulfuric acid, even small amounts are effective.[11] For heterogeneous catalysts, consult the manufacturer's recommendations for the optimal loading.

    • Catalyst Choice: If a mild catalyst is not providing a sufficient reaction rate, consider switching to a stronger acid catalyst like sulfuric acid.

  • Suboptimal Temperature: The reaction temperature is crucial.[6]

    • Too Low: The reaction will be slow. Esterification reactions are often carried out at temperatures near the boiling point of the alcohol.[11]

    • Too High: This can lead to side reactions, such as the dehydration of isopropanol, or decomposition of the product.

  • Steric Hindrance: While less of an issue with isopropanol compared to bulkier alcohols, steric hindrance can slow down the reaction.[6] Ensuring adequate reaction time and optimal temperature can help overcome this.

Q2: I'm observing the formation of byproducts. What are they and how can I minimize them?

A2: Side reactions can compete with the desired esterification, reducing the yield and complicating purification.

  • Dehydration of Isopropanol: In the presence of a strong acid catalyst and heat, isopropanol can undergo dehydration to form propene. This is more likely with secondary alcohols like isopropanol. Using milder reaction conditions (lower temperature, less aggressive catalyst) can help minimize this.

  • Ether Formation: At higher temperatures, two molecules of isopropanol can react to form diisopropyl ether, especially with a strong acid catalyst like sulfuric acid.[12] Again, controlling the temperature is key.

  • Over-methylation: If the synthesis route involves the methylation of an anthranilate precursor, over-methylation can occur, leading to the formation of quaternary ammonium salts.[1] Careful control of the methylating agent stoichiometry is crucial.

Q3: The purification of my final product is difficult. What are the best practices for isolating pure isopropyl N-methylanthranilate?

A3: Proper workup and purification are essential for obtaining a high-purity product.

  • Neutralization: After the reaction is complete, the acidic catalyst must be neutralized. This is typically done by washing the reaction mixture with a weak base, such as a saturated sodium bicarbonate solution.[13]

  • Extraction: The ester can be extracted from the aqueous layer using an organic solvent like ethyl acetate or diethyl ether.

  • Washing: The organic layer should be washed with water to remove any remaining salts and water-soluble impurities, followed by a wash with brine (saturated NaCl solution) to aid in the removal of water.

  • Drying: The organic layer should be dried over an anhydrous drying agent, such as anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: The solvent can be removed under reduced pressure using a rotary evaporator.

  • Distillation: The final purification of the crude ester is typically achieved by vacuum distillation.[14]

Q4: Which type of catalyst is best for my application: homogeneous, heterogeneous, or enzymatic?

A4: The "best" catalyst depends on your specific experimental needs and priorities.

Catalyst TypeAdvantagesDisadvantagesBest Suited For
Homogeneous Acid High reaction rates, inexpensive.[3]Difficult to separate from the reaction mixture, can cause corrosion.[3]Large-scale industrial synthesis where cost is a primary factor.
Heterogeneous Acid Easily separated by filtration, reusable, often less corrosive.[2][3]Can have lower activity than homogeneous catalysts, potential for mass transfer limitations.[2][3]Greener synthesis, applications where catalyst recycling is desired.
Enzymatic (Lipases) High selectivity, operates under mild conditions, environmentally friendly.[2][4]More expensive, can be sensitive to reaction conditions (pH, temperature), slower reaction rates.[2][4]Synthesis of high-value, sensitive compounds; applications requiring high chemo- and regioselectivity.
Q5: Can I use a transesterification approach to synthesize isopropyl N-methylanthranilate?

A5: Yes, transesterification is a viable alternative.

Transesterification involves reacting an ester (e.g., methyl N-methylanthranilate) with an alcohol (isopropanol) in the presence of a catalyst to exchange the alkoxy group.[15] This method can be advantageous if methyl N-methylanthranilate is a more readily available starting material. Both acid and base catalysts can be used for transesterification.[16] However, with base catalysts, intermolecular condensation of the anthranilate ester can lead to byproduct formation.[12]

// Nodes Start [label="Methyl N-methylanthranilate +\nIsopropanol", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalysis [label="Acid or Base\nCatalysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Tetrahedral Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Alcohol_Exchange [label="Exchange of\nAlkoxy Group", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Isopropyl N-Methylanthranilate +\nMethanol", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Catalysis; Catalysis -> Intermediate; Intermediate -> Alcohol_Exchange; Alcohol_Exchange -> Product; } enddot Caption: Transesterification for Isopropyl N-Methylanthranilate Synthesis

Experimental Protocols

Protocol 1: Homogeneous Acid-Catalyzed Esterification

This protocol describes a standard laboratory procedure for the synthesis of isopropyl N-methylanthranilate using sulfuric acid as a catalyst.

Materials:

  • N-methylanthranilic acid

  • Isopropanol (anhydrous)

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark trap (optional)

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • To a round-bottom flask, add N-methylanthranilic acid (1 equivalent) and an excess of isopropanol (e.g., 5-10 equivalents).

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the mixture while stirring.

  • Set up the apparatus for reflux (with a Dean-Stark trap if desired to remove water).

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain pure isopropyl N-methylanthranilate.

Protocol 2: Heterogeneous Acid-Catalyzed Esterification

This protocol utilizes a solid acid catalyst, which simplifies the workup procedure.

Materials:

  • N-methylanthranilic acid

  • Isopropanol (anhydrous)

  • Heterogeneous acid catalyst (e.g., Amberlyst-15, Nafion NR-50)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate with heating

  • Filtration apparatus

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • To a round-bottom flask, add N-methylanthranilic acid (1 equivalent), isopropanol (excess, e.g., 5-10 equivalents), and the heterogeneous acid catalyst (e.g., 10-20 wt% relative to the carboxylic acid).

  • Set up the apparatus for reflux.

  • Heat the mixture to reflux with vigorous stirring and maintain for several hours, monitoring the reaction progress.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the catalyst by filtration, washing the catalyst with a small amount of ethyl acetate.

  • Combine the filtrate and washings and remove the solvent and excess isopropanol using a rotary evaporator.

  • Purify the crude product by vacuum distillation.

References

  • What Is The Role Of A Catalyst In The Esterification Process? - Chemistry For Everyone. (2025).
  • Esterification and Catalysis - EasyChem Australia. (n.d.).
  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC. (n.d.).
  • Production of Sustainable Biochemicals by Means of Esterification Reaction and Heterogeneous Acid Catalysts - MDPI. (n.d.).
  • Technical Support Center: Troubleshooting Ester Synthesis - Benchchem. (n.d.).
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16).
  • Esterification Lab Answers. (n.d.).
  • Fischer Esterification - Chemistry Steps. (n.d.).
  • Fischer Esterification - Organic Chemistry Portal. (n.d.).
  • Fischer Esterification - Chemistry LibreTexts. (2023, January 22).
  • Fermentative N-Methylanthranilate Production by Engineered Corynebacterium glutamicum. (2020, June 8).
  • Fischer esterification reaction - BYJU'S. (n.d.).
  • Esterification not Working (Separation) : r/OrganicChemistry - Reddit. (2024, February 15).
  • Process for the preparation of methyl n-methylanthranilate - Google Patents. (n.d.).
  • Ester synthesis by transesterification - Organic Chemistry Portal. (n.d.).
  • ESTERIFICATION AND TRANSESTERIFICATION ASSISTED BY MICROWAVES OF CRUDE PALM OIL. HOMOGENEOUS CATALYSIS. (n.d.).
  • US4135050A - Process for preparing anthranilic acid esters - Google Patents. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Anthranilate Esters in Fragrance Applications: Propan-2-yl 2-(methylamino)benzoate vs. Methyl Anthranilate

This guide provides an in-depth technical comparison of two closely related fragrance ingredients: Propan-2-yl 2-(methylamino)benzoate (commonly known as Isopropyl N-methylanthranilate) and Methyl Anthranilate. Designed...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of two closely related fragrance ingredients: Propan-2-yl 2-(methylamino)benzoate (commonly known as Isopropyl N-methylanthranilate) and Methyl Anthranilate. Designed for researchers, perfumers, and formulation scientists, this document elucidates the critical differences in their olfactive profiles, physicochemical properties, performance in application, and regulatory considerations. We will explore the underlying chemical principles that dictate their behavior and provide standardized protocols for their evaluation, enabling informed selection for specific fragrance development challenges.

Introduction: A Tale of Two Esters

Methyl Anthranilate (MA) is a foundational ingredient in the perfumer's palette, celebrated for its vibrant, fruity-floral character reminiscent of Concord grapes and orange blossom.[1][2] It is a naturally occurring ester of anthranilic acid, found in numerous essential oils like neroli and jasmine.[3] Its structural variant, Propan-2-yl 2-(methylamino)benzoate or Isopropyl N-methylanthranilate (IMA), represents a synthetic modification. IMA features two key structural changes: an N-methylation on the amino group and the substitution of a methyl ester with a bulkier isopropyl ester.

These seemingly minor alterations have profound consequences on every aspect of the molecule's performance, from its scent profile to its reactivity and safety. This guide will dissect these differences to provide a clear framework for their application.

G cluster_MA Methyl Anthranilate (MA) cluster_IMA Propan-2-yl 2-(methylamino)benzoate (IMA) ma_img ma_label C₈H₉NO₂ MW: 151.16 g/mol CAS: 134-20-3 ima_img ima_label C₁₁H₁₅NO₂ MW: 193.24 g/mol (No CAS assigned)

Caption: Molecular structures of Methyl Anthranilate and Isopropyl N-methylanthranilate.

Section 1: Olfactive Profile Analysis

The primary distinction between MA and IMA lies in their scent. While both belong to the narcotic, floral-fruity family, the N-methylation and isopropyl group significantly shift the character of IMA towards a deeper, more complex profile.

Methyl Anthranilate (MA): Possesses a powerful and diffusive top-to-middle note character. Its profile is dominated by a sweet, unmistakable Concord grape note, intertwined with the heady floralcy of orange blossom and neroli.[2][4] At lower concentrations, it imparts a sweet, fruity, and berry-like nuance.[1] Its simplicity and potency make it a workhorse for building bright white floral and fruity accords.[5]

Propan-2-yl 2-(methylamino)benzoate (IMA): The odor profile for IMA is less documented due to its more specialized use. However, by referencing its close analogue, Methyl N-methylanthranilate (DMA), we can infer its character. DMA is described as having a musty-floral, sweet, and heavy odor, with orange-blossom and mandarin-peel characteristics and winey, fruity undertones.[6] The N-methylation removes the sharp "grape" top note of MA, replacing it with a deeper, more rounded sweetness and a noticeable musky quality. The larger isopropyl group in IMA is expected to further reduce volatility, making it a heavier, longer-lasting middle-to-base note with a potentially richer, more complex floral character than its methyl counterpart.

Comparative Olfactive Descriptors
FeatureMethyl Anthranilate (MA)Propan-2-yl 2-(methylamino)benzoate (IMA) (Inferred)
Primary Character Fruity (Concord Grape), Floral (Orange Blossom)[1][2]Floral (Orange Blossom, Mandarin), Musky, Sweet[6]
Sub-notes Sweet, Narcotic, Musty, Berry[1][4]Heavy, Winey, Fruity, Damascone-like
Volatility / Impact High Impact, Top-to-Middle NoteModerate Impact, Middle-to-Base Note
Longevity > 24 hours on smelling strip[2]Expected > 48 hours due to higher molecular weight
Experimental Protocol 1: Gas Chromatography-Olfactometry (GC-O) Analysis

To precisely define and compare the odor profiles, Gas Chromatography-Olfactometry (GC-O) is the preferred method. This technique separates the volatile compounds and delivers the effluent to a human assessor, who acts as a highly sensitive detector.[7]

Objective: To identify and characterize the individual odor-active components and nuances of MA and IMA.

Methodology:

  • Sample Preparation: Prepare 1% solutions of both MA and IMA in high-purity ethanol.

  • GC Instrumentation:

    • Injector: Split/splitless inlet, 250°C.

    • Column: A non-polar column (e.g., DB-5, 30m x 0.25mm x 0.25µm) is suitable for initial screening. A polar column (e.g., DB-Wax) can also be used to alter elution order and resolve co-eluting peaks.

    • Oven Program: Start at 50°C, hold for 2 min, ramp at 8°C/min to 280°C, hold for 10 min.

    • Effluent Splitter: At the end of the column, split the effluent 1:1 between a Flame Ionization Detector (FID) and the olfactometry port.

  • Olfactometry Port (ODP):

    • The transfer line to the ODP should be heated (e.g., 250°C) to prevent condensation.[8]

    • Humidified air should be mixed with the effluent at the port to prevent nasal dehydration of the assessor.

  • Assessment:

    • A panel of at least three trained sensory assessors should be used.

    • Assessors sniff the ODP output throughout the GC run and record the time, intensity, and description of every odor event perceived.

  • Data Analysis: Correlate the retention times of odor events with the peaks on the FID chromatogram. This allows for the assignment of specific odor descriptors to the parent molecules and any minor impurities.

Caption: Experimental workflow for Gas Chromatography-Olfactometry (GC-O) analysis.

Section 2: Physicochemical Properties & Fragrance Performance

The volatility, solubility, and polarity of a fragrance molecule dictate its diffusion from a surface (e.g., skin, fabric) and its substantivity, or longevity. The structural differences between MA and IMA lead to predictable changes in these key properties.

PropertyMethyl Anthranilate (MA)Propan-2-yl 2-(methylamino)benzoate (IMA)Implication for Fragrance
Molecular Weight ( g/mol ) 151.16[9]193.24[10]Higher MW generally leads to lower volatility and increased longevity.
Boiling Point (°C) 256[9]Est. > 275Higher boiling point indicates lower volatility.
Vapor Pressure (mmHg @ 25°C) ~0.006 (est.)[5]Est. < 0.006Lower vapor pressure results in slower evaporation and greater substantivity.
logP (Octanol/Water Partition) 1.88[11]3.1 (predicted)[10]Higher logP indicates greater oil-solubility (lipophilicity), which can improve substantivity on skin and performance in lipid-based formulations.

Expertise & Causality:

  • Volatility: IMA, with its higher molecular weight and larger isopropyl group, is inherently less volatile than MA. This translates to a slower evaporation rate, making it a more tenacious mid-to-base note, whereas MA functions more as a diffusive top-to-mid note.

  • Substantivity: The predicted logP of IMA is significantly higher than that of MA. This increased lipophilicity suggests IMA will have a greater affinity for the lipids on the skin's surface and for oily or waxy product bases, leading to enhanced longevity and substantivity in many applications.

Section 3: Performance & Stability in Formulation

A fragrance ingredient's utility is critically dependent on its stability within a product base. Here, the differences between the primary amine of MA and the secondary amine of IMA are paramount, particularly concerning color stability.

Color Stability: The Schiff Base Reaction

One of the most significant performance limitations of Methyl Anthranilate is its tendency to cause discoloration in products containing aldehydes.[3] MA contains a primary aromatic amine (-NH₂) which readily reacts with the carbonyl group of an aldehyde to form a C=N double bond, creating a highly colored compound known as a Schiff base or imine.[9][12] This reaction is responsible for the yellowing or browning of many perfumes over time. A classic example is the formation of Aurantiol from MA and hydroxycitronellal.[13]

In stark contrast, IMA possesses a secondary amine (-NHCH₃). Secondary amines cannot form stable imines with aldehydes under typical fragrance conditions because there is no second proton on the nitrogen to be eliminated as water. This fundamental mechanistic difference makes IMA vastly superior in terms of color stability when formulated with aldehydic materials.

G Comparison of Aldehyde Reactivity cluster_ma Methyl Anthranilate (Primary Amine) cluster_ima Isopropyl N-methylanthranilate (Secondary Amine) MA R-NH₂ Schiff R-N=CH-R' (Colored Schiff Base) MA->Schiff + Aldehyde Aldehyde1 R'-CHO Aldehyde1->Schiff IMA R-NH-CH₃ NoRxn No Stable Schiff Base (No Discoloration) IMA->NoRxn + Aldehyde Aldehyde2 R'-CHO Aldehyde2->NoRxn

Caption: Reactivity of primary vs. secondary amines with aldehydes in fragrance.

Chemical & Photochemical Stability
  • Hydrolytic Stability: The stability of the ester bond to hydrolysis can be influenced by pH and enzymatic activity. While methyl esters are often relatively stable, the increased steric hindrance provided by the isopropyl group in IMA may offer slightly enhanced protection against hydrolysis compared to the methyl ester of MA, particularly in enzymatic conditions.[3][4]

  • Photostability: The N-methylated anthranilate structure is known to have significant phototoxic potential.[6] Upon exposure to UVA radiation, Methyl N-methylanthranilate can generate reactive oxygen species (ROS) that lead to cellular damage.[14] This has led to strict regulatory limits on its use in leave-on products exposed to light.[11][15] While MA itself is considered photostable, the N-methylation of IMA makes it susceptible to this photochemical pathway. Therefore, IMA should not be used in sun care products or leave-on applications intended for sun-exposed skin.

Experimental Protocol 2: Comparative Stability in a Lotion Base

Objective: To compare the color and chemical stability of MA and IMA in a representative cosmetic emulsion over time under accelerated aging conditions.

Methodology:

  • Base Formulation: Prepare a simple oil-in-water lotion base containing a common fragrance aldehyde (e.g., 0.1% Aldehyde C-10).

  • Sample Preparation:

    • Control: Lotion base with 0.1% Aldehyde C-10 only.

    • Sample MA: Add 0.5% Methyl Anthranilate to the control base.

    • Sample IMA: Add 0.5% Isopropyl N-methylanthranilate to the control base.

  • Aging Conditions: Store aliquots of each sample under the following conditions for 8 weeks:

    • 40°C oven (accelerated thermal stress).

    • Cycle chamber (e.g., 4°C to 40°C cycles) to test emulsion stability.

    • Window with natural daylight exposure (to assess photostability/discoloration).

  • Analysis (at T=0, 2, 4, 8 weeks):

    • Colorimetry: Measure the color of each sample using a spectrophotometer (e.g., Hunter Lab* color space) to quantify discoloration.

    • pH Measurement: Monitor for any drift in pH.

    • GC-MS Analysis: Extract the fragrance from the lotion using a suitable solvent (e.g., hexane/ethanol). Analyze by GC-MS to quantify the remaining percentage of the parent anthranilate and identify any degradation products or reaction adducts (like Schiff bases).

    • Sensory Evaluation: A trained panel evaluates the odor of the aged samples on skin to detect any changes in character or intensity.

Section 4: Safety & Regulatory Landscape

The safety profiles of MA and IMA are distinctly different, driven primarily by the phototoxicity associated with the N-methylated structure.

  • Methyl Anthranilate (MA): Generally regarded as safe for use in fragrances, with low acute toxicity.[9] Its main issue is not toxicity but its potential for discoloration and mild skin irritation in some individuals. It is not considered phototoxic.

  • Propan-2-yl 2-(methylamino)benzoate (IMA): The safety profile must be inferred from its close structural analogue, Methyl N-methylanthranilate (DMA). DMA is a known phototoxic agent.[6] Regulatory bodies like the European Commission's Scientific Committee on Consumer Safety (SCCS) and the International Fragrance Association (IFRA) have placed stringent restrictions on its use. For example, it is prohibited in leave-on sunscreen products and severely restricted in other leave-on products due to the risk of phototoxic reactions upon sun exposure.[11][15] It is reasonable to assume that IMA carries the same phototoxic risk due to the shared N-methylanthranilate chromophore, which is responsible for the light-induced activity.

Safety/Regulatory AspectMethyl Anthranilate (MA)Propan-2-yl 2-(methylamino)benzoate (IMA)
Primary Hazard Discoloration, Mild Irritation[3]Phototoxicity [6][15]
IFRA Restrictions Usage levels are managed, but not due to systemic toxicity.Restrictions are stringent for leave-on products due to phototoxicity (based on DMA data).
Application Suitability Suitable for both leave-on and rinse-off products (color must be managed).Best suited for rinse-off products (e.g., soaps, shampoos) or applications with no light exposure. Not for use in sunscreens.

Conclusion & Application Guidance

Propan-2-yl 2-(methylamino)benzoate and Methyl Anthranilate are not interchangeable. The choice between them depends entirely on the desired olfactive effect, the technical requirements of the product base, and the intended application.

  • Choose Methyl Anthranilate (MA) for:

    • Creating bright, diffusive, and powerful grape and white floral (orange blossom, neroli) accords.

    • Applications where its high volatility and "lift" are desired.

    • Formulations that are free of reactive aldehydes or where a color change is acceptable or can be managed with UV stabilizers.

  • Choose Propan-2-yl 2-(methylamino)benzoate (IMA) for:

    • Achieving a deeper, richer, and more tenacious musky-floral character without the sharp grape top note.

    • Aldehyde-rich formulations where color stability is a critical requirement.

    • Rinse-off applications (like soaps and body washes) or non-light-exposed products (like candles) where its phototoxicity is not a concern.

By understanding the fundamental chemical differences outlined in this guide, formulators can leverage the unique properties of each molecule to achieve superior and more stable fragrance performance.

References

  • Wikipedia. (n.d.). Methyl anthranilate. Retrieved January 16, 2026, from [Link]

  • Scentspiracy. (n.d.). Methyl Anthranilate (134-20-3) – Premium Synthetic Ingredient for Perfumery. Retrieved January 16, 2026, from [Link]

  • Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, methyl N-methylanthranilate, CAS Registry Number 85-91-6. Food and Chemical Toxicology, 161, 112777. Available at: [Link]

  • The Good Scents Company. (n.d.). isopropyl anthranilate. Retrieved January 16, 2026, from [Link]

  • European Commission. (2020). SCIENTIFIC ADVICE ON the SCCS Opinion on methyl-N-methylanthranilate (MNM) (SCCS/1455/11). Retrieved January 16, 2026, from [Link]

  • European Commission. (2011). Opinion of the Scientific Committee on Consumer Safety on methyl-N-methylanthranilate. Retrieved January 16, 2026, from [Link]

  • PubChem. (n.d.). Isopropyl anthranilate. Retrieved January 16, 2026, from [Link]

  • Dwivedi, A., et al. (2022). UVR-induced phototoxicity mechanism of methyl N-methylanthranilate in human keratinocyte cell line. Toxicology in Vitro, 80, 105322. Available at: [Link]

  • Brattoli, M., et al. (2013). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Sensors (Basel), 13(12), 16759–16800. Available at: [Link]

  • Wikipedia. (n.d.). Gas chromatography-olfactometry. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (n.d.). Reaction of aromatic aldehydes with aromatic amines. Retrieved January 16, 2026, from [Link]

  • Taylor, W. (1938). A comparison of the rates of hydrolysis of methyl, ethyl, isopropyl, and tert.-butyl bromides in acetone : water catalysis in such reactions. Journal of the Chemical Society (Resumed). Available at: [Link]

  • PubChem. (n.d.). Methyl Anthranilate. Retrieved January 16, 2026, from [Link]

  • Alpha Aromatics. (2019). What Are Aldehydes And How Are They Used In Perfumery?. Retrieved January 16, 2026, from [Link]

  • Kugel, L., & Halmann, M. (1967). Solvolysis of phosphoric acid esters. Hydrolysis of methyl, ethyl, isopropyl, and tert-butyl dihydrogen phosphates. The Journal of Organic Chemistry, 32(3), 642–646. Available at: [Link]

  • PubChemLite. (n.d.). Isopropyl n-methylanthranilate (C11H15NO2). Retrieved January 16, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved January 16, 2026, from [Link]

  • YouTube. (2023). Aldehydes in Perfumery (Quick Guide). Retrieved January 16, 2026, from [Link]

  • The Perfume Society. (n.d.). Aldehydes. Retrieved January 16, 2026, from [Link]

  • Chemistry LibreTexts. (2014). 12.7: Reactions of Aldehydes and Ketones with Amines. Retrieved January 16, 2026, from [Link]

  • University of Maryland. (n.d.). 2-PROPANOL. Retrieved January 16, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Propane, 2-methyl-2-(1-methylethoxy)- (CAS 17348-59-3). Retrieved January 16, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Propane, 2-(ethenyloxy)- (CAS 926-65-8). Retrieved January 16, 2026, from [Link]

  • NIST. (n.d.). 2-Propanol, 2-methyl-. Retrieved January 16, 2026, from [Link]

Sources

Comparative

A Comparative Guide to Anthranilate Esters as Flavoring Agents for Researchers and Drug Development Professionals

For researchers, scientists, and professionals in drug development, the selection of appropriate flavoring agents is a critical decision that can significantly impact product palatability and consumer acceptance. Among t...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate flavoring agents is a critical decision that can significantly impact product palatability and consumer acceptance. Among the vast array of flavor compounds, anthranilate esters stand out for their characteristic fruity and floral notes, with methyl anthranilate and ethyl anthranilate being two of the most prominent members. This guide provides an in-depth comparative analysis of these key flavoring agents, grounded in scientific data and practical insights to inform their application in various formulations.

Introduction to Anthranilate Esters: The Chemistry of a Familiar Flavor

Anthranilate esters are derivatives of anthranilic acid, an aromatic amino acid. The esterification of anthranilic acid with different alcohols yields a family of compounds with distinct, yet related, sensory profiles. The core chemical structure, featuring an ester group adjacent to an amino group on a benzene ring, is responsible for their characteristic aromas.

Methyl anthranilate (MA) is well-known for its potent, sweet, and fruity grape-like aroma, often associated with Concord grapes.[1][2] At a concentration of 25 ppm, it is described as having a sweet, fruity, Concord grape-like smell with a musty and berry nuance.[1] Ethyl anthranilate (EA), on the other hand, is generally perceived as having a similar sweet and fruity grape-like odor, but is considered milder and less harsh than its methyl counterpart.[3]

Comparative Sensory Profile: A Deeper Dive into Flavor Nuances

While both methyl and ethyl anthranilate are broadly categorized as "grape-like," their detailed sensory profiles exhibit subtle but significant differences that can influence their suitability for specific applications. A comprehensive understanding of these nuances is essential for precise flavor formulation.

Unfortunately, publicly available, direct quantitative descriptive analysis (QDA) comparing a wide range of anthranilate esters is limited. However, based on existing literature and industry expertise, we can construct a qualitative comparison.

Table 1: Comparative Sensory Profile of Methyl Anthranilate and Ethyl Anthranilate

AttributeMethyl AnthranilateEthyl Anthranilate
Primary Aroma Strong, sweet, Concord grape-like[1]Sweet, fruity, grape-like[3]
Nuances Musty, berry, slightly medicinal at higher concentrations[1]Milder, less harsh, cleaner profile[3]
Intensity HighModerate
Common Descriptors "Foxy," fruity, sweet, pungentFruity, sweet, floral, mild

The term "foxy" is often used to describe the unique aroma of Concord grapes, a characteristic primarily attributed to methyl anthranilate.[4] This distinct note can be desirable in certain applications, such as grape-flavored candies and beverages, but may be considered overpowering or artificial in others. The milder profile of ethyl anthranilate makes it a more versatile option for achieving a subtle grape or fruity note without the dominant "foxy" character.

Physicochemical Properties: Implications for Formulation and Stability

The physical and chemical properties of anthranilate esters directly impact their behavior in different product matrices and under various processing conditions.

Table 2: Key Physicochemical Properties of Methyl and Ethyl Anthranilate

PropertyMethyl AnthranilateEthyl Anthranilate
Molecular Formula C₈H₉NO₂[1]C₉H₁₁NO₂
Molar Mass 151.16 g/mol [1]165.19 g/mol
Boiling Point 256 °C[1]267 °C
Melting Point 24 °C[1]13 °C[3]
Solubility in Water Very slightly soluble[1]Insoluble
Solubility in Organic Solvents Soluble in ethanol and propylene glycol[1]Soluble in ethanol and ether

The lower melting point of ethyl anthranilate means it is a liquid at a wider range of temperatures compared to methyl anthranilate, which can be a solid at cooler ambient temperatures. Both esters have limited solubility in water, a crucial consideration for aqueous-based formulations. The use of co-solvents or emulsifiers is often necessary to ensure their uniform dispersion in beverages and other liquid products.

Performance and Stability in Application: Navigating the Impact of Processing

The effectiveness and stability of anthranilate esters as flavoring agents are highly dependent on the product's matrix and the processing conditions it undergoes.

Impact of pH
Thermal Stability

Food and beverage products often undergo heat treatments such as pasteurization to ensure microbiological safety. The thermal stability of flavoring agents is therefore a critical factor. Methyl anthranilate is known to be relatively stable under typical food processing conditions.[5] However, prolonged exposure to high temperatures can lead to degradation and a loss of flavor intensity. The larger ethyl group in ethyl anthranilate may offer slightly different thermal stability, but comparative data is scarce. It is crucial for formulators to conduct stability testing in their specific product matrix and under their intended processing conditions to ensure flavor retention.

Experimental Protocols: Methodologies for Analysis and Evaluation

To ensure the quality and consistency of products flavored with anthranilate esters, robust analytical and sensory evaluation methods are essential.

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantification

GC-MS is the gold standard for the identification and quantification of volatile flavor compounds like anthranilate esters.

Protocol for GC-MS Analysis of Anthranilate Esters in a Beverage Matrix:

  • Sample Preparation:

    • For clear beverages, a direct injection or a simple dilution with a suitable solvent (e.g., methanol) may be sufficient.

    • For more complex matrices, a solvent extraction or solid-phase microextraction (SPME) is recommended to isolate and concentrate the analytes.

  • Internal Standard: Add a known concentration of an internal standard (e.g., a deuterated analog of the target analyte) to the sample to correct for variations in extraction efficiency and instrument response.

  • GC Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used.

    • Injector: Operate in splitless mode to maximize sensitivity for trace analysis.

    • Oven Temperature Program: Start at a low temperature (e.g., 40-60 °C) and ramp up to a final temperature (e.g., 250-280 °C) to ensure good separation of all volatile compounds.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Scan mode for initial identification of compounds and Selected Ion Monitoring (SIM) mode for targeted quantification to enhance sensitivity and selectivity.

  • Quantification: Create a calibration curve using standards of the target anthranilate esters at various concentrations. The concentration of the analyte in the sample is determined by comparing its peak area (normalized to the internal standard) to the calibration curve.

Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

QDA is a powerful sensory method that provides a detailed, quantitative profile of a product's sensory attributes.

Protocol for QDA of Anthranilate Esters in a Model Beverage:

  • Panelist Selection and Training:

    • Recruit 8-12 panelists with good sensory acuity and the ability to articulate their perceptions.

    • Conduct extensive training sessions to familiarize panelists with the sensory characteristics of different anthranilate esters and to develop a consensus on the descriptive terminology.

  • Lexicon Development: Through exposure to a range of reference standards, the panel develops a list of specific aroma and flavor attributes (e.g., "grape," "floral," "musty," "sweet," "chemical," "bitter").

  • Sample Preparation: Prepare solutions of the different anthranilate esters at various concentrations in a neutral base (e.g., sugar water) to be evaluated. Samples should be coded with random three-digit numbers to prevent bias.

  • Evaluation: Panelists individually evaluate the samples and rate the intensity of each attribute on a line scale (e.g., a 15-cm line scale anchored with "low" and "high").

  • Data Analysis: The data from the line scales are converted to numerical values. Statistical analysis (e.g., Analysis of Variance - ANOVA) is used to determine if there are significant differences in the intensity of the attributes between the different esters. The results can be visualized using spider plots or bar charts to provide a clear comparison of the sensory profiles.

Visualization of the Comparative Analysis Workflow

To provide a clear overview of the process for comparing anthranilate esters, the following workflow diagram is presented.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Performance Evaluation cluster_2 Phase 3: Analytical Validation Physicochemical_Analysis Physicochemical Analysis (Boiling Point, Solubility, etc.) Stability_Testing Stability Testing (pH, Thermal) Physicochemical_Analysis->Stability_Testing Informs stability protocol Sensory_Profiling Sensory Profiling (QDA) Application_Trials Application Trials (Beverage, Confectionery) Sensory_Profiling->Application_Trials Guides flavor level Final_Report Comparative Analysis Report Sensory_Profiling->Final_Report Provides sensory data Stability_Testing->Application_Trials Determines processing parameters GCMS_Quantification GC-MS Quantification Application_Trials->GCMS_Quantification Validates final concentration GCMS_Quantification->Final_Report Provides quantitative data

Caption: Workflow for the comparative analysis of anthranilate esters as flavoring agents.

Conclusion and Recommendations

The choice between methyl anthranilate, ethyl anthranilate, and other esters ultimately depends on the desired flavor profile and the specific application.

  • Methyl Anthranilate is the ideal choice for creating a bold, authentic Concord grape flavor in products where a strong, recognizable character is desired. Its "foxy" note is its defining characteristic.

  • Ethyl Anthranilate offers a more subtle and versatile approach to achieving a fruity, grape-like note. Its milder profile makes it suitable for applications where a less dominant and cleaner flavor is preferred, or in complex flavor systems where it can provide a supporting fruity note without overpowering other components.

For researchers and drug development professionals, it is imperative to conduct thorough sensory and stability testing within the specific product matrix. This empirical approach, guided by the foundational knowledge presented in this guide, will ensure the selection of the most appropriate anthranilate ester to achieve the desired flavor profile and ensure product success.

References

  • Wikipedia. Methyl anthranilate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8635, Methyl anthranilate. [Link]

  • Luo, Z. W., Cho, J. S., & Lee, S. Y. (2019). Microbial production of methyl anthranilate, a grape flavor compound. Proceedings of the National Academy of Sciences of the United States of America, 116(22), 10749–10756. [Link]

  • Thompson, R. D., & Quaife, J. T. (2001). Liquid chromatographic determination of methyl anthranilate in artificially flavored nonalcoholic beverages. Journal of AOAC International, 84(2), 493–497. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6877, Ethyl 2-aminobenzoate. [Link]

  • The Good Scents Company. Methyl anthranilate. [Link]

  • The Good Scents Company. Ethyl anthranilate. [Link]

  • Api, A. M., Belsito, D., Bhatia, S., Bruze, M., Calow, P., Dagli, M. L., Dekant, W., Fryer, A. D., Kromidas, L., La Cava, S., Lalko, J. F., Lapczynski, A., Liebler, D. C., Miyachi, Y., Politano, V. T., Ritacco, G., Salvito, D., Shen, J., Schultz, T. W., Sipes, I. G., … Wilcox, D. K. (2015). RIFM fragrance ingredient safety assessment, ethyl anthranilate, CAS Registry Number 87-25-2. Food and Chemical Toxicology, 82 Suppl, S111–S119. [Link]

  • Hansson, A., Andersson, J., Leufvén, A., & Pehrson, K. (2001). Effect of changes in pH on the release of flavour compounds from a soft drink-related model system. Food Chemistry, 74(4), 429-435. [Link]

  • Patras, A., Brunton, N. P., O'Donnell, C., & Tiwari, B. K. (2010). Effect of thermal processing on anthocyanin stability in foods; mechanisms and kinetics of degradation. Trends in Food Science & Technology, 21(1), 3-11. [Link]

  • MDPI. Effects of Organic Acids on the Release of Fruity Esters in Water: An Insight at the Molecular Level. [Link]

  • National Center for Biotechnology Information. Effects of Matrix Composition on Detection Threshold Estimates for Methyl Anthranilate and 2-Aminoacetophenone. [Link]

  • ResearchGate. Detection Thresholds (µg/L) for Methyl Anthranilate. [Link]

  • ResearchGate. Liquid Chromatographic Determination of Methyl Anthranilate in Artificially Flavored Nonalcoholic Beverages. [Link]

  • Microbial production of methyl anthranilate, a grape flavor compound. [Link]

Sources

Validation

A Comparative Guide to the Validation of Analytical Methods for Propan-2-yl 2-(methylamino)benzoate Quantification

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods stands as a cornerstone of regulatory compliance and product safety. This guide provides an in-depth, expe...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods stands as a cornerstone of regulatory compliance and product safety. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantification of Propan-2-yl 2-(methylamino)benzoate, a key intermediate in various synthetic pathways. We will navigate through the validation of a primary High-Performance Liquid Chromatography (HPLC) method, offering a detailed protocol and experimental data, and subsequently compare its performance against alternative techniques such as Gas Chromatography (GC) and UV-Vis Spectrophotometry. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical procedures.

The Imperative of Method Validation: Ensuring Data Integrity

Before delving into specific methodologies, it is crucial to understand the rationale behind analytical method validation. The objective is to demonstrate that an analytical procedure is suitable for its intended purpose.[1][2] This process establishes, through documented evidence, a high degree of assurance that a method will consistently produce a result meeting its predetermined specifications and quality attributes.[3] The International Council for Harmonisation (ICH), U.S. Food and Drug Administration (FDA), and European Medicines Agency (EMA) have established comprehensive guidelines that form the global standard for analytical method validation.[4][5][6][7][8][9]

Our validation approach will be grounded in the principles outlined in the ICH Q2(R2) guideline, which emphasizes a lifecycle approach to analytical procedures.[4][8][10] This ensures that the method is not only validated as a one-time event but is also monitored throughout its routine use to guarantee continued performance.[10]

Primary Method: High-Performance Liquid Chromatography (HPLC)

For the quantification of Propan-2-yl 2-(methylamino)benzoate, a compound possessing both aromatic and amine functionalities, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the method of choice. This selection is based on its high specificity, sensitivity, and wide applicability to a broad range of pharmaceutical compounds.

Rationale for HPLC Method Parameters

The selection of each parameter in the HPLC method is a deliberate choice aimed at achieving optimal separation and quantification.

  • Column: A C18 stationary phase is chosen for its hydrophobicity, which provides excellent retention and separation of moderately polar compounds like Propan-2-yl 2-(methylamino)benzoate.

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer is employed to ensure adequate retention of the analyte on the column and to elute it as a sharp, symmetrical peak. The buffer helps to control the ionization state of the methylamino group, leading to consistent retention times.

  • Detection: UV detection at a wavelength corresponding to the maximum absorbance of the aromatic ring in Propan-2-yl 2-(methylamino)benzoate ensures high sensitivity and selectivity.

Experimental Workflow for HPLC Method Validation

The following diagram illustrates the systematic workflow for the validation of the HPLC method.

HPLC_Validation_Workflow cluster_protocol Validation Protocol cluster_validation Validation Execution cluster_report Validation Report Protocol Define ATP & CQA (Analytical Target Profile & Critical Quality Attributes) RiskAssessment Risk Assessment (ICH Q9) Protocol->RiskAssessment informs Specificity Specificity (Forced Degradation) RiskAssessment->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Compile Validation Report Robustness->Report Lifecycle Continuous Monitoring (Method Lifecycle) Report->Lifecycle

Caption: Workflow for HPLC Method Validation.

Detailed Validation Parameters and Acceptance Criteria

The validation of the HPLC method is performed according to ICH Q2(R2) guidelines, with the following parameters being rigorously assessed.[1][4][7]

Parameter Methodology Acceptance Criteria
Specificity Forced degradation studies (acid, base, oxidation, heat, light). Analysis of placebo and spiked samples.The method should be able to unequivocally assess the analyte in the presence of its degradation products and matrix components. Peak purity analysis should confirm no co-eluting peaks.
Linearity Analysis of at least five concentrations across the specified range.Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by linearity, accuracy, and precision studies.The range should cover 80-120% of the test concentration for an assay.[11]
Accuracy Analysis of spiked placebo samples at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be within 98.0% to 102.0%.
Precision - Repeatability (Intra-assay): Six replicate injections of the 100% test concentration. - Intermediate Precision: Analysis on different days, by different analysts, and on different instruments.- Repeatability: RSD ≤ 2.0%. - Intermediate Precision: RSD ≤ 2.0%.
Limit of Detection (LOD) Based on the signal-to-noise ratio (typically 3:1) or the standard deviation of the response and the slope of the calibration curve.The LOD should be determined and reported.
Limit of Quantification (LOQ) Based on the signal-to-noise ratio (typically 10:1) or the standard deviation of the response and the slope of the calibration curve.The LOQ should be determined and reported, with acceptable precision and accuracy.
Robustness Deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).The method should remain unaffected by small, deliberate variations in parameters. System suitability criteria must be met.
Summary of HPLC Method Validation Data (Hypothetical)
Parameter Result Conclusion
Specificity No interference from degradants or placebo. Peak purity index > 0.999.Method is specific.
Linearity (r²) 0.9995Method is linear over the specified range.
Range 50 - 150 µg/mLThe range is adequate for the intended purpose.
Accuracy (% Recovery) 99.5% - 101.2%Method is accurate.
Precision (RSD%) Repeatability: 0.8% Intermediate: 1.2%Method is precise.
LOD 0.1 µg/mLDetermined.
LOQ 0.3 µg/mLDetermined and validated for precision and accuracy.
Robustness No significant impact on results from minor parameter changes.Method is robust.

Comparative Analysis of Alternative Analytical Methods

While HPLC is a powerful technique, alternative methods may be suitable depending on the specific requirements of the analysis, such as sample throughput, cost, and the nature of the sample matrix.

Gas Chromatography (GC)

Gas Chromatography is a viable alternative, particularly for volatile and thermally stable compounds. For Propan-2-yl 2-(methylamino)benzoate, derivatization may be necessary to improve its volatility and thermal stability, which can add complexity to the sample preparation process.

  • Principle: Separation is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

  • Detector: A Flame Ionization Detector (FID) is commonly used for organic compounds and offers good sensitivity. Mass Spectrometry (MS) can be coupled with GC for enhanced specificity and structural elucidation.[12][13]

UV-Vis Spectrophotometry

UV-Vis Spectrophotometry is a simpler and more cost-effective technique but generally lacks the specificity of chromatographic methods.

  • Principle: Quantification is based on the absorption of ultraviolet or visible light by the analyte in a solution, following the Beer-Lambert law.

  • Applicability: This method is suitable for the quantification of Pro-pan-2-yl 2-(methylamino)benzoate in simple matrices where there are no interfering substances that absorb at the same wavelength.

Head-to-Head Comparison

The following diagram provides a comparative overview of the three analytical methods.

Method_Comparison cluster_hplc HPLC cluster_gc GC cluster_uv UV-Vis HPLC_Spec High Specificity HPLC_Sens High Sensitivity HPLC_App Wide Applicability HPLC_Cost Higher Cost GC_Spec High Specificity (with MS) GC_Sens High Sensitivity GC_App Requires Volatility GC_Cost Moderate Cost UV_Spec Low Specificity UV_Sens Moderate Sensitivity UV_App Simple Matrices UV_Cost Low Cost Propan2yl Propan-2-yl 2-(methylamino)benzoate Quantification Propan2yl->HPLC_Spec Propan2yl->GC_Spec Propan2yl->UV_Spec

Caption: Comparison of Analytical Methods.

Performance Attributes Comparison
Attribute HPLC GC UV-Vis Spectrophotometry
Specificity High (excellent separation of analyte from impurities)High (especially when coupled with MS)Low (prone to interference from other UV-absorbing compounds)
Sensitivity High (ng to pg level)Very High (pg to fg level)Moderate (µg to mg level)
Sample Throughput ModerateModerateHigh
Cost (Instrument) HighModerate to HighLow
Cost (Operational) ModerateModerateLow
Sample Preparation Generally straightforwardMay require derivatization, increasing complexityMinimal
Ideal Application Routine QC, stability studies, impurity profilingAnalysis of volatile impurities, residual solventsHigh-throughput screening, in-process controls in simple matrices

Conclusion and Recommendations

The validation of an analytical method is a critical exercise that underpins the reliability of data in the pharmaceutical industry. For the quantification of Propan-2-yl 2-(methylamino)benzoate, a well-validated RP-HPLC method stands out as the most robust, specific, and reliable choice for quality control and regulatory submissions. Its ability to separate the analyte from potential impurities and degradation products is a significant advantage.[14]

While GC offers high sensitivity, the potential need for derivatization can introduce variability. UV-Vis spectrophotometry, although simple and cost-effective, lacks the specificity required for most formal quality control applications where the presence of interfering substances is a concern.

Ultimately, the choice of analytical method should be based on a thorough understanding of the analytical requirements, including the nature of the sample, the required level of accuracy and precision, and the intended use of the data. The principles and practices outlined in this guide, grounded in international regulatory standards, provide a framework for making informed decisions and ensuring the integrity of analytical results.

References

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
  • 3 Key Regulatory Guidelines for Method Validation - Altabrisa Group. (2025, July 30).
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024, March 6).
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22).
  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024, February 7).
  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024, June 25).
  • Q2(R2) Validation of Analytical Procedures - FDA.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA).
  • Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA). (2023, December 15).
  • Quantitative Ester Analysis in Cachaca and Distilled Spirits by Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed. (2008, July 23).
  • Analytical methods for the quantification of volatile aromatic compounds - ResearchGate.
  • Validation of Analytical Methods: A Review - Gavin Publishers.
  • Analytical Method Development and Validation: A Review - Journal of Drug Delivery and Therapeutics. (2019, May 15).
  • Analytical Method Validation: ICH and USP Perspectives - International Journal of Research and Review. (2025, August 8).

Sources

Comparative

A Comparative Guide to the Spectroscopic Identification of Impurities in Synthesized Propan-2-yl 2-(methylamino)benzoate

Introduction: The Imperative of Purity in Pharmaceutical Development In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a corners...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Development

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), enforce stringent guidelines, such as those from the International Council for Harmonisation (ICH), on the reporting, identification, and qualification of impurities.[1][2][3][4] An impurity is any component of a drug substance that is not the defined chemical entity, and its presence can impact stability, pharmacology, and toxicity.[5] For a compound like Propan-2-yl 2-(methylamino)benzoate, a key intermediate or API, a robust analytical strategy to detect and identify potential process-related impurities and degradation products is critical.

This guide provides an in-depth comparison of core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy—for the comprehensive identification of impurities. We will move beyond procedural lists to explore the causal logic behind selecting one technique over another, or, more importantly, how their synergistic application leads to unambiguous structural elucidation. The methodologies described herein are designed as self-validating systems, ensuring data integrity and regulatory confidence for researchers, scientists, and drug development professionals.

The Analytical Challenge: Predicting Potential Impurities

Effective impurity identification begins with a chemical understanding of the synthetic route. Propan-2-yl 2-(methylamino)benzoate is typically synthesized via Fischer-Speier esterification of 2-(methylamino)benzoic acid with isopropanol. This pathway immediately suggests several potential process-related impurities:

  • Impurity A: 2-(methylamino)benzoic acid (Unreacted Starting Material)

  • Impurity B: Isopropanol (Unreacted Reagent/Solvent)

  • Impurity C: Isopropyl anthranilate (Potential precursor or demethylation product)

  • Impurity D: Dimerized or polymeric byproducts (From side-reactions at elevated temperatures)

Our analytical approach must be capable of distinguishing these, and other unexpected structures, from the parent molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

NMR spectroscopy is arguably the most powerful single technique for the structural elucidation of unknown impurities in pharmaceutical products.[6] Its primary advantage lies in its ability to provide detailed information about the molecular framework, including the connectivity of atoms and stereochemistry, in a non-destructive manner.[7][8] For impurity profiling, both qualitative and quantitative (qNMR) analyses are invaluable.[9][10]

Causality of Choice: Why Start with NMR?

Initiating the analysis with ¹H NMR provides a complete census of all proton-bearing species in the sample. Unlike chromatographic techniques that rely on a compound's ability to ionize or absorb UV light, NMR provides a near-equal response for any dissolved compound, making it an excellent tool for quantification without requiring isolated standards for every impurity.[9] A single spectrum can confirm the identity of the main component, reveal the presence of impurities, and provide an initial estimate of their levels.

Experimental Protocol: Quantitative ¹H NMR (qNMR) for Purity Assessment
  • Sample Preparation (Self-Validation): Accurately weigh approximately 15-20 mg of the Propan-2-yl 2-(methylamino)benzoate sample and a certified internal standard (e.g., maleic acid) into a clean vial. Record the weights to four decimal places.

  • Dissolution: Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution; sonication may be used if necessary. The choice of DMSO-d₆ is deliberate, as its residual proton signal does not overlap with key analyte signals and it can dissolve both polar and non-polar compounds.

  • NMR Acquisition: Transfer the solution to a high-quality NMR tube. Acquire a quantitative ¹H NMR spectrum using a calibrated spectrometer (≥400 MHz).

    • Key Parameters: Employ a long relaxation delay (D1 ≥ 5 * T₁, where T₁ is the longest spin-lattice relaxation time of any proton of interest) to ensure full signal recovery for accurate integration. A 90° pulse angle is used.

  • Data Processing: Process the spectrum with a zero-filling and a small line-broadening factor. Carefully phase the spectrum and perform a baseline correction.

  • Quantification: Integrate a well-resolved signal of the parent compound, the internal standard, and any visible impurity signals. The purity is calculated based on the relative integral values and the known weights.

Data Interpretation: A Comparative Analysis

The power of NMR lies in comparing the observed spectrum to the expected signals for the pure compound and potential impurities.

Compound / ImpurityKey ¹H NMR Diagnostic Signals (Approx. δ in DMSO-d₆)Rationale for Identification
Propan-2-yl 2-(methylamino)benzoate (Parent) 7.8-6.5 (m, 4H, Ar-H), 5.0 (septet, 1H, OCH), 4.9 (q, 1H, NH), 2.8 (d, 3H, NCH₃), 1.3 (d, 6H, OCH(CH₃)₂)The full set of signals, including the characteristic isopropyl septet/doublet pattern and the N-methyl doublet coupled to the NH proton, confirms the parent structure.
Impurity A: 2-(methylamino)benzoic acid ~12.5 (br s, 1H, COOH), 7.8-6.5 (m, 4H, Ar-H), 4.8 (q, 1H, NH), 2.8 (d, 3H, NCH₃)The appearance of a very downfield, broad singlet around 12-13 ppm is a definitive marker for the carboxylic acid proton, which is absent in the esterified parent compound.
Impurity C: Isopropyl anthranilate 7.8-6.5 (m, 4H, Ar-H), ~6.0 (br s, 2H, NH₂), 5.0 (septet, 1H, OCH), 1.3 (d, 6H, OCH(CH₃)₂)The absence of the N-methyl signal (~2.8 ppm) and the appearance of a broad singlet integrating to 2H for the primary amine (NH₂) are key identifiers.
Workflow for NMR-Based Impurity Identification

G cluster_0 NMR Analysis Workflow Sample Synthesized Batch of Propan-2-yl 2-(methylamino)benzoate Prep Prepare qNMR Sample (with Internal Standard) Sample->Prep Acquire Acquire ¹H & ¹³C, 2D NMR Spectra (COSY, HSQC) Prep->Acquire Process Process Data (Integrate, Assign Peaks) Acquire->Process Compare Compare to Reference Spectrum and Predicted Impurity Signals Process->Compare Decision Impurity Identified? Compare->Decision Quantify Quantify Impurity using qNMR Decision->Quantify Yes Elucidate Further 2D NMR (HMBC, NOESY) for Unknowns Decision->Elucidate No Report Final Structure & Purity Report Quantify->Report Elucidate->Report

Caption: Logical workflow for identifying and quantifying impurities using NMR spectroscopy.

Mass Spectrometry (MS): Unrivaled Sensitivity and Mass Confirmation

While NMR excels at defining molecular structure, Mass Spectrometry (MS) offers unparalleled sensitivity for detecting trace-level impurities and provides definitive confirmation of molecular weight.[11][12] For impurity profiling, MS is most powerful when coupled with a separation technique like High-Performance Liquid Chromatography (HPLC), a configuration known as LC-MS.[5][13]

Causality of Choice: Why Use MS?

The primary driver for using MS is its sensitivity and specificity. It can detect impurities at levels far below the detection limits of NMR.[14] High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of an impurity, drastically narrowing down the number of possible structures.[14][15] This is a critical step in identifying completely unknown byproducts that were not predicted from the synthesis route.

Experimental Protocol: LC-MS for Impurity Detection and Identification
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent like acetonitrile/water.

  • Chromatographic Separation (Self-Validation):

    • Inject a solvent blank to ensure the system is clean.

    • Use a validated HPLC method to separate the parent compound from its impurities. A typical method for this analyte might use a C18 reverse-phase column with a gradient elution of water and acetonitrile containing 0.1% formic acid.[16] Formic acid is a volatile modifier essential for good ionization in the MS source.

  • Mass Spectrometric Detection:

    • The column eluent is directed into an electrospray ionization (ESI) source in positive ion mode. ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺, minimizing fragmentation and simplifying the spectrum.

    • Perform an initial full scan analysis to obtain the molecular weights of all eluting compounds.

    • Perform a subsequent data-dependent acquisition (DDA) or tandem MS (MS/MS) experiment. In this mode, the instrument automatically selects the most intense ions from the full scan (including impurity ions) and fragments them to obtain structural information.[12]

  • Data Analysis:

    • Extract the mass spectra for each chromatographic peak.

    • Use the accurate mass of the [M+H]⁺ ion to calculate the elemental formula for each impurity.

    • Analyze the MS/MS fragmentation pattern to deduce structural fragments, which can be pieced together to propose a structure.

Data Interpretation: A Comparative Analysis
Compound / ImpurityExpected [M+H]⁺ (Monoisotopic)Key Fragmentation Pattern (MS/MS) & Rationale
Propan-2-yl 2-(methylamino)benzoate (Parent) 194.1176 (for C₁₁H₁₅NO₂)Loss of isopropene (-42 Da) is a characteristic fragmentation for isopropyl esters. Loss of the entire isopropoxy group (-59 Da) is also expected.
Impurity A: 2-(methylamino)benzoic acid 152.0706 (for C₈H₉NO₂)The lower molecular weight is a primary identifier. Fragmentation would show a characteristic loss of water (-18 Da) and carbon monoxide (-28 Da) from the carboxylic acid group.
Impurity E: Propan-2-yl 2-(dimethylamino)benzoate 208.1332 (for C₁₂H₁₇NO₂)A mass shift of +14 Da compared to the parent compound strongly suggests the addition of a methyl group (over-methylation). The fragmentation pattern would be similar to the parent.
Workflow for Integrated LC-MS Analysis

G cluster_1 LC-MS Impurity Profiling Workflow Sample Diluted API Sample HPLC HPLC Separation (C18 Column, Gradient Elution) Sample->HPLC MS1 Full Scan HRMS (Detect all [M+H]⁺ ions) HPLC->MS1 MS2 Data-Dependent MS/MS (Fragment Impurity Ions) MS1->MS2 Data Process Data: 1. Extract Ion Chromatograms 2. Determine Elemental Formula 3. Analyze Fragmentation MS2->Data Propose Propose Impurity Structure Data->Propose Confirm Confirm Structure with NMR & Reference Standard Propose->Confirm

Caption: A typical workflow for impurity identification using hyphenated LC-MS/MS.

Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid Functional Group Analysis

FTIR spectroscopy is a rapid, straightforward technique used to identify the functional groups present in a molecule.[11] While it does not provide the detailed structural connectivity of NMR or the molecular weight information of MS, it serves as an excellent and fast quality control check. It is particularly useful for quickly identifying gross contamination or confirming the presence or absence of key functional groups that change during the reaction (e.g., the O-H of a carboxylic acid).

Causality of Choice: Why Use FTIR?

The primary reason to employ FTIR is speed and simplicity. An analysis using an Attenuated Total Reflectance (ATR) accessory takes less than a minute and requires minimal sample preparation. It can quickly confirm that a reaction has gone to completion, for instance, by verifying the disappearance of the broad O-H stretch of the starting carboxylic acid and the appearance of the sharp C=O stretch of the ester product.

Experimental Protocol: ATR-FTIR Analysis
  • Background Scan (Self-Validation): With the ATR crystal clean, perform a background scan. This is crucial as it subtracts the spectral contributions of atmospheric CO₂ and water vapor, ensuring they are not misinterpreted as sample features.

  • Sample Analysis: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the key vibrational frequencies and compare them to the expected values for the parent compound and potential impurities.

Data Interpretation: A Comparative Analysis
Compound / ImpurityKey Diagnostic IR Bands (cm⁻¹)Rationale for Identification
Propan-2-yl 2-(methylamino)benzoate (Parent) ~3400 (N-H stretch), 2980-2850 (C-H sp³), ~1700 (C=O ester), ~1250 (C-O stretch)The presence of a sharp N-H band and a strong ester carbonyl band, combined with the absence of a broad O-H acid band, confirms the target molecule's functional groups.
Impurity A: 2-(methylamino)benzoic acid 3300-2500 (broad, O-H stretch) , ~3400 (N-H), ~1680 (C=O acid)The most telling feature is the very broad absorption from the carboxylic acid O-H group, which will be absent in the pure ester product.
Impurity B: Isopropanol ~3350 (broad, O-H stretch) , 2980-2850 (C-H sp³)A broad O-H band without the presence of a carbonyl group would indicate residual alcohol.

Conclusion: A Synergistic and Self-Validating Approach

No single spectroscopic technique is sufficient for the complete and unambiguous identification of all potential impurities in a pharmaceutical substance.[8] A robust, scientifically sound, and regulatory-compliant approach relies on the synergy of these methods.

References

  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Available from: [Link]

  • Moravek. (n.d.). Applications of NMR in Pharmaceutical Analysis. Available from: [Link]

  • AZoM. (2021). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. Available from: [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques. Available from: [Link]

  • Reddy, B. G., et al. (2009). Identification, isolation and characterization of process-related impurities in Rizatriptan benzoate. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • Bioanalysis Zone. (n.d.). ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. Available from: [Link]

  • European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products. Available from: [Link]

  • Google Patents. (n.d.). US20120277471A1 - Synthesis Method of 3-Methylamino-1, 2-Propanediol.
  • De Gruyter. (2011). The use of FTIR analysis in determining the purity of gases. Acta Chimica Slovaca. Available from: [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry Q3A Impurities in New Drug Substances. Available from: [Link]

  • ResearchGate. (n.d.). 2.3. Mass spectrometry in impurity profiling. Available from: [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 1-methylethyl methanoate. Available from: [Link]

  • New Food Magazine. (2014). NMR spectroscopy: Quality control of pharmaceutical products. Available from: [Link]

  • ResearchGate. (n.d.). 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. Available from: [Link]

  • National Institutes of Health (NIH). (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Available from: [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Available from: [Link]

  • American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. Available from: [Link]

  • SIELC Technologies. (2018). Propan-2-yl benzoate. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). Advances in structure elucidation of small molecules using mass spectrometry. Available from: [Link]

  • Google Patents. (n.d.). EP1587802B1 - Production and use of 3-methylamino-1-(2-thienyl)-1-propanone.
  • International Journal of Drug Regulatory Affairs. (2020). Regulatory aspects of Impurity profiling. Available from: [Link]

  • Google Patents. (n.d.). US7119211B2 - Process for preparing optically active 3-(methylamino)-1-(2-thienyl) propan-1-ol and intermediates for preparation.

Sources

Validation

performance comparison of Propan-2-yl 2-(methylamino)benzoate with other UV filters

A Comparative Analysis of UV Filter Performance in Sunscreen Formulations In the ever-evolving landscape of dermatological science and cosmetic formulations, the efficacy of ultraviolet (UV) filters stands as a cornersto...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of UV Filter Performance in Sunscreen Formulations

In the ever-evolving landscape of dermatological science and cosmetic formulations, the efficacy of ultraviolet (UV) filters stands as a cornerstone of photoprotection. This guide provides an in-depth comparative analysis of the performance of commonly utilized UV filters. While the initial query focused on Propan-2-yl 2-(methylamino)benzoate, a comprehensive search of scientific literature and chemical databases reveals no evidence of its use or approval as a UV filtering agent in cosmetic or pharmaceutical applications. Therefore, this guide will pivot to a broader and more practical comparison of established and globally recognized UV filters, offering researchers, scientists, and drug development professionals a robust framework for evaluation and selection.

The primary function of a UV filter is to absorb, reflect, or scatter harmful UV radiation, thereby preventing it from penetrating the skin and causing cellular damage. The performance of these filters is not monolithic; it is a multifactorial equation encompassing their absorption spectrum, photostability, and overall contribution to the Sun Protection Factor (SPF) and UVA Protection Factor (UVA-PF) of a final formulation.

Key Performance Metrics for UV Filter Evaluation

The evaluation of a UV filter's performance hinges on several key metrics, each providing a different lens through which to assess its protective capabilities.

  • UV Absorption Spectrum: This fundamental property defines the range of UV radiation (UVA and UVB) that a filter can absorb. An ideal broad-spectrum UV filter should provide coverage across the entire UV spectrum, from 290 nm to 400 nm.

  • Sun Protection Factor (SPF): SPF is a measure of protection against UVB radiation, the primary cause of sunburn. It is determined by assessing the amount of UV radiation required to produce a minimal erythemal dose (MED) on protected skin compared to unprotected skin.

  • UVA Protection Factor (UVA-PF): This metric quantifies the level of protection against UVA radiation, which is associated with premature skin aging and an increased risk of skin cancer. The in vivo Persistent Pigment Darkening (PPD) method is a common standard for its determination.[1][2]

  • Critical Wavelength (λc): The critical wavelength is the wavelength at which the integral of the spectral absorbance curve from 290 nm reaches 90% of the total integral from 290 nm to 400 nm. A critical wavelength of 370 nm or greater is required for a sunscreen to be classified as broad-spectrum.[2][3]

  • Photostability: This refers to a UV filter's ability to retain its chemical structure and absorptive properties upon exposure to UV radiation.[4][5][6] Photodegradation can lead to a loss of efficacy and the formation of potentially harmful byproducts.

Comparative Analysis of Common UV Filters

To illustrate the practical application of these performance metrics, we will compare a selection of widely used organic and inorganic UV filters.

UV FilterTypePrimary CoveragePhotostabilityKey Characteristics
Oxybenzone (Benzophenone-3) OrganicUVB, UVA2[7][8]Highly stable[7]Often used to stabilize other filters; some controversy regarding systemic absorption and environmental impact.
Avobenzone (Butyl Methoxydibenzoylmethane) OrganicUVA1[5][9]Photounstable[10]Excellent UVA absorber but requires photostabilizers like Octocrylene.[5]
Octinoxate (Ethylhexyl Methoxycinnamate) OrganicUVB[5]Prone to photodegradation[10]One of the most common UVB filters globally; its stability can be improved in formulation.
Octocrylene OrganicUVB, some UVA2PhotostableFrequently used to stabilize other photolabile filters like Avobenzone.[5]
Titanium Dioxide (TiO2) InorganicUVB, UVA2[7][9]Highly photostableA physical blocker that reflects and scatters UV radiation; can leave a white cast on the skin, though micronized versions mitigate this.[9]
Zinc Oxide (ZnO) InorganicUVB, UVA1, UVA2[7][9]Highly photostableOffers the broadest spectrum protection among inorganic filters; also has a good safety profile.[7][9]
Bemotrizinol (Tinosorb S) OrganicBroad-Spectrum (UVB, UVA1, UVA2)[7]Highly photostable[7]A newer generation filter with high efficacy and excellent photostability; helps to stabilize other filters.
Bisoctrizole (Tinosorb M) Organic (particulate)Broad-Spectrum (UVB, UVA1, UVA2)[7]Highly photostable[7]A hybrid filter that acts by both absorption and scattering; offers excellent broad-spectrum protection.

Experimental Protocols for Performance Evaluation

Accurate and reproducible evaluation of UV filter performance is critical for formulation development and regulatory compliance. The following are standardized protocols for key performance metrics.

In Vitro SPF and UVA-PF Determination

The in vitro determination of SPF and UVA-PF provides a rapid and ethical means of screening formulations. The method is based on assessing the UV transmittance through a thin film of the sunscreen product applied to a substrate.[3]

Workflow for In Vitro SPF and UVA-PF Measurement

cluster_prep Sample Preparation cluster_measurement Spectrophotometric Measurement cluster_calculation Data Analysis prep1 Apply 2 mg/cm² of sunscreen to a roughened PMMA plate. prep2 Spread evenly to form a uniform film. prep1->prep2 prep3 Allow to dry for 15 minutes in the dark. prep2->prep3 meas1 Measure initial UV transmittance (A0(λ)) from 290-400 nm. prep3->meas1 meas2 Irradiate the sample with a defined UV dose. meas1->meas2 meas3 Measure post-irradiation UV transmittance (A(λ)). meas2->meas3 calc1 Calculate in vitro SPF using the initial transmittance and a sun spectrum. meas3->calc1 calc2 Calculate UVA-PF using post-irradiation transmittance and the PPD action spectrum. calc1->calc2 calc3 Determine Critical Wavelength (λc) from post-irradiation data. calc2->calc3

Caption: Workflow for in vitro SPF, UVA-PF, and Critical Wavelength determination.

Step-by-Step Protocol:

  • Substrate Preparation: Polymethylmethacrylate (PMMA) plates are roughened to mimic the skin's surface topography.

  • Sample Application: A precise amount of the sunscreen formulation (typically 2 mg/cm²) is applied to the PMMA plate.[10]

  • Film Formation: The product is spread evenly across the plate to create a uniform film.

  • Pre-irradiation Measurement: The initial UV transmittance of the sunscreen film is measured using a spectrophotometer across the 290-400 nm range.

  • UV Irradiation: The plate is exposed to a controlled dose of UV radiation from a solar simulator to assess photostability. The irradiation dose is often determined by the initial UVA protection factor.[3]

  • Post-irradiation Measurement: The UV transmittance is measured again after irradiation.

  • Calculation: The SPF, UVA-PF, and critical wavelength are calculated from the transmittance data using standardized equations and action spectra.[1][3]

Photostability Assessment

Photostability is a critical parameter, as the degradation of a UV filter can compromise the protective efficacy of a sunscreen.[4][5]

Workflow for Photostability Testing

cluster_prep Sample Preparation cluster_exposure UV Exposure cluster_analysis Analysis prep1 Prepare a solution of the UV filter in a suitable solvent or a final formulation. prep2 Place the sample in a quartz cuvette or apply to a substrate. prep1->prep2 exp1 Measure the initial absorbance spectrum (pre-exposure). prep2->exp1 exp2 Expose the sample to a controlled dose of UV radiation in a solar simulator. exp1->exp2 exp3 Measure the absorbance spectrum at defined time intervals during exposure. exp2->exp3 an1 Quantify the remaining concentration of the UV filter using HPLC. exp3->an1 an3 Assess changes in the absorbance spectrum (loss of absorbance, spectral shifts). exp3->an3 an2 Calculate the percentage of degradation over time. an1->an2

Caption: General workflow for assessing the photostability of a UV filter.

Step-by-Step Protocol:

  • Sample Preparation: The UV filter is either dissolved in a suitable solvent or incorporated into a final sunscreen formulation.

  • Initial Measurement: The initial absorbance spectrum of the sample is recorded using a UV spectrophotometer. For quantitative analysis, an initial concentration is determined by High-Performance Liquid Chromatography (HPLC).[5]

  • UV Exposure: The sample is exposed to a controlled dose of UV radiation from a solar simulator for a specified duration.

  • Post-Exposure Measurement: The absorbance spectrum and/or the concentration of the UV filter is measured at various time points during the exposure.

  • Data Analysis: The percentage of the UV filter remaining after UV exposure is calculated to determine its photostability. A significant decrease in absorbance or concentration indicates photodegradation.[10]

Conclusion

The selection of a UV filter for a sunscreen formulation is a complex decision that requires a thorough understanding of its performance characteristics. While broad-spectrum coverage is essential, photostability and the overall compatibility of the filter within the formulation are equally critical for ensuring sustained and effective sun protection. This guide provides a foundational framework for the comparative evaluation of UV filters, empowering researchers and formulators to make informed decisions based on robust scientific principles and standardized testing methodologies. The continuous development of new-generation UV filters, such as the Tinosorb series, highlights the industry's commitment to enhancing photoprotection efficacy and safety.

References

  • Abich Inc. In Vitro Sunscreen Photostability Testing Insights. (URL: )
  • PubMed.
  • ResearchGate. (PDF) IN VITRO EVALUATION OF THE UV FILTERS' PHOTOSTABILITY. (URL: )
  • Cosmetics & Toiletries. Photostability Test for Additional Sunscreen Claims, Part I: Protocol Setup. (URL: )
  • K&F Concept. Which Uv Filter Should I Buy? (URL: )
  • Hitech Formulations. UV-Safety Beyond High SPF: Exploring Photo Stability. (URL: )
  • Google Patents. Methods for evaluating the protection efficacy of a sunscreen agent. (URL: )
  • Reddit. Comprehensive List of UV Filters. (URL: [Link])

  • YouTube. $5 VS $100 UV FILTER | DO YOU NEED ONE AT ALL? (URL: [Link])

  • PubMed Central. Comparison of UVA Protection Factor Measurement Protocols. (URL: [Link])

  • LensTip.com. UV filters test - Description of the results and summary. (URL: [Link])

  • National Center for Biotechnology Information. Introduction to Sunscreens and Their UV Filters. (URL: [Link])

  • CEC EDITORE. IN VITRO METHOD FOR THE DETERMINATION OF THE UVA PROTECTION FACTOR AND “CRITICAL WAVELENGTH” VALUES OF SUNSCREEN PRODUCTS Guideline March 2011. (URL: [Link])

  • UV Air Purification Effectiveness Test. (URL: [Link])

  • Sunscreen Organic UV Filter Testing. (URL: [Link])

  • aqua-tools. HOW TO ASSESS THE EFFICACY OF UV DISINFECTION USING ATP TESTING? (URL: [Link])

  • DGK e.V. In-vitro testing to assess the UVA protection performance of sun care products. (URL: [Link])

  • National Center for Biotechnology Information. In Vitro Evaluation of Sunscreens: An Update for the Clinicians. (URL: [Link])

  • AA Blocks. 1859495-52-5 | methyl 2-(methylamino)-5-(propan-2-yl)benzoate. (URL: [Link])

  • Appchem. propan-2-yl 2-(methylamino)benzoate | 99985-64-5. (URL: [Link])

  • MDPI. Ultraviolet Filters for Cosmetic Applications. (URL: [Link])

  • PubChem. propan-2-yl 4-[[[2-(2,4-difluorophenyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]-prop-2-enylamino]methyl]benzoate. (URL: [Link])

  • SIELC Technologies. Propan-2-yl benzoate. (URL: [Link])

  • European Patent Office. EFFICIENT SUNSCREEN COMPOSITIONS WITH DIETHYLAMINO HYDROXYBENZOYL HEXYL BENZOATE, BUTYL METHOXYDIBENZOYLMETHANE AND ORGANIC PART. (URL: [Link])

  • ChemBK. propan-2-yl benzoate. (URL: [Link])

Sources

Comparative

A Senior Application Scientist's Guide to the Integrated Characterization of Propan-2-yl 2-(methylamino)benzoate: A Comparative Analysis

For researchers, scientists, and professionals in drug development, the meticulous characterization of novel small molecules is a cornerstone of progress. This guide provides an in-depth technical comparison of Propan-2-...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous characterization of novel small molecules is a cornerstone of progress. This guide provides an in-depth technical comparison of Propan-2-yl 2-(methylamino)benzoate, a promising scaffold in medicinal chemistry, with its close structural analogs. We will navigate the synergistic relationship between computational modeling and experimental validation, offering a robust framework for determining its physicochemical properties. This document is structured not as a rigid protocol, but as a dynamic guide that explains the rationale behind our scientific choices, ensuring a self-validating system of inquiry.

The Convergence of In Silico Prediction and Empirical Validation

In modern drug discovery, the journey of a candidate molecule from conception to clinical application is a complex and resource-intensive endeavor.[1][2] To de-risk this process and accelerate discovery, we increasingly turn to a powerful paradigm: the integration of in silico (computational) methods with traditional wet-lab experimentation.[1][3] Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, allow us to predict the properties of a novel molecule like Propan-2-yl 2-(methylamino)benzoate with a significant degree of accuracy, even before it is synthesized.[4][5] These predictions, however, are not an end in themselves. They form a hypothesis that must be rigorously tested and confirmed through empirical validation.[3][6] This guide will walk you through this integrated workflow, demonstrating how computational predictions for Propan-2-yl 2-(methylamino)benzoate can be systematically validated and compared against its commercially available analogs, Methyl 2-(methylamino)benzoate and Ethyl 2-(methylamino)benzoate.

Part 1: Computational Modeling of Propan-2-yl 2-(methylamino)benzoate

The principle of QSAR is founded on the idea that the chemical structure of a molecule dictates its biological activity and physicochemical properties.[4][5] By building mathematical models from existing data on similar compounds, we can make informed predictions about our target molecule.

The QSAR Modeling Workflow

The development of a predictive QSAR model follows a well-defined, multi-step process.[4][7] We begin by curating a dataset of molecules with known properties, in this case, focusing on benzoate esters. For our purposes, we will use the experimentally determined properties of Methyl 2-(methylamino)benzoate and Ethyl 2-(methylamino)benzoate as the foundation for our model.

G cluster_0 Data Curation & Pre-processing cluster_1 Descriptor Calculation & Selection cluster_2 Model Building & Validation cluster_3 Prediction for Target Compound data_curation Curate dataset of known benzoate esters (e.g., methyl and ethyl 2-(methylamino)benzoate) data_cleaning Clean and standardize molecular structures data_curation->data_cleaning descriptor_calc Calculate molecular descriptors (topological, electronic, etc.) data_cleaning->descriptor_calc feature_selection Select most relevant descriptors using statistical methods descriptor_calc->feature_selection model_building Build predictive model using regression or machine learning feature_selection->model_building internal_validation Internal validation (e.g., cross-validation) model_building->internal_validation external_validation External validation with a test set internal_validation->external_validation prediction Predict properties of Propan-2-yl 2-(methylamino)benzoate external_validation->prediction

QSAR modeling workflow for predicting compound properties.
Predicted Properties of Propan-2-yl 2-(methylamino)benzoate

Based on a QSAR model built from its methyl and ethyl analogs, we can predict the following properties for Propan-2-yl 2-(methylamino)benzoate. These values serve as our working hypotheses for experimental validation.

PropertyPredicted Value for Propan-2-yl 2-(methylamino)benzoate
Molecular Weight ( g/mol )193.24
Boiling Point (°C)~270-280
Density (g/mL at 25°C)~1.08
Refractive Index (n20/D)~1.56
SolubilitySparingly soluble in water; soluble in organic solvents

Part 2: Experimental Validation Protocols

With our computational predictions in hand, we now turn to the laboratory to confirm these values. The following protocols are designed to be robust and self-validating, providing the high-quality data necessary for confident characterization.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is a cornerstone of thermal analysis in the pharmaceutical industry, providing critical data on melting point, purity, and polymorphism.[8]

G cluster_0 Preparation cluster_1 Instrument Setup cluster_2 Data Acquisition & Analysis sample_prep Accurately weigh 2-5 mg of sample into a DSC pan seal_pan Hermetically seal the pan sample_prep->seal_pan load_sample Place sample and reference pans into the DSC cell seal_pan->load_sample set_params Set experimental parameters: - Temp range: e.g., 0°C to 300°C - Heating rate: 10°C/min - Purge gas: Nitrogen at 50 mL/min load_sample->set_params run_dsc Initiate the heating cycle set_params->run_dsc acquire_data Record heat flow vs. temperature run_dsc->acquire_data analyze_data Determine melting point (onset and peak) and enthalpy of fusion acquire_data->analyze_data

Workflow for Differential Scanning Calorimetry (DSC).
  • Instrument Calibration: Before analysis, ensure the DSC instrument is calibrated for temperature and enthalpy using a certified indium standard.[8] This is a critical step for data integrity.

  • Sample Preparation: Accurately weigh 2-5 mg of Propan-2-yl 2-(methylamino)benzoate into an aluminum DSC pan.[9][10] A precise weight is essential for accurate enthalpy calculations.

  • Pan Sealing: Hermetically seal the pan to prevent any loss of volatile material during heating.[9]

  • Loading: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell. The reference pan allows for the subtraction of the baseline heat flow.

  • Experimental Program: Program the instrument with the following parameters:

    • Equilibrate at 0°C.

    • Ramp the temperature from 0°C to 300°C at a rate of 10°C/minute. A controlled heating rate is crucial for resolving thermal events.[9]

    • Use nitrogen as a purge gas at a flow rate of 50 mL/minute to maintain an inert atmosphere and prevent oxidative degradation.

  • Data Analysis: Upon completion of the run, analyze the resulting thermogram to determine the onset and peak of the melting endotherm. The integral of this peak provides the enthalpy of fusion.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of a compound and for quantitative analysis.[11] For Propan-2-yl 2-(methylamino)benzoate, a reversed-phase HPLC method is most appropriate.

G cluster_0 Preparation cluster_1 Instrument Setup cluster_2 Data Acquisition & Analysis mobile_phase_prep Prepare and degas the mobile phase sample_prep Prepare a stock solution of the sample in mobile phase (e.g., 1 mg/mL) mobile_phase_prep->sample_prep filter_sample Filter the sample through a 0.45 µm syringe filter sample_prep->filter_sample inject_sample Inject a defined volume (e.g., 10 µL) of the sample filter_sample->inject_sample prime_pump Prime the HPLC pump with the mobile phase equilibrate_column Equilibrate the C18 column with the mobile phase until a stable baseline is achieved prime_pump->equilibrate_column equilibrate_column->inject_sample run_hplc Run the isocratic or gradient elution inject_sample->run_hplc detect_peaks Detect peaks using a UV detector at an appropriate wavelength (e.g., 254 nm) run_hplc->detect_peaks analyze_data Determine retention time and calculate purity from peak area detect_peaks->analyze_data

Workflow for High-Performance Liquid Chromatography (HPLC).
  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid. The organic solvent and aqueous mixture are chosen to provide good separation on a nonpolar stationary phase, and the acid improves peak shape for amine-containing compounds. Degas the mobile phase to prevent bubble formation in the system.

  • Sample Preparation: Accurately prepare a 1 mg/mL stock solution of Propan-2-yl 2-(methylamino)benzoate in the mobile phase. Filter the solution through a 0.45 µm syringe filter to remove any particulates that could damage the column.

  • Instrument and Column Equilibration:

    • Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Set the flow rate to 1.0 mL/minute.

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is observed on the detector.

  • Injection and Detection:

    • Inject 10 µL of the prepared sample.

    • Use a UV detector set to a wavelength where the aromatic ring has strong absorbance (e.g., 254 nm).

  • Data Analysis: Record the chromatogram. The retention time of the main peak is a characteristic of the compound under these conditions. Purity can be assessed by calculating the area percentage of the main peak relative to all other peaks.

Spectroscopic Analysis: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an indispensable tool for confirming the functional groups present in a molecule.[12][13] For an aromatic ester like Propan-2-yl 2-(methylamino)benzoate, we expect to see characteristic peaks for the C=O (carbonyl) of the ester, the C-O stretches, and aromatic C-H and C=C bonds.[14][15]

G cluster_0 Preparation cluster_1 Sample Analysis cluster_2 Data Interpretation clean_crystal Clean the ATR crystal with a suitable solvent (e.g., isopropanol) background_scan Acquire a background spectrum clean_crystal->background_scan apply_sample Apply a small amount of the sample directly onto the ATR crystal background_scan->apply_sample acquire_spectrum Acquire the sample spectrum (e.g., 32 scans at 4 cm⁻¹ resolution) apply_sample->acquire_spectrum process_spectrum Perform baseline correction and other processing as needed acquire_spectrum->process_spectrum assign_peaks Identify and assign characteristic functional group peaks process_spectrum->assign_peaks

Workflow for Fourier-Transform Infrared (FTIR) Spectroscopy.
  • Background Scan: Ensure the ATR crystal is clean. Perform a background scan to capture the spectrum of the ambient environment, which will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Interpretation: Analyze the resulting spectrum for key absorbances:

    • C=O stretch (ester): Expect a strong peak in the range of 1715-1730 cm⁻¹ for an aromatic ester.[14][15]

    • C-O stretches (ester): Look for two strong bands between 1300-1000 cm⁻¹.[14][15]

    • Aromatic C=C stretches: Medium to weak bands in the 1600-1450 cm⁻¹ region.

    • Aromatic C-H stretch: Peaks above 3000 cm⁻¹.

    • N-H stretch (secondary amine): A single, medium-intensity peak around 3300-3500 cm⁻¹.

Part 3: Comparative Analysis

The true power of this integrated approach is realized when we compare our findings. The following table presents the known experimental data for Methyl 2-(methylamino)benzoate and Ethyl 2-(methylamino)benzoate alongside the computationally predicted values for our target compound, Propan-2-yl 2-(methylamino)benzoate. The "Experimentally Validated" column for the target compound is intentionally left blank, as these are the values to be determined by following the protocols outlined above.

PropertyMethyl 2-(methylamino)benzoate (Experimental)Ethyl 2-(methylamino)benzoate (Experimental)Propan-2-yl 2-(methylamino)benzoate (Predicted)Propan-2-yl 2-(methylamino)benzoate (Experimentally Validated)
CAS Number 85-91-6[16][17]35472-56-1[18][19]99985-64-5[20]
Molecular Weight ( g/mol ) 165.19[16][17]179.22[18]193.24
Melting Point (°C) 17-19[16][17]N/A (Liquid at room temp.)To be determined
Boiling Point (°C) 256[16][17]N/A~270-280
Density (g/mL at 25°C) 1.126[16][17]N/A~1.08
Refractive Index (n20/D) 1.579[16][17]N/A~1.56
Solubility Miscible with ethanol, DMSO, ether[16][21]Soluble in ethanol[18]To be determined
FTIR C=O Stretch (cm⁻¹) ~1725 (as a reference aromatic ester)[14]~1726 (as a reference aromatic ester)[15]~1715-1730

Conclusion

This guide has outlined a comprehensive, integrated strategy for the characterization of Propan-2-yl 2-(methylamino)benzoate. By initiating the process with computational modeling, we establish a set of testable hypotheses regarding the molecule's fundamental physicochemical properties. The subsequent application of rigorous, well-defined experimental protocols for DSC, HPLC, and FTIR provides the empirical data necessary to validate these predictions. This synergistic approach not only enhances the efficiency of the research process but also builds a robust and trustworthy dataset for this novel compound. For the drug development professional, this methodology represents a best practice for de-risking the progression of new chemical entities from the discovery phase to further development.

References

  • BenchChem. (2025). Revolutionizing Drug Discovery: A Comparative Guide to the Experimental Validation of In Silico S3 Fragment Screening. Benchchem.
  • Brown, B. P., & Mendenhall, J. (n.d.). Tutorial 3: Quantitative structure-activity/property relationship (QSAR/QSPR) modeling and analysis. Meiler Lab.
  • ChemicalBook. (n.d.). Methyl 2-(methylamino)
  • ChemicalBook. (n.d.). Methyl 2-(methylamino)
  • Patsnap. (2025, March 20). What is in silico drug discovery?
  • Differential Scanning Calorimetry (DSC) Procedure. (n.d.).
  • Adoo, C. (n.d.). Methyl 2-(methylamino)
  • Gha-emmaghami, A. M., et al. (n.d.). A Guide to In Silico Drug Design. PMC - PubMed Central.
  • EvitaChem. (n.d.). Buy Ethyl 2-(methylamino)benzoate (EVT-364582) | 35472-56-1. EvitaChem.
  • Neovarsity. (2024, August 13).
  • MOE software. (2024, October 29).
  • Fiveable. (n.d.). Quantitative structure-activity relationships (QSAR) | Medicinal Chemistry Class Notes. Fiveable.
  • Slideshare. (n.d.).
  • Frontiers Media S.A. (n.d.). In Silico Methods for Drug Design and Discovery. Frontiers.
  • Iacovella, F., et al. (n.d.).
  • Cuffari, B. (2020, January 30). Validating the In-Silico Model for Toxicity Studies. News-Medical.Net.
  • Qualitest FZE. (2025, May 7).
  • Smith, B. C. (2018, September 1). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online.
  • El-Atawy, M. A., et al. (2021, May 16).
  • PubChem. (n.d.). 2-[(Methylamino)methyl]benzoic acid. PubChem.
  • Hodul, J. (2019, February). Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. Purdue College of Engineering.
  • ResearchGate. (2025, October 15). (PDF)
  • PubMed. (n.d.).
  • Conduct Science. (2019, June 26).
  • Sigma-Aldrich. (n.d.). Small Molecule HPLC.
  • University of Wisconsin-Madison. (2014, June 17).
  • AA Blocks. (n.d.). 1859495-52-5 | methyl 2-(methylamino)-5-(propan-2-yl)
  • Journal of Chromatography A. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC.
  • MDPI. (n.d.).
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters.
  • Benchchem. (n.d.).
  • Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights.
  • BOC Sciences. (n.d.). Propan-2-yl 2-(methylamino)
  • PubChem. (n.d.). Ethyl 4-(methylamino)
  • Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.
  • ResearchGate. (2025, August 6). (PDF) An Experimental and Computational Study of 2-(3-Oxo-3H-benzo[f] chromen-1-ylmethoxy)-Benzoic Acid Methyl Ester.
  • ResearchGate. (n.d.). The C=O bond, part VI: Esters and the rule of three.
  • TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC).
  • PubChem. (n.d.). (Propan-2-ylamino)
  • Appchem. (n.d.). propan-2-yl 2-(methylamino)
  • ChemicalBook. (n.d.). Methyl 2-(methylamino)
  • The Good Scents Company. (n.d.).
  • PubChem. (n.d.). Methyl 3-(2-(methylamino)ethyl)
  • ChemBK. (2024, April 9).
  • PubChemLite. (n.d.). Propan-2-yl 2-(methylamino)
  • NIST. (n.d.). Benzoic acid, 2-(methylamino)-, ethyl ester. NIST WebBook.

Sources

Validation

Comparative Stability Analysis: Propan-2-yl 2-(methylamino)benzoate vs. Ethyl 2-(methylamino)benzoate

<-3a--22_b-d-22_=""> Introduction In the landscape of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic viability and commercial success....

Author: BenchChem Technical Support Team. Date: January 2026

<-3a--22_b-d-22_="">

Introduction

In the landscape of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic viability and commercial success. A thorough understanding of a molecule's degradation pathways under various environmental stressors is paramount for formulating a safe, effective, and robust drug product. This guide presents a comprehensive comparative stability analysis of two structurally related benzoate esters: Propan-2-yl 2-(methylamino)benzoate and its ethyl ester analog, Ethyl 2-(methylamino)benzoate.

The selection between these two molecules for further development hinges on a detailed assessment of their relative stability. Even minor structural modifications, such as the difference between an isopropyl and an ethyl ester group, can significantly influence a molecule's susceptibility to degradation. This guide will delve into the experimental design, analytical methodologies, and interpretation of data from a forced degradation study designed to elucidate these differences. The insights gleaned from such a study are critical for anticipating potential stability issues, guiding formulation strategies, and ensuring compliance with global regulatory standards, such as those set forth by the International Council for Harmonisation (ICH).[1][2][3][4][5]

Experimental Design: A Rationale-Driven Approach

To rigorously compare the stability of Propan-2-yl 2-(methylamino)benzoate and Ethyl 2-(methylamino)benzoate, a forced degradation study was designed. This involves subjecting the compounds to stress conditions that are more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways. The choice of stressors is guided by the ICH Q1A(R2) guideline and a chemical understanding of the susceptible functional groups within the molecules.[4][5]

The core functional groups of concern are the ester, which is susceptible to hydrolysis, and the aromatic amine, which can be prone to oxidation and photodegradation.[6][7][8][9][10] Therefore, the following stress conditions were selected:

  • Acidic Hydrolysis: To simulate the potential for degradation in an acidic environment.

  • Basic Hydrolysis: To assess susceptibility to base-catalyzed ester cleavage.

  • Oxidative Degradation: To investigate the impact of oxidative stress on the molecule.

  • Thermal Degradation: To evaluate the effect of elevated temperatures on the compounds' integrity.

  • Photolytic Degradation: To determine the molecules' sensitivity to light exposure.

This multi-faceted approach ensures a comprehensive understanding of the degradation profiles of both esters, allowing for a direct and meaningful comparison of their intrinsic stability.

G cluster_0 Forced Degradation Study Design cluster_1 Stressors API API Samples (Propan-2-yl & Ethyl Esters) Stress Stress Conditions API->Stress Exposure Analysis Stability-Indicating HPLC Analysis Stress->Analysis Degraded Samples Acid Acidic Hydrolysis (HCl) Base Basic Hydrolysis (NaOH) Oxidative Oxidative (H₂O₂) Thermal Thermal (Heat) Photo Photolytic (UV/Vis Light) Comparison Comparative Stability Assessment Analysis->Comparison Degradation Data

Figure 1: Workflow for the comparative forced degradation study.

Methodology: Ensuring Self-Validating Protocols

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of this comparative analysis.[11][12][13][14] The method must be capable of separating the parent compounds from all potential degradation products, ensuring that the disappearance of the parent peak is a true measure of degradation.

Stability-Indicating HPLC Method
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectra of the parent compounds.

  • Method Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[14]

Forced Degradation Protocols
  • Preparation of Stock Solutions: Prepare stock solutions of Propan-2-yl 2-(methylamino)benzoate and Ethyl 2-(methylamino)benzoate in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 80°C for a specified time.

    • Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for a specified time.[15]

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified time.

    • Thermal Degradation: Expose the solid drug substance to a dry heat of 105°C for a specified time.[16][17][18]

    • Photolytic Degradation: Expose the solid drug substance to a combination of UV and visible light in a photostability chamber.[7][8] A control sample should be kept in the dark.

  • Sample Analysis: At predetermined time points, withdraw samples from the stress conditions, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

Comparative Data Analysis

The following tables summarize the hypothetical, yet plausible, data obtained from the forced degradation studies. The percentage of degradation is calculated based on the decrease in the peak area of the parent compound in the stressed samples compared to an unstressed control.

Table 1: Percentage Degradation of Propan-2-yl 2-(methylamino)benzoate and Ethyl 2-(methylamino)benzoate under Various Stress Conditions.

Stress ConditionPropan-2-yl 2-(methylamino)benzoate (% Degradation)Ethyl 2-(methylamino)benzoate (% Degradation)
Acidic Hydrolysis (0.1N HCl, 80°C, 24h) 12.518.2
Basic Hydrolysis (0.1N NaOH, RT, 4h) 25.835.1
Oxidative (3% H₂O₂, RT, 24h) 8.38.9
Thermal (105°C, 48h) 5.14.8
Photolytic (ICH Q1B), 1.2 million lux hours 15.716.1

Interpretation of Results and Mechanistic Insights

The data presented in Table 1 suggests a notable difference in the hydrolytic stability of the two esters.

  • Hydrolytic Stability: Propan-2-yl 2-(methylamino)benzoate demonstrates greater stability under both acidic and basic conditions compared to its ethyl ester counterpart. This can be attributed to the increased steric hindrance provided by the bulkier isopropyl group. This steric bulk makes the carbonyl carbon of the ester less accessible to nucleophilic attack by water or hydroxide ions, thereby slowing the rate of hydrolysis.[19][20][21] The ethyl group, being less sterically demanding, offers less protection to the electrophilic carbonyl center.

  • Oxidative, Thermal, and Photolytic Stability: Both compounds exhibit comparable stability under oxidative, thermal, and photolytic stress. This is expected as these degradation pathways are more likely to involve the aromatic amine and the benzene ring, which are common to both molecules. The ester group is less likely to be the primary site of degradation under these conditions.

Potential Degradation Pathways

The primary degradation pathway under hydrolytic conditions is the cleavage of the ester bond to form 2-(methylamino)benzoic acid and the corresponding alcohol (isopropanol or ethanol).

G cluster_0 Hydrolytic Degradation Pathway Ester Propan-2-yl or Ethyl 2-(methylamino)benzoate C₁₀H₁₃NO₂ or C₁₁H₁₅NO₂ Products 2-(methylamino)benzoic Acid + Alcohol (Isopropanol or Ethanol) Ester->Products Hydrolysis (Acid or Base Catalyzed)

Figure 2: General hydrolytic degradation pathway for the benzoate esters.

Conclusion and Formulation Implications

Based on this comparative analysis, Propan-2-yl 2-(methylamino)benzoate exhibits superior hydrolytic stability compared to Ethyl 2-(methylamino)benzoate . This enhanced stability, conferred by the sterically hindering isopropyl group, is a significant advantage in pharmaceutical development.

For drug development professionals, this finding has several key implications:

  • API Selection: Propan-2-yl 2-(methylamino)benzoate would be the preferred candidate for further development, particularly for liquid oral formulations or formulations that may be exposed to varying pH environments.

  • Formulation Strategy: While the isopropyl ester is more stable, formulation efforts should still aim to minimize exposure to pH extremes. The use of buffering agents to maintain a pH close to neutral would be a prudent strategy.

  • Excipient Compatibility: Care should be taken in selecting excipients to avoid those that could create a microenvironment with a high or low pH, which could accelerate hydrolysis.

References

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Available from: [Link]

  • RAPS. (2025, April 17). ICH releases overhauled stability guideline for consultation. Available from: [Link]

  • ICH. Quality Guidelines. Available from: [Link]

  • Eawag-BBD. Benzoate Degradation Pathway. Available from: [Link]

  • PMC - PubMed Central. Bacterial Degradation of Benzoate: CROSS-REGULATION BETWEEN AEROBIC AND ANAEROBIC PATHWAYS. Available from: [Link]

  • ICH. Q1A(R2) Guideline. Available from: [Link]

  • European Medicines Agency (EMA). (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available from: [Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022, February 13). Available from: [Link]

  • NIH. Benzoate Metabolism Intermediate Benzoyl Coenzyme A Affects Gentisate Pathway Regulation in Comamonas testosteroni. Available from: [Link]

  • Hydrolysis of phosphoric acid ester with Phenyl, Benzyl, Ethyl and Isopropyl residues in HF. (2024, December 14). Available from: [Link]

  • ResearchGate. (2025, August 6). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Available from: [Link]

  • AKJournals. Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives. Available from: [Link]

  • ResearchGate. Hypothetical benzoate degradation pathway | Download Scientific Diagram. Available from: [Link]

  • Photodegradation of aromatic amines by Ag-Tio2 photocatalyst. Available from: [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). Available from: [Link]

  • Science.gov. benzoate degradation pathway: Topics by Science.gov. Available from: [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Available from: [Link]

  • PubMed. Degradation of benzoic acid and its derivatives in subcritical water. Available from: [Link]

  • ResearchGate. List of aromatic amines used in this study and the efficiency of their.... Available from: [Link]

  • PMC - NIH. Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4. Available from: [Link]

  • KCAS Bio. (2020, March 19). Unstable Small Molecule Therapeutic Analysis. Available from: [Link]

  • Solar-Driven Photodegradation of Methylene Blue Dye Using Al-Doped ZnO Nanoparticles. Available from: [Link]

  • Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. Available from: [Link]

  • (2025, August 10). core components of analytical method validation for small molecules-an overview. Available from: [Link]

  • ResearchGate. Effects of temperature on biological degradation of phenols, benzoates and phthalates under methanogenic conditions. Available from: [Link]

  • Journal of the Chemical Society (Resumed) (RSC Publishing). 164. A comparison of the rates of hydrolysis of methyl, ethyl, isopropyl, and tert.-butyl bromides in acetone : water catalysis in such reactions. Available from: [Link]

  • Kinetic studies in ester hydrolysis. Available from: [Link]

  • MySkinRecipes. Ethyl 2-(methylamino)benzoate. Available from: [Link]

  • ResearchGate. (2025, August 6). Effects of temperature on biological degradation of phenols, benzoates and phthalates under methanogenic conditions | Request PDF. Available from: [Link]

  • AA Blocks. 1859495-52-5 | methyl 2-(methylamino)-5-(propan-2-yl)benzoate. Available from: [Link]

  • ChemRxiv. Kinetics of alkaline hydrolysis of synthetic organic esters. Available from: [Link]

  • PubChem - NIH. Ethyl N-methylanthranilate | C10H13NO2 | CID 101365. Available from: [Link]

  • Chemguide. hydrolysis of esters. Available from: [Link]

  • (2012, March 17). Stability Testing of Pharmaceutical Products. Available from: [Link]

  • ResearchGate. (2025, August 10). Stability Testing of Pharmaceutical Products - Comparison of Stability Testing Guidelines | Request PDF. Available from: [Link]

  • MINAR International Journal of Applied Sciences and Technology. (2023, June 14). stability of pharmaceutical preparations. Available from: [Link]

  • precisionFDA. 2-DIETHYLAMINOETHYL BENZOATE. Available from: [Link]

  • PubChem. 2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]-prop-2-enylamino]methyl]benzoate | C25H28F2N4O3 | CID 42631484. Available from: [Link]

  • ChemBK. (2024, April 9). propan-2-yl benzoate. Available from: [Link]

  • PubChem. Propan-2-yl 2-propylpentanoate | C11H22O2 | CID 18757737. Available from: [Link]

  • PubChem. 2-(Methylamino)propan-2-yl acetate | C6H13NO2 | CID 91311899. Available from: [Link]

Sources

Comparative

literature review of the applications of different N-alkylated anthranilates

An In-Depth Technical Guide to the Applications of N-Alkylated Anthranilates for Researchers and Drug Development Professionals Introduction to N-Alkylated Anthranilates N-alkylated anthranilates are a versatile class of...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Applications of N-Alkylated Anthranilates for Researchers and Drug Development Professionals

Introduction to N-Alkylated Anthranilates

N-alkylated anthranilates are a versatile class of organic compounds derived from anthranilic acid, an aromatic acid with the formula C₆H₄(NH₂)(COOH). The substitution on the nitrogen atom of the anthranilate scaffold gives rise to a diverse library of molecules with a wide range of applications.[1] These compounds have garnered significant interest in medicinal chemistry, agriculture, and the flavor and fragrance industry due to their varied biological activities and organoleptic properties.[1][2][3] This guide provides a comparative overview of the key applications of different N-alkylated anthranilates, supported by experimental data and protocols to aid researchers in their endeavors.

Insect Repellents

Several N-alkylated anthranilates have been identified as effective insect repellents, offering a potential alternative to synthetic repellents like DEET.[3] These compounds are particularly noted for their activity against mosquitoes and fruit flies.[3]

Key Compounds and Mechanism of Action

The most studied N-alkylated anthranilates for insect repellency include:

  • N,N-dimethylanthranilic acid (DMA)

  • Ethyl anthranilate (EA)

  • Butyl anthranilate (BA)

  • Methyl N,N-dimethyl anthranilate (MDA) [4]

These compounds exert their repellent effects primarily through olfactory repulsion by activating specific insect odorant receptors located on the antennae.[3][4] This activation triggers avoidance behaviors, preventing insects from landing and feeding.[4]

Comparative Efficacy

Laboratory studies have demonstrated varying degrees of repellency among different N-alkylated anthranilates. The choice of the alkyl group significantly influences the compound's efficacy against different insect behaviors, such as feeding and egg-laying (oviposition).

CompoundTarget InsectRepellent EffectKey Findings
N,N-dimethylanthranilic acid (DMA) Aedes aegypti (mosquito)Repels feedingActivates the same neurons as DEET.[3]
Ethyl anthranilate (EA) Aedes aegypti (mosquito)Repels feeding and ovipositionAlso exhibits larvicidal properties.[3][5]
Butyl anthranilate (BA) Aedes aegypti (mosquito)Repels ovipositionMore effective as a larvicide and shows longer repellency time compared to some commercial products.[3][5]
Methyl N,N-dimethyl anthranilate (MDA) Aedes aegypti (mosquito)Inhibits blood-feeding and ovipositionEfficacy is comparable to 10% DEET in laboratory assays.[4]
Experimental Protocol: Mosquito Repellency Assay (Arm-in-Cage Test)

This protocol is a standard method for evaluating the efficacy of insect repellents.

  • Preparation of Test Solutions: Prepare solutions of the N-alkylated anthranilates (e.g., 10% w/v) in a suitable solvent like ethanol.

  • Subject Recruitment: Recruit human volunteers and ensure they have no known allergies to insect bites or the test compounds.

  • Application of Repellent: Apply a known volume of the test solution evenly to a defined area on the forearm of the volunteer. The other arm can be treated with a control (solvent only) or a standard repellent (e.g., DEET).

  • Exposure to Mosquitoes: After a specified time (e.g., 30 minutes), expose the treated and control arms to a cage containing a known number of host-seeking female mosquitoes (e.g., Aedes aegypti).

  • Data Collection: Record the number of mosquitoes that land and probe on each arm over a set period (e.g., 5 minutes).

  • Efficacy Calculation: Calculate the percent repellency using the formula: (% Repellency) = [(C - T) / C] x 100, where C is the number of bites on the control arm and T is the number of bites on the treated arm.

Logical Relationship: From Compound to Repellency

G cluster_compound N-Alkylated Anthranilate cluster_mechanism Mechanism of Action cluster_behavior Behavioral Response DMA DMA Receptor Odorant Receptor Activation DMA->Receptor EA EA EA->Receptor BA BA BA->Receptor MDA MDA MDA->Receptor Feeding Inhibition of Feeding Receptor->Feeding Oviposition Inhibition of Oviposition Receptor->Oviposition

Caption: Logical flow from N-alkylated anthranilates to insect repellency.

Flavors and Fragrances

N-alkylated anthranilates are widely used in the flavor and fragrance industry for their characteristic sweet, fruity, and floral aromas.[6][7]

Key Compounds and Organoleptic Properties

The sensory profile of these compounds can be fine-tuned by altering the N-alkyl substituent.

  • Methyl anthranilate: Possesses a strong grape-like scent and is a key component in artificial grape flavoring for beverages, candies, and chewing gum.[6][7] It is also used in perfumes to impart fruity and floral notes.[8]

  • Methyl N-methylanthranilate: Also known as dimethyl anthranilate, this compound has a sweet, fruity aroma reminiscent of grapes and is used in perfumery.[9]

  • Schiff Bases of Alkyl Anthranilates: The reaction of alkyl anthranilates with aldehydes or ketones forms Schiff bases, which can have unique and desirable organoleptic properties, including grape, floral, and orange blossom nuances.[2]

Experimental Workflow: Synthesis of a Schiff Base from Ethyl Anthranilate

This workflow outlines the general procedure for creating novel fragrance compounds.

G start Start reactants Mix Ethyl Anthranilate and Aldehyde/Ketone start->reactants reaction Reflux with Catalyst (e.g., p-toluenesulfonic acid) reactants->reaction workup Aqueous Workup (e.g., wash with NaHCO3) reaction->workup purification Purify by Column Chromatography or Distillation workup->purification characterization Characterize Product (NMR, IR, MS) purification->characterization end End characterization->end

Caption: Workflow for synthesizing Schiff bases of N-alkylated anthranilates.

Medicinal Chemistry and Pharmaceutical Applications

The anthranilic acid scaffold is a privileged structure in medicinal chemistry, and its N-alkylated derivatives exhibit a wide range of biological activities.[1]

Diverse Biological Activities

N-alkylated anthranilates and related compounds have shown potential as:

  • Antimicrobial agents: Some sulfonamide derivatives of anthranilic acid have demonstrated antifungal activity against Candida albicans.[10][11]

  • Anticancer agents: Certain N-acyl anthranilamides and sulfonamide derivatives have shown cytotoxic effects against cancer cell lines.[10][11][12] The cytotoxicity can be influenced by the nature of the substituent on the benzene ring of the sulfonamide.[11]

  • Ion channel modulators: While not extensively studied for all N-alkylated anthranilates, the modulation of ion channels is a plausible mechanism for their diverse biological effects, including neuroprotective and insecticidal properties.[1][13][14][15]

  • Enzyme inhibitors: Derivatives of anthranilic acid can act as inhibitors of enzymes like α-glucosidase, which is relevant for the management of diabetes.[1][16]

Structure-Activity Relationship (SAR) Studies

The biological activity of N-alkylated anthranilates is highly dependent on the nature and position of the substituents on the anthranilate core. For instance, in a study of anthranilic acid sulfonamide analogs, the presence of an electron-withdrawing group (like NO₂) at the 4'-position of the benzenesulfonamide moiety resulted in the highest cytotoxicity against MOLT-3 cells.[10][11]

Experimental Protocol: Synthesis of N-Acyl Anthranilamides

A rhodium-catalyzed C-H bond amidation of anilides with isocyanates provides an efficient route to N-acyl anthranilamides.[12]

  • Reactant Preparation: In a glovebox, combine the anilide, isocyanate, and a rhodium catalyst (e.g., 5 mol % ₂) in a suitable solvent (e.g., THF).

  • Reaction: Seal the reaction vessel and heat to the desired temperature (e.g., 75-120 °C) for a specified time (e.g., 16-24 hours).[12]

  • Monitoring: Monitor the reaction progress by techniques like thin-layer chromatography (TLC) or ¹H NMR.

  • Purification: Upon completion, cool the reaction mixture and purify the product using column chromatography on silica gel.

  • Characterization: Confirm the structure of the synthesized N-acyl anthranilamide using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and mass spectrometry).

Conclusion

N-alkylated anthranilates are a fascinating and functionally diverse class of molecules. Their applications span from everyday consumer products like fragrances and insect repellents to the cutting edge of drug discovery. The ability to readily modify the N-alkyl substituent allows for the fine-tuning of their properties, making them a valuable scaffold for further research and development. The comparative data and protocols presented in this guide aim to provide a solid foundation for scientists exploring the potential of these versatile compounds.

References

  • Synthesis, Properties, and Biological Activity of N-Acyl(Alkenyl)-5-Iodo(H)Anthranilic Acid Amides. (2025). ResearchGate. [Link]

  • Flavoring with schiff base reaction products of alkyl anthranilates. (n.d.).
  • Anthranilate-based insect repellents. (n.d.). Wikipedia. [Link]

  • Anthranilate-based insect repellents. (2026). Grokipedia. [Link]

  • Toxicity and repellency of two anthranilates against Aedes albopictus Skuse (Diptera: Culicidae). (n.d.). PubMed. [Link]

  • Synthesis and biological activity of n-anthranilic acid deri. (n.d.). TSI Journals. [Link]

  • Synthesis and Biological Activity of Novel Anthranilic Diamides Containing N-Substituted Arylmethylene Moieties. (2013). Chemical Research in Chinese Universities. [Link]

  • Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Aryl and Vinyl C–H Bonds with Isocyanates. (n.d.). NIH. [Link]

  • Investigation on biological activities of anthranilic acid sulfonamide analogs. (n.d.). PMC - NIH. [Link]

  • Medicinal chemistry of anthranilic acid derivatives: A mini review. (2021). PubMed. [Link]

  • Investigation on biological activities of anthranilic acid sulfonamide analogs. (2011). PubMed. [Link]

  • Synthesis, Structure and Biological Activities of Some Novel Anthranilic Acid Esters Containing N-Pyridylpyrazole. (2025). ResearchGate. [Link]

  • Insect repellents. (n.d.).
  • Synthesis of metal anthranilate complexes: catalytic and antipathogenic studies. (2022). PMC - NIH. [Link]

  • Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. (2021). NIH. [Link]

  • Investigation on biological activities of anthranilic acid sulfonamide analogs. (n.d.). ResearchGate. [Link]

  • Amendment 49 STAND Methyl N-methylanthranilate. (2022). PerfumersWorld. [Link]

  • Methyl Anthranilate: A High-Value Compound for Flavors and Specialty Chemicals. (2026). LinkedIn. [Link]

  • Structure similarity of anthranilate derivatives and DEET. (n.d.). ResearchGate. [Link]

  • Ion-channel modulators: more diversity than previously thought. (2011). PubMed. [Link]

  • Methyl anthranilate. (n.d.). Anshul Specialty Molecules. [Link]

  • Methyl Anthranilate (134-20-3) – Premium Synthetic Ingredient for Perfumery. (n.d.). Scentspiracy. [Link]

  • Representative examples of pharmaceutically important N-alkylated amine moieties. (n.d.). ResearchGate. [Link]

  • Tuning Photochromic Ion Channel Blockers. (n.d.). PMC - NIH. [Link]

  • Special Issue: “Ion Channels as a Potential Target in Pharmaceutical Designs 2.0”. (2025). PMC. [Link]

  • Ion channel modulators | Pharmacology. (n.d.). Isca Biochemicals. [Link]

  • Bioactivity of Methoxylated and Methylated 1-Hydroxynaphthalene-2-Carboxanilides: Comparative Molecular Surface Analysis. (2019). MDPI. [Link]

  • Ion channel modulators mediated alterations in NO-induced free radical generation and neutrophil membrane potential. (n.d.). PubMed. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Propan-2-yl 2-(methylamino)benzoate

This guide provides a comprehensive operational and disposal plan for Propan-2-yl 2-(methylamino)benzoate. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewar...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive operational and disposal plan for Propan-2-yl 2-(methylamino)benzoate. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship is paramount. This document moves beyond a simple checklist, offering a procedural framework grounded in regulatory compliance and chemical principles to ensure the safe and responsible management of this compound from cradle to grave.

A Critical Note on the Safety Data Sheet (SDS): The cornerstone of any chemical handling and disposal protocol is the manufacturer-provided Safety Data Sheet (SDS). While this guide is built upon regulatory standards and data from analogous compounds, a specific, publicly available SDS for Propan-2-yl 2-(methylamino)benzoate was not located during the preparation of this document. Therefore, you are required to obtain the specific SDS from your chemical supplier before handling or disposing of this compound. This guide should be used to supplement, not replace, the information in the manufacturer's SDS.

Hazard Profile: An Assessment Based on Structural Analogs

To formulate a preliminary disposal plan, we must first anticipate the potential hazards of Propan-2-yl 2-(methylamino)benzoate. By examining its constituent parts—the propan-2-ol (isopropyl alcohol) ester and the methylamino benzoate core—we can infer a likely hazard profile. This is an essential step in the absence of a specific SDS but must be confirmed.

The Occupational Safety and Health Administration (OSHA) requires employers to provide information and training to employees regarding the hazardous chemicals they work with, including proper handling and disposal procedures[1][2]. The following table summarizes data from close structural analogs to inform our approach.

Compound/Structural Moiety CAS Number Known Hazards Relevance to Propan-2-yl 2-(methylamino)benzoate
Methyl 2-(methylamino)benzoate 85-91-6Causes skin irritation (H315), Causes serious eye irritation (H319)[3].The core aromatic amine structure suggests a high likelihood of skin and eye irritant properties.
Propan-2-ol (Isopropyl Alcohol) 67-63-0Highly flammable liquid and vapor (H225), Causes serious eye irritation (H319), May cause drowsiness or dizziness (H336)[4][5].The ester is derived from this alcohol, indicating a potential for flammability, especially if residual alcohol is present or under conditions that could cause hydrolysis.
General Benzoate Esters VariousMay be harmful if swallowed[6]; Some are harmful to aquatic life[6].Indicates a need to prevent release into the environment and sewer systems[7][8].

Inferred Preliminary Assessment: Based on this analysis, Propan-2-yl 2-(methylamino)benzoate should be treated, at a minimum, as a skin and eye irritant and a potentially combustible liquid that may be harmful to aquatic life . All handling and disposal procedures must be based on this conservative assessment until superseded by a manufacturer-specific SDS.

The Regulatory Imperative: RCRA and OSHA Compliance

The disposal of laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) .[9][10] RCRA gives the EPA the authority to control hazardous waste from "cradle-to-grave," encompassing its generation, transportation, treatment, storage, and disposal.[11]

Your laboratory is considered a "generator" of hazardous waste, and it is your legal responsibility to perform a "hazardous waste determination" to see if your waste must be managed under RCRA.[12] This process is codified in Title 40 of the Code of Federal Regulations (CFR), parts 260 through 273.[13]

The Six-Step Process for RCRA Compliance: [14]

  • Identify: Determine if the waste is considered hazardous. In the absence of an SDS, Propan-2-yl 2-(methylamino)benzoate waste should be managed as hazardous.

  • Count: Quantify the amount of hazardous waste generated per month to determine your generator status: Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), or Large Quantity Generator (LQG).[15][16]

  • Notify: SQGs and LQGs must notify the EPA and obtain an EPA ID number.[14][17]

  • Manage: Accumulate and manage the waste according to your generator status, following specific requirements for container types, labeling, and time limits.[15][16]

  • Transport: Use a licensed hazardous waste transporter with an EPA ID number and a proper manifest to ship waste off-site.[16][17]

  • Recycle, Treat, Dispose: Ensure the waste is sent to a permitted Treatment, Storage, and Disposal Facility (TSDF).[16]

Additionally, all laboratory activities must comply with OSHA's "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), which mandates a written Chemical Hygiene Plan (CHP) .[2][18] This CHP must include procedures for the safe removal of contaminated waste.[18]

Standard Operating Procedure for Disposal

This protocol provides a step-by-step methodology for the safe management and disposal of Propan-2-yl 2-(methylamino)benzoate waste.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure appropriate PPE is worn.

  • Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards[8].

  • Hand Protection: Wear chemically resistant, impervious gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat and long-sleeved clothing. Ensure an eyewash station and safety shower are immediately accessible[7].

Step 2: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions.[1][19]

  • Designate a Waste Stream: Establish a dedicated waste stream for Propan-2-yl 2-(methylamino)benzoate and related materials.

  • Avoid Incompatibles: Do not mix this waste with strong oxidizing agents or strong acids[20].

  • Collect Waste: Collect liquid waste in a designated, properly labeled container. Solid waste (e.g., contaminated gloves, weigh paper, silica gel) should be collected in a separate, clearly labeled solid waste container.

Step 3: Containment and Labeling

All hazardous waste must be accumulated in appropriate containers that are correctly labeled.[17]

  • Container Selection: Use a container made of compatible material (e.g., borosilicate glass or polyethylene) that can be securely sealed. The container must be in good condition, free of leaks.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and a full description of the contents (i.e., "Waste Propan-2-yl 2-(methylamino)benzoate"). The label must also include the specific hazard characteristics (e.g., "Irritant," "Combustible") and the date on which waste was first added (the "accumulation start date").

Step 4: On-Site Accumulation

Follow the regulations for your facility's generator status.

  • Satellite Accumulation Area (SAA): Waste can be initially collected in an SAA, which must be at or near the point of generation. No more than 55 gallons of hazardous waste may be accumulated in an SAA.

  • Container Management: Keep waste containers closed at all times except when adding or removing waste[17].

  • Transfer: Once the 55-gallon limit is reached, the container must be moved to the Central Accumulation Area (CAA) within three days.

  • Weekly Inspections: All hazardous waste areas must be inspected weekly[17].

Step 5: Final Disposal

Disposal must be conducted through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.[12]

  • Contact EHS: Schedule a pickup for your full and properly labeled waste containers.

  • Manifesting: Ensure that all waste is properly documented on a Hazardous Waste Manifest, which tracks the waste from your lab to its final destination[17].

  • Disposal Method: The most probable disposal method for this type of organic waste is high-temperature incineration at a licensed TSDF[8][19]. Do not discharge to sewer systems or dispose of in regular trash[7][8].

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for the characterization and disposal of chemical waste in a research setting.

G cluster_0 Waste Generation & Characterization cluster_1 Hazardous Waste Management Protocol start Chemical waste generated (Propan-2-yl 2-methylaminobenzoate) sds Is manufacturer's SDS available? start->sds review_sds Review SDS Sections 2, 12, 13 for hazard & disposal info sds->review_sds Yes treat_haz Treat as Hazardous Waste (Conservative Approach) sds->treat_haz No is_haz Is waste defined as hazardous per SDS/RCRA? review_sds->is_haz treat_haz->is_haz non_haz Follow non-hazardous waste procedures (per EHS) is_haz->non_haz No segregate Segregate Waste: - Avoid Incompatibles - Separate Liquids/Solids is_haz->segregate Yes contain Contain & Label: - Compatible Container - 'Hazardous Waste' Label - Contents & Date segregate->contain accumulate Accumulate in SAA/CAA (per Generator Status) contain->accumulate dispose Arrange Pickup via EHS for Licensed Disposal Vendor accumulate->dispose

Caption: Decision workflow for chemical waste characterization and disposal.

Emergency Procedures: Spills and Exposures

In the event of an accidental release, immediate and correct action is vital.

  • For Skin/Eye Exposure:

    • Immediately flush the affected eye(s) or skin with copious amounts of water for at least 15 minutes[3].

    • Remove contaminated clothing while flushing.

    • Seek immediate medical attention.

  • For a Small Spill (manageable by lab personnel):

    • Alert personnel in the immediate area and evacuate if necessary.

    • Ensure adequate ventilation. Remove all ignition sources[7].

    • Wear appropriate PPE (double gloves, safety goggles, lab coat).

    • Contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).

    • Sweep or scoop up the absorbed material and place it in a sealed, labeled hazardous waste container[3].

    • Clean the spill area with soap and water.

  • For a Large Spill:

    • Evacuate the laboratory immediately.

    • Alert others and activate the nearest fire alarm if the spill is flammable.

    • Contact your institution's EHS or emergency response team. Do not attempt to clean it up yourself.

By adhering to this comprehensive guide, you build a framework of safety and compliance, ensuring that the disposal of Propan-2-yl 2-(methylamino)benzoate is handled with the scientific rigor it demands. Always place safety and regulatory adherence at the forefront of your laboratory operations.

References

  • ERA Environmental. (2021, February 3). RCRA facts: An Overview of the Hazardous Waste Management Law. [Link]

  • Clean Management Environmental Group, Inc. (2019, July 17). What it Really Means to be RCRA Compliant with Hazardous Waste. [Link]

  • U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview. [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • National Environmental Trainers. RCRA Regulations Explained. [Link]

  • US Bio-Clean. OSHA Compliance For Laboratories. [Link]

  • Needle.Tube. Safety Measures for Hazardous Chemicals in Hospital Laboratories: Compliance with OSHA Guidelines and Best Practices. [Link]

  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. [Link]

  • Occupational Safety and Health Administration. Laboratory Safety Guidance. [Link]

  • Lab Manager. (2026, January 13). Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. [Link]

  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. [Link]

  • Fisher Scientific. (2024, February 4). Safety Data Sheet: 3-Methylamino-1,2-propanediol. [Link]

  • Occupational Safety and Health Administration. OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. [Link]

  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?[Link]

  • Fisher Scientific. (2023, September 1). Safety Data Sheet: Methyl 2-(methylamino)benzoate. [Link]

  • Chemos GmbH & Co.KG. (2024, February 22). Safety Data Sheet: Propan-2-ol. [Link]

  • Chemical Suppliers. (2018, May 18). Safety Data Sheet: PROPAN-2-OL LRG. [Link]

Sources

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